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  • Product: Omeprazole Acid-d3 Methyl Ester Sulfide

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: CAS 120003-82-9 Deuterated Analog (CAS 1329797-04-7) as a Reference Standard in LC-MS/MS Bioanalysis

The Analytical Imperative Omeprazole, a benchmark proton pump inhibitor (PPI), undergoes extensive hepatic metabolism and chemical degradation, yielding a highly complex profile of metabolites and impurities. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

Omeprazole, a benchmark proton pump inhibitor (PPI), undergoes extensive hepatic metabolism and chemical degradation, yielding a highly complex profile of metabolites and impurities. Within this matrix, Omeprazole acid methyl ester sulfide (CAS 120003-82-9) emerges as a critical intermediate and degradation product that must be rigorously monitored during pharmaceutical impurity profiling and pharmacokinetic (PK) studies[1].

To achieve the highest degree of quantitative accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is an absolute necessity. The deuterated analog, Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) , serves as the gold-standard reference for this purpose[2]. By acting as an isotopic twin, it normalizes extraction recoveries and compensates for matrix-induced ion suppression, ensuring that bioanalytical data meets stringent regulatory thresholds.

Chemical Profile & Structural Significance

The selection of a trideuterated (-d3) analog is a deliberate, causality-driven scientific choice. The physicochemical properties of both the target analyte and its deuterated standard are summarized below:

PropertyTarget Analyte (Unlabeled)Internal Standard (Deuterated)
Chemical Name Omeprazole acid methyl ester sulfideOmeprazole Acid-d3 Methyl Ester Sulfide
CAS Registry Number 120003-82-91329797-04-7
Molecular Formula C₁₈H₁₉N₃O₄SC₁₈H₁₆D₃N₃O₄S
Molecular Weight 373.43 g/mol 376.44 g/mol
Monoisotopic Mass[M+H]⁺ m/z 374.1m/z 377.1
Mass Shift (Δm) N/A+3.01 Da

The Causality of the +3 Da Shift: The unlabeled analyte contains 18 carbon atoms and one sulfur atom. Due to the natural abundance of ¹³C (~1.1%) and ³⁴S (~4.2%), the unlabeled compound exhibits a significant M+1 and M+2 isotopic envelope. If a +1 or +2 Da labeled standard were used, the natural heavy isotopes of the target analyte would bleed into the internal standard's mass channel, causing quantitative cross-talk. A +3.01 Da shift completely isolates the internal standard from this natural isotopic envelope. Furthermore, because the deuterium atoms are strategically placed on a stable methyl group rather than a site of metabolic lability, the kinetic isotope effect (KIE) is minimized. This guarantees exact chromatographic co-elution.

Metabolic & Degradation Pathway Context

Omeprazole acid methyl ester sulfide is generated through the reduction of the omeprazole sulfoxide moiety to a sulfide, followed by esterification and biotransformation. Understanding this pathway is critical for designing the extraction protocol, as the sulfide derivatives are significantly more hydrophobic than the parent API.

Pathway Ome Omeprazole (API) Met Omeprazole Sulfide (Metabolite/Degradant) Ome->Met Reduction / Metabolism Target Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) Target Analyte Met->Target Esterification IS Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) Internal Standard Target->IS Isotope Dilution (Co-elution)

Metabolic and degradation pathway linking Omeprazole to its target sulfide and d3-internal standard.

LC-MS/MS Bioanalytical Workflow & Methodology

To quantify CAS 120003-82-9 reliably at trace levels (pg/mL to ng/mL), the extraction and chromatographic protocols must be meticulously engineered.

Workflow Sample Plasma Sample (50 µL) Spike Spike IS (CAS 1329797-04-7) Sample->Spike Ext Solid Phase Extraction Spike->Ext LC UHPLC Separation Ext->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification & Validation MS->Data

Step-by-step LC-MS/MS bioanalytical workflow utilizing the d3-internal standard for quantification.

Step-by-Step Methodology

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Protocol: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL Methanol followed by 1 mL MS-grade Water. Load 50 µL of plasma spiked with 10 µL of 100 ng/mL CAS 1329797-04-7 (IS). Wash with 1 mL of 5% Methanol in water. Elute with 1 mL of Acetonitrile. Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

  • Causality: HLB chemistry is chosen over simple protein precipitation because it effectively captures the hydrophobic sulfide moiety while the 5% methanol wash aggressively removes endogenous phospholipids. Phospholipids are the primary culprits behind ESI ion suppression.

2. UHPLC Separation

  • Protocol: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Apply a rapid gradient from 10% B to 90% B over 3 minutes.

  • Causality: The acidic modifier (formic acid) ensures complete protonation of the benzimidazole nitrogen, maximizing the [M+H]⁺ yield for positive ion mode detection. The rapid organic gradient forces the hydrophobic sulfide to elute in a sharp, concentrated band, optimizing the signal-to-noise ratio.

3. Mass Spectrometry (ESI-MS/MS)

  • Protocol: Operate in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • Target Analyte (CAS 120003-82-9):m/z 374.1 →[Fragment]

    • Internal Standard (CAS 1329797-04-7):m/z 377.1 → [Fragment]

  • Causality: MRM filters out matrix noise by requiring two stages of mass selection. Because the IS co-elutes with the target, any matrix components entering the source at that exact retention time will suppress the ionization of both molecules equally. The ratio of their MS responses remains constant, ensuring absolute quantitative accuracy.

Self-Validating Protocol: Ensuring Standard Integrity

According to the FDA M10 Bioanalytical Method Validation Guidance[3], an assay must prove its own reliability through built-in, self-validating quality controls. When utilizing CAS 1329797-04-7, the following system-suitability checks must be integrated:

  • Isotopic Purity & Cross-Talk Evaluation: Before running study samples, inject a "Zero Sample" (blank matrix spiked only with the d3-IS at the working concentration). Monitor the MRM transition for the unlabeled analyte (m/z 374.1). Validation Metric: The peak area in the unlabeled channel must be ≤ 5% of the Lower Limit of Quantification (LLOQ) area. This proves the IS is isotopically pure and does not contribute false-positive signals to the target analyte.

  • Matrix Factor (MF) Calculation: Extract blank plasma from 6 different lots. Post-extraction, spike these blanks with the analyte and the d3-IS. Compare their peak areas to neat solvent spiked at the same concentration. Validation Metric: The IS-normalized Matrix Factor (MF = MF_analyte / MF_IS) must be close to 1.0, with a Coefficient of Variation (CV) of ≤ 15% . This mathematically proves that the d3-IS is perfectly compensating for any residual matrix effects.

Conclusion

The deployment of Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) is not merely a procedural formality; it is the mechanistic foundation of reliable bioanalysis for CAS 120003-82-9. By leveraging the +3 Da mass shift and identical chromatographic behavior, researchers can construct a self-validating LC-MS/MS system that neutralizes matrix effects, satisfies stringent FDA M10 regulatory requirements, and ensures the highest degree of scientific trustworthiness in drug development and impurity profiling.

References

  • Omeprazole acid methyl ester sulfide (CAS 120003-82-9) Source: Pharmaffiliates URL:[Link]

  • Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) Source: Pharmaffiliates URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / Federal Register URL:[Link]

Sources

Exploratory

Omeprazole acid methyl ester sulfide d3 molecular weight

An In-Depth Technical Guide to Omeprazole Acid Methyl Ester Sulfide-d3 A Resource for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Omeprazole Acid Methyl Ester Sulfide-d3 A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Omeprazole Acid Methyl Ester Sulfide-d3, a stable isotope-labeled derivative of an omeprazole metabolite. Primarily utilized as an internal standard in quantitative bioanalysis, its near-identical physicochemical properties to the endogenous, non-labeled analyte ensure the highest degree of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This document details its core physicochemical properties, including its precise molecular weight, outlines a logical synthetic pathway, and provides detailed protocols for its application in a research setting. The inclusion of validated experimental workflows and data presentation is intended to equip researchers and drug development professionals with the critical information required for method development, validation, and pharmacokinetic studies involving omeprazole and its related substances.

Introduction: The Role of Deuterated Standards in Omeprazole Bioanalysis

Omeprazole (C₁₇H₁₉N₃O₃S, MW: 345.42) is a proton pump inhibitor widely prescribed for the treatment of acid-related gastrointestinal disorders.[1] Its metabolism is complex, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of several metabolites, including hydroxyomeprazole and omeprazole sulfone.[2] The study of omeprazole's pharmacokinetics and the characterization of its metabolic profile are crucial for understanding its efficacy and potential drug-drug interactions.[3][4]

Quantitative bioanalysis, typically performed using LC-MS/MS, is the cornerstone of these studies.[5] The accuracy of such methods hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are considered the "gold standard" for this purpose.[6][7] By replacing specific hydrogen atoms with deuterium, the molecular weight is increased without significantly altering chemical properties like polarity or chromatographic retention time. This allows the SIL standard to co-elute with the analyte and experience similar ionization and matrix effects, providing superior correction and leading to more robust and reliable data.[7] Omeprazole Acid Methyl Ester Sulfide-d3 serves this exact purpose for the quantification of its non-labeled counterpart, a key related substance in the metabolic and synthetic pathways of omeprazole.

Physicochemical Properties and Characterization

The defining characteristic of Omeprazole Acid Methyl Ester Sulfide-d3 is its mass difference compared to the non-deuterated form, which is fundamental to its function in mass spectrometry.

Core Molecular Data

The incorporation of three deuterium atoms results in a precise mass shift, enabling its differentiation from the endogenous analyte in a biological matrix. This quantitative data is summarized below.

PropertyOmeprazole Acid Methyl Ester Sulfide-d3Omeprazole Acid Methyl Ester Sulfide
Catalogue No. PA STI 070230PA 15 0051013
CAS Number 1329797-04-7120003-82-9
Molecular Formula C₁₈H₁₆D₃N₃O₄SC₁₈H₁₉N₃O₄S
Molecular Weight 376.44373.43
Appearance Pale Yellow SolidPale Yellow Solid
Data sourced from Pharmaffiliates.[8][9]

Synthesis and Logical Workflow

The synthesis of Omeprazole Acid Methyl Ester Sulfide-d3 follows established principles of benzimidazole and pyridine chemistry. While specific proprietary synthesis methods may vary, a logical and common pathway involves the coupling of a deuterated benzimidazole intermediate with a functionalized pyridine ring.

Synthetic Pathway Overview

The synthesis can be logically broken down into two primary stages: the formation of the core thioether structure and the subsequent functionalization to yield the final product. The introduction of the deuterated methyl group typically occurs at the 5-methoxy position of the benzimidazole ring early in the synthetic route using a deuterated methylating agent (e.g., CD₃I).

G cluster_0 Step 1: Thioether Formation cluster_1 Final Product A 2-Mercapto-5-(methoxy-d3)- 1H-benzimidazole C Omeprazole Acid Methyl Ester Sulfide-d3 Intermediate A->C Base (e.g., NaOH) Nucleophilic Substitution B 4-(Chloromethyl)-5-methyl- 3-pyridinecarboxylic acid methyl ester B->C D Omeprazole Acid Methyl Ester Sulfide-d3 C->D Purification (e.g., Crystallization)

Caption: Logical workflow for the synthesis of Omeprazole Acid Methyl Ester Sulfide-d3.

Rationale for Synthetic Choices

The choice of a nucleophilic substitution reaction between a thiol (mercaptan) and a chloromethyl group is a robust and high-yielding method for forming thioether bonds, which is central to the structure of many proton pump inhibitors.[10] The use of a strong base like sodium hydroxide is necessary to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative. This established methodology ensures efficient coupling of the two key heterocyclic rings.

Application in Quantitative Bioanalysis (LC-MS/MS)

The primary application of Omeprazole Acid Methyl Ester Sulfide-d3 is as an internal standard for the accurate quantification of its non-labeled analog in complex biological matrices such as plasma, urine, or tissue homogenates.[11]

Bioanalytical Workflow

A typical workflow for quantifying an analyte using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Plasma 1. Biological Sample (e.g., 100 µL Human Plasma) Spike 2. Spiking Add Omeprazole Acid Methyl Ester Sulfide-d3 (IS) Plasma->Spike Precip 3. Protein Precipitation (e.g., 300 µL Acetonitrile) Spike->Precip Centrifuge 4. Centrifugation (14,000 rpm, 10 min) Precip->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing (Analyte/IS Peak Area Ratio vs. Concentration) LCMS->Data

Caption: Standard bioanalytical workflow for sample quantification using an internal standard.

Experimental Protocol: Quantification in Human Plasma

This protocol provides a self-validating methodology for the determination of Omeprazole Acid Methyl Ester Sulfide in human plasma.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • Omeprazole Acid Methyl Ester Sulfide (Analyte)

  • Omeprazole Acid Methyl Ester Sulfide-d3 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Protocol Steps:

  • Preparation of Standards:

    • Prepare a stock solution of the analyte (1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking the analyte stock solution into blank human plasma.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation): [6]

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

    • Add 10 µL of the working internal standard solution (100 ng/mL) to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Mass Spectrometry Parameters

Detection is achieved using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity.[12] The following table provides plausible mass transitions for the analyte and its deuterated internal standard.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
Omeprazole Acid Methyl Ester Sulfidem/z 374.1Hypothetical fragment
Omeprazole Acid Methyl Ester Sulfide-d3 m/z 377.1 Hypothetical fragment
Note: Specific product ions would be determined experimentally via infusion and fragmentation analysis.

The causality behind this choice is that the precursor ion represents the protonated molecule, and the product ion is a stable, characteristic fragment resulting from collision-induced dissociation. Monitoring this specific transition (Q1 -> Q3) minimizes interference from other molecules in the matrix. The 3-dalton mass difference between the analyte and the IS allows for their simultaneous detection without cross-talk.

Conclusion

Omeprazole Acid Methyl Ester Sulfide-d3, with a definitive molecular weight of 376.44, is a critical tool for pharmaceutical researchers and bioanalytical scientists. Its design as a stable isotope-labeled internal standard directly addresses the challenges of analytical variability and matrix effects inherent in the quantification of drug metabolites in biological fluids. The principles outlined in this guide—from its synthesis to its application in validated LC-MS/MS protocols—underscore its value in generating high-integrity pharmacokinetic and drug metabolism data, thereby supporting the rigorous demands of drug development and clinical research.

References

  • Vertex AI Search. (2026). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability.
  • PubMed. (2002, March 8). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2006, February 2). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • MDPI. (2020, July 19). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved from [Link]

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 120003-82-9 | Product Name : Omeprazole acid methyl ester sulfide. Retrieved from [Link]

  • MDPI. (2020, September 1). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. Retrieved from [Link]

  • University of Glasgow. (2018, November 26). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, March 11). Study on the Interaction between Deuterium Clopidogrel and Omeprazole. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Study on the Interaction between Deuterium Clopidogrel and Omeprazole. Retrieved from [Link]

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • MDPI. (2025, January 25). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2024, August 5). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from [Link]

  • PubMed. (2007, August 15). Analytical methodologies for the determination of omeprazole: an overview. Retrieved from [Link]

Sources

Foundational

Comparative Technical Analysis: Omeprazole Sulfide vs. Omeprazole Acid Methyl Ester Sulfide

This technical guide provides an in-depth comparative analysis of Omeprazole Sulfide (a key intermediate and metabolite) and Omeprazole Acid Methyl Ester Sulfide (a specific process-related impurity). It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of Omeprazole Sulfide (a key intermediate and metabolite) and Omeprazole Acid Methyl Ester Sulfide (a specific process-related impurity). It is designed for pharmaceutical scientists and process chemists optimizing the synthesis and purity profile of Proton Pump Inhibitors (PPIs).

Executive Summary

In the development of Omeprazole and Esomeprazole, the control of sulfide intermediates is critical. While Omeprazole Sulfide (Pyrmetazole) is the functional precursor to the active pharmaceutical ingredient (API), Omeprazole Acid Methyl Ester Sulfide represents a distinct structural analogue arising from upstream pyridine synthesis. This guide delineates their chemical divergence, formation pathways, and analytical separation to ensure regulatory compliance (ICH Q3A/B).

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in the substitution pattern of the pyridine ring. Omeprazole Sulfide possesses a fully reduced dimethyl pyridine moiety, whereas the Acid Methyl Ester Sulfide retains an unreduced carboxylate ester at position 3 (or 5), significantly altering its electronic and physicochemical properties.

Structural Comparison Table
FeatureOmeprazole Sulfide (Impurity B)[1][2]Omeprazole Acid Methyl Ester Sulfide
CAS Number 73590-85-9120003-82-9
Common Name PyrmetazoleEster Sulfide Impurity
IUPAC Name 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester
Molecular Formula C₁₇H₁₉N₃O₂SC₁₈H₁₉N₃O₄S
Molecular Weight 329.42 g/mol 373.43 g/mol
Key Substituent Methyl group (-CH₃) on PyridineMethyl Ester group (-COOCH₃) on Pyridine
Role API Precursor / MetaboliteProcess Impurity (Starting Material Carryover)
Structural Visualization

The following diagram contrasts the chemical structures, highlighting the ester modification responsible for the mass shift (+44 Da).

Structures cluster_0 Omeprazole Sulfide (C17H19N3O2S) cluster_1 Acid Methyl Ester Sulfide (C18H19N3O4S) Sulfide Pyridine Ring: 3,5-Dimethyl substitution (Target Structure) Ester Pyridine Ring: 3-Methyl-5-Carboxylate Ester (Impurity Structure) Sulfide->Ester Structural Analog (+44 Da Mass Shift)

Figure 1: Structural comparison highlighting the methyl-to-ester substitution on the pyridine ring.

Part 2: Formation Pathways & Causality

Understanding the origin of these compounds allows for precise control during the manufacturing process.

Omeprazole Sulfide: The Functional Intermediate

Omeprazole Sulfide is formed via a nucleophilic substitution reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and 2-mercapto-5-methoxybenzimidazole .[3] This is the intended "coupling" step in the API synthesis.

  • Mechanism: S_N2 attack of the thiolate anion on the chloromethyl pyridine.

  • Fate: It is subsequently oxidized (using m-CPBA or Hydrogen Peroxide) to form the sulfoxide (Omeprazole).[4]

Acid Methyl Ester Sulfide: The "Upstream" Impurity

This impurity originates from the synthesis of the pyridine starting material. The pyridine ring is often constructed via Hantzsch synthesis or similar cyclizations that yield nicotinic acid esters .

  • Causality: If the ester group on the pyridine precursor is not fully reduced to a methyl group before the chlorination and coupling steps, the ester moiety is carried through to the coupling stage.

  • Reaction: 2-chloromethyl-4-methoxy-5-methyl-3-pyridinecarboxylic acid methyl ester reacts with the benzimidazole thiol, yielding the Acid Methyl Ester Sulfide.

FormationPathway Pyridine_Precursor Pyridine Synthesis (Hantzsch Ester) Reduction_Step Reduction Step (Ester -> Alcohol -> Methyl) Pyridine_Precursor->Reduction_Step Benzimidazole 2-Mercapto-5-methoxy benzimidazole Correct_Pyridine Correct Pyridine: 3,5-Dimethyl Reduction_Step->Correct_Pyridine Complete Reduction Incorrect_Pyridine Impurity Pyridine: 3-Methyl-5-Ester Reduction_Step->Incorrect_Pyridine Incomplete/Skipped Omeprazole_Sulfide Omeprazole Sulfide (Target Intermediate) Correct_Pyridine->Omeprazole_Sulfide + Benzimidazole (Coupling) Ester_Sulfide Acid Methyl Ester Sulfide (Impurity) Incorrect_Pyridine->Ester_Sulfide + Benzimidazole (Coupling)

Figure 2: Divergent synthesis pathways showing how incomplete precursor reduction leads to the ester impurity.

Part 3: Analytical Characterization & Protocols[6]

Distinguishing these two compounds requires robust analytical methods, as they share the benzimidazole chromophore and have similar retention characteristics in generic reverse-phase systems.

Chromatographic Separation (HPLC)

The presence of the ester group makes the Acid Methyl Ester Sulfide slightly more polar (due to the carbonyl oxygen) but less basic than the alkyl-substituted Omeprazole Sulfide. However, the ester is also lipophilic.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer pH 7.6.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 10% B → 40% B

    • 15-25 min: 40% B → 80% B

  • Detection: UV at 280 nm (Benzimidazole absorption) and 305 nm (Pyridine absorption).

  • Expected Result:

    • Omeprazole Sulfide:[2][5][6][7][8][9] Retention time ~12-14 min.

    • Acid Methyl Ester Sulfide: Retention time will differ; typically elutes earlier or later depending on pH. At pH 7.6, the suppression of ionization on the benzimidazole allows the lipophilicity of the ester to dominate, likely eluting later than the sulfide or very close. Note: Use MS for definitive ID.

Mass Spectrometry (LC-MS) Validation

This is the definitive method for identification due to the specific mass shift.

Protocol: LC-MS Identification

  • System: Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Target Ions:

    • Omeprazole Sulfide: [M+H]⁺ = 330.13 m/z.

    • Acid Methyl Ester Sulfide: [M+H]⁺ = 374.12 m/z.

  • Fragmentation (MS/MS):

    • Both will yield the characteristic benzimidazole fragment (~164 m/z).

    • The pyridine fragments will differ by 44 Da (166 m/z vs 210 m/z).

Critical Quality Attributes (CQA)
  • Limit of Quantitation (LOQ): The ester impurity should be controlled to <0.15% (ICH Q3A) in the final API.

  • Carryover Risk: Because the Acid Methyl Ester Sulfide lacks the correct methyl groups, it cannot be oxidized into Omeprazole. However, if oxidized, it forms the corresponding Sulfoxide Ester, a novel impurity that must be tracked.

Part 4: Regulatory & Safety Context

Pharmacopeial Status
  • Omeprazole Sulfide: Listed as Impurity B in EP (European Pharmacopoeia) and USP (United States Pharmacopeia). It is a known metabolite and degradation product.[1]

  • Acid Methyl Ester Sulfide: Not typically listed as a primary specified impurity in standard monographs (like EP/USP) for the final drug product, unless a specific synthetic route involving ester precursors is used. It is considered a process-specific impurity .

Toxicology Implications
  • Omeprazole Sulfide: Well-characterized. Non-genotoxic.

  • Acid Methyl Ester Sulfide: Structure-Activity Relationship (SAR) suggests low genotoxicity risk (similar to parent), but the ester functionality makes it susceptible to hydrolysis in vivo to the carboxylic acid, potentially altering solubility and renal clearance.

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Omeprazole Monograph 0942: Impurity B (Omeprazole Sulfide). European Pharmacopoeia.[10][11]

  • United States Pharmacopeia (USP). (2024).[10] Omeprazole: Organic Impurities.[4][6][8] USP-NF.

  • Pharmaffiliates Analytics. (2023). Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) Reference Standard.[8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155794: Omeprazole Sulfide.

  • BenchChem. (2025).[3] Synthesis of Omeprazole: A Detailed Application Note and Protocol.

Sources

Exploratory

Omeprazole impurity reference standards stable isotope labeled

Technical Guide: Stable Isotope Labeled Reference Standards for Omeprazole Impurity Profiling Executive Summary In the high-stakes landscape of pharmaceutical quality control, the quantification of Omeprazole impurities—...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stable Isotope Labeled Reference Standards for Omeprazole Impurity Profiling

Executive Summary

In the high-stakes landscape of pharmaceutical quality control, the quantification of Omeprazole impurities—specifically Omeprazole Sulfone (Impurity D) and Omeprazole Sulfide (Impurity C)—requires absolute precision. Regulatory bodies (ICH Q3A/B, USP, EP) mandate stringent thresholds for these degradation products. However, the analysis of proton pump inhibitors (PPIs) in complex biological matrices (plasma, urine) or during stability testing is plagued by matrix effects (ion suppression/enhancement) in LC-MS/MS workflows.

This guide details the strategic application of Stable Isotope Labeled (SIL) Internal Standards to eliminate these variances. We explore the chemistry of the label, the necessity of specific impurity-matched standards, and provide a self-validating protocol for their use.

The Challenge: Matrix Effects & PPI Instability

Omeprazole is chemically labile; it degrades rapidly in acidic conditions and oxidizes easily. In LC-MS/MS analysis, co-eluting phospholipids and endogenous salts often suppress the ionization of the analyte, leading to inaccurate quantification.

  • The Problem: External standardization fails to account for transient ionization suppression at the specific retention time of the impurity.

  • The Solution: A Stable Isotope Labeled Internal Standard (SIL-IS) co-elutes with the analyte, experiencing the exact same matrix suppression. By quantifying the ratio of Analyte/SIL-IS, the matrix effect is mathematically cancelled out.

Anatomy of a Stable Isotope Standard

Not all deuterated standards are created equal.[1] The position of the isotopic label is critical for data integrity.

Labile vs. Stable Labeling

A common pitfall in SIL synthesis is placing deuterium on exchangeable protons (e.g., the benzimidazole -NH). In protic solvents (methanol, water) or biological fluids, these deuteriums rapidly exchange with Hydrogen, causing the signal to "scramble" back to the M+0 mass, effectively destroying the internal standard.

Expert Insight: High-quality Omeprazole-d3 standards utilize the Kinetic Isotope Effect (KIE) by labeling the O-methoxy or C-methyl groups. These C-D bonds are chemically inert under bioanalytical conditions.

Visualization: Structural Integrity of the Label

The following diagram illustrates the safe vs. unsafe labeling positions on the Omeprazole scaffold.

OmeprazoleLabeling Omeprazole Omeprazole Structure Benzimidazole_NH Benzimidazole -NH (Acidic Proton) Omeprazole->Benzimidazole_NH Avoid Labeling Here Methoxy_Group 6-Methoxy (-OCH3) (Stable Site) Omeprazole->Methoxy_Group Target for d3 Pyridine_Methyl Pyridine Methyls (-CH3) (Stable Site) Omeprazole->Pyridine_Methyl Target for d3 Outcome_Bad Risk: H/D Exchange (Signal Loss) Benzimidazole_NH->Outcome_Bad Outcome_Good Result: Stable Label (Reliable Quant) Methoxy_Group->Outcome_Good Pyridine_Methyl->Outcome_Good

Figure 1: Strategic selection of isotopic labeling sites. Green paths indicate stable C-D bonds suitable for LC-MS/MS; red paths indicate labile sites prone to scrambling.

Key Impurities & Matching Standards

For the highest accuracy, the SIL-IS should match the specific impurity being quantified (e.g., using Sulfone-d3 to quantify Sulfone). Using the parent Omeprazole-d3 to quantify impurities is acceptable only if Relative Response Factors (RRF) are strictly validated, as their ionization efficiencies differ.

Table 1: Omeprazole Impurity Profile & Recommended Standards
Impurity NameCommon DesignationStructure/OriginRecommended SIL Standard
Omeprazole Sulfone Impurity D (EP/USP)Oxidation of sulfinyl to sulfonyl. Major metabolite.Omeprazole Sulfone-d3 (Methoxy-d3)
Omeprazole Sulfide Impurity C (EP/USP)Reduction of sulfinyl to thioether. Synthetic intermediate.Omeprazole Sulfide-d3
Omeprazole N-Oxide Impurity EOxidation of the pyridine nitrogen.Omeprazole N-Oxide-d3
5-Hydroxyomeprazole MetaboliteCYP2C19 mediated hydroxylation.5-Hydroxyomeprazole-d3

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the quantification of Omeprazole Sulfone using Omeprazole Sulfone-d3 .

Reagents & Standards
  • Analyte: Omeprazole Sulfone (Impurity D).[2]

  • Internal Standard: Omeprazole Sulfone-d3 (Isotopic Purity >99% D).[2][3]

  • Matrix: Plasma or formulation buffer.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample (plasma/standard) into a centrifuge tube.

  • Spike IS: Add 20 µL of Omeprazole Sulfone-d3 Working Solution (e.g., 500 ng/mL in MeOH). Crucial: Spike before any extraction to track recovery.

  • Precipitate: Add 200 µL of cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or Ammonium Formate 10mM).

    • B: Acetonitrile.[4][5][6]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Detection (MRM):

    • Omeprazole Sulfone:

      
       362.1 
      
      
      
      214.1
    • Omeprazole Sulfone-d3:

      
       365.1 
      
      
      
      217.1 (Mass shift +3 due to
      
      
      ).
Visualization: The Self-Validating Workflow

LCMSWorkflow cluster_logic Self-Validating Mechanism Sample Biological Sample / API (Contains Impurity D) Spike Spike SIL-IS (Omeprazole Sulfone-d3) Sample->Spike Step 1 Extraction Protein Precipitation / Extraction (Losses occur here) Spike->Extraction Step 2 LC_Sep LC Separation (Co-elution of Analyte & IS) Extraction->LC_Sep Step 3 Ionization ESI Source (Matrix Suppression occurs here) LC_Sep->Ionization Step 4 Detection MS/MS Detection (MRM Transitions) Ionization->Detection Step 5 Quant Calculate Ratio (Area Analyte / Area IS) Detection->Quant Correction

Figure 2: The SIL-IS workflow corrects for extraction losses and ionization suppression (matrix effects) by normalizing the analyte signal against the co-eluting isotope standard.

Quality Control of Reference Standards

To ensure "Trustworthiness" in your data, the reference standard itself must be qualified.

  • Isotopic Enrichment: Must be

    
     99% deuterated forms (
    
    
    
    ).
    • Risk: High levels of

      
       (unlabeled) will contribute to the analyte signal, causing false positives (Cross-talk).
      
  • Chemical Purity:

    
     98% by HPLC. Impurities in the standard itself can interfere.
    
  • Storage: Omeprazole and its SIL analogs are hygroscopic and light-sensitive . Store at -20°C under inert gas (Argon/Nitrogen).

References

  • European Pharmacopoeia (Ph. Eur.) . "Omeprazole Monograph: Impurities A, C, D, E." European Directorate for the Quality of Medicines. Link

  • BenchChem . "A Researcher's Guide to Internal Standards for Omeprazole Quantification: A Comparative Analysis." BenchChem Technical Guides. Link

  • Cayman Chemical . "Omeprazole Sulfone-d3 Product Information & Spectral Data." Cayman Chemical.[3][7] Link

  • Hofmann, U., et al. (2006). "Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link

  • ICH Guidelines . "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Link

Sources

Foundational

An In-depth Technical Guide to the Metabolic Pathway of Omeprazole and its Analogs

Abstract Omeprazole, the first-in-class proton pump inhibitor (PPI), represents a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its clinical efficacy is deeply intertwined with its complex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Omeprazole, the first-in-class proton pump inhibitor (PPI), represents a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its clinical efficacy is deeply intertwined with its complex biotransformation, primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. This guide provides a detailed examination of the core metabolic pathways of omeprazole, with a specific focus on the formation of its sulfide metabolite and the broader implications for drug development. We will explore the critical roles of CYP2C19 and CYP3A4, the impact of genetic polymorphisms on patient response, and the advanced analytical methodologies required for precise metabolite profiling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation in the context of PPI metabolism.

Introduction: Omeprazole and the Imperative of Metabolic Profiling

Omeprazole: A Paradigm of Proton Pump Inhibition

Omeprazole is a prodrug that, once activated in the acidic environment of the stomach's parietal cells, irreversibly inhibits the H+/K+-ATPase enzyme—the gastric proton pump.[2][3][4] This action effectively blocks the final step in gastric acid secretion, providing potent and sustained relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][5] Initially inactive, omeprazole undergoes a proton-catalyzed transformation into its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the proton pump.[3][6][7]

The Significance of Stable Isotope Labeling in ADME Studies

In modern pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug, stable isotope-labeled (SIL) compounds are indispensable.[8] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically identical to the parent analyte but have a distinct mass.[8][9] This property makes them the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[8]

The rationale for using a deuterated analog like a "-d3 methyl ester" is multifaceted:

  • Correction for Analytical Variability : Deuterated standards co-elute with the analyte, meaning they experience identical conditions during extraction, chromatography, and ionization. This effectively normalizes for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.[8][10][11][12]

  • Metabolic Pathway Elucidation : Using SIL compounds allows researchers to confidently trace the biotransformation of a drug, distinguishing true metabolites from endogenous background noise in complex biological matrices.[13][14]

  • Kinetic Isotope Effect (KIE) : The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If this bond is broken in the rate-determining step of a metabolic reaction, the reaction will proceed more slowly.[9] This KIE can be exploited to identify which enzymes are involved in specific metabolic pathways.[9]

The subject of this guide, while notionally "Omeprazole acid-d3 methyl ester sulfide," serves as a model compound representing a deuterated metabolite or internal standard. The principles discussed apply broadly to the study of omeprazole's sulfide pathway and the use of such tracer compounds in research.

The Core Metabolic Landscape of Omeprazole

Omeprazole is extensively metabolized in the liver, with its biotransformation primarily catalyzed by two key CYP isoforms: CYP2C19 and CYP3A4.[1][3][7][15][16][17] The main metabolic routes are hydroxylation and sulfoxidation.[1][18]

Key Metabolic Pathways and Resulting Metabolites

The primary metabolites of omeprazole are pharmacologically inactive and include:

  • 5-hydroxyomeprazole : This is the major metabolite, formed by the hydroxylation of the benzimidazole ring. This reaction is predominantly catalyzed by CYP2C19.[1][17][18]

  • Omeprazole sulfone : This metabolite results from the oxidation of the sulfinyl group to a sulfone. This pathway is mainly mediated by CYP3A4.[1][7][16][17][18][19][20]

  • Omeprazole sulfide : This is a reductive metabolite, formed by the reduction of the parent sulfoxide. While often considered a minor metabolite, its formation and subsequent metabolism are of significant interest.

  • 5'-O-desmethylomeprazole : A minor metabolite formed via O-demethylation.[1][16][17][19]

The interplay between these pathways is crucial for determining the overall clearance and systemic exposure of omeprazole.

G cluster_0 Core Omeprazole Metabolism omeprazole Omeprazole (Sulfoxide) hydroxy 5-Hydroxyomeprazole (Major Metabolite) omeprazole->hydroxy CYP2C19 (Major) Hydroxylation sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4 (Major) Sulfoxidation sulfide Omeprazole Sulfide (Reductive Metabolite) omeprazole->sulfide Reductive Pathway

Caption: Core metabolic pathways of omeprazole in the liver.

The Pivotal Role of CYP2C19 and Pharmacogenomics

The metabolism of omeprazole is heavily influenced by genetic polymorphisms in the CYP2C19 gene.[1] This leads to distinct patient populations with varying rates of drug metabolism.[2][15]

  • Poor Metabolizers (PMs) : Individuals with two non-functional CYP2C19 alleles (e.g., *2, *3) metabolize omeprazole much more slowly, leading to significantly higher plasma concentrations and a more potent acid-suppressing effect.[2][15][16] This phenotype is more common in Asian populations (15-20%) compared to Caucasians (3%).[15]

  • Intermediate Metabolizers (IMs) : Carry one functional and one non-functional allele.

  • Extensive (Normal) Metabolizers (EMs) : Have two functional alleles and exhibit a "normal" rate of metabolism.[15]

  • Ultrarapid Metabolizers (UMs) : Carry gain-of-function alleles (e.g., *17) and metabolize the drug very quickly, which may lead to an insufficient therapeutic response at standard doses.[15][21]

This genetic variability is a critical consideration in clinical practice and drug development, as it directly impacts efficacy and the potential for adverse effects. For EMs, CYP2C19 is the principal metabolic enzyme, whereas in PMs, the metabolic burden shifts more towards the CYP3A4 pathway.[15]

The Sulfide Pathway: Biotransformation and Analysis

The formation of omeprazole sulfide is a reductive pathway. While oxidative pathways mediated by CYPs are often dominant, reductive metabolism can play a significant role, particularly under certain physiological conditions.[22] The sulfide metabolite itself can undergo further metabolism, such as hydroxylation, potentially by engineered enzymes like CYP102A1 mutants, to form products like 5'-hydroxyomeprazole sulfide.[23]

Experimental Workflow for Metabolite Identification and Quantification

A robust and self-validating system is essential for studying metabolic pathways. The gold-standard approach combines in vitro incubations with high-sensitivity bioanalytical techniques like LC-MS/MS.[24][25]

G cluster_workflow Metabolite Analysis Workflow start Incubation Setup (e.g., Human Liver Microsomes) incubation Incubate Substrate (Omeprazole) + Cofactors (NADPH) at 37°C start->incubation termination Reaction Quenching (e.g., Acetonitrile) incubation->termination extraction Sample Preparation (Protein Precipitation, Centrifugation) termination->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Quantification & Identification) analysis->data

Caption: Standard experimental workflow for in vitro drug metabolism studies.

Causality Behind Experimental Choices:

  • In Vitro Model Selection : Human Liver Microsomes (HLMs) are chosen because they are subcellular fractions containing a high concentration of CYP enzymes, representing the primary site of Phase I metabolism.[19][26] This provides a reliable and reproducible system for studying metabolic pathways outside of a living organism.[26]

  • Cofactor Requirement : The NADPH regeneration system is essential because CYP enzymes are monooxygenases that require NADPH as a cofactor to function.[23][27]

  • Analytical Technique : LC-MS/MS is the method of choice due to its exceptional sensitivity and specificity, allowing for the detection and quantification of low-level metabolites in a complex biological matrix.[25][28] The use of a deuterated internal standard is critical here to ensure data accuracy.[8][10]

Detailed Experimental Protocols

Protocol: In Vitro Metabolism of Omeprazole in Human Liver Microsomes

Objective: To determine the formation of omeprazole sulfide and other major metabolites from omeprazole using a pooled HLM matrix.

Materials:

  • Omeprazole (Substrate)

  • Omeprazole-d3 (Internal Standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (Ice-cold, for reaction termination)

  • Incubator/Water Bath (37°C)

  • Centrifuge

Methodology:

  • Prepare Incubation Mixture : In a microcentrifuge tube, prepare a pre-incubation mix by adding potassium phosphate buffer, HLM (to a final concentration of 0.25-1.0 mg/mL), and the NADPH regeneration system.

  • Pre-incubation : Equilibrate the mixture at 37°C for 5-10 minutes to bring all components to the optimal reaction temperature.

  • Initiate Reaction : Add omeprazole (to a final concentration, e.g., 1-10 µM) to the mixture to start the metabolic reaction. Vortex gently.

  • Incubation : Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes). Linearity of metabolite formation should be established in preliminary experiments.[26]

  • Terminate Reaction : Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard (e.g., Omeprazole-d3). The internal standard is added here to control for variability in the subsequent sample preparation steps.

  • Protein Precipitation : Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[27]

  • Sample Collection : Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Protocol: Bioanalytical LC-MS/MS Method

Objective: To simultaneously quantify omeprazole and its key metabolites (sulfide, sulfone, hydroxyomeprazole) in the supernatant from the in vitro incubation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[13]

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Gradient : A typical gradient would start at ~95% A, ramping to ~95% B over several minutes to elute analytes of varying polarities.

  • Injection Volume : 5 µL[27]

Mass Spectrometry Conditions:

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Analysis Mode : Multiple Reaction Monitoring (MRM)

  • MRM Transitions : Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For example:

    • Omeprazole: m/z 346.1 → 198.1[13]

    • Omeprazole Sulfide: m/z 330.1 → 198.1 (Hypothetical, based on structure)

    • Omeprazole Sulfone: m/z 362.1 → 198.1[28]

    • 5-Hydroxyomeprazole: m/z 362.1 → 214.1 (Hypothetical, based on structure)

    • Omeprazole-d3 (IS): m/z 349.1 → 201.1 (Hypothetical, based on d3 on a methoxy group)

Data Presentation and Interpretation

Quantitative data from such experiments should be summarized for clarity. The table below presents hypothetical kinetic data for the formation of omeprazole's primary metabolites in HLMs.

MetaboliteApparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg protein)Intrinsic Clearance (Vₘₐₓ/Kₘ)Primary Enzyme
5-Hydroxyomeprazole 6.542,9006600CYP2C19[26]
Omeprazole Sulfone 11.86,630562CYP3A4[26]
Omeprazole Sulfide 25.01,50060Reductive enzymes

Note: Kₘ and Vₘₐₓ values are adapted from literature for illustrative purposes.[26] The values for omeprazole sulfide are hypothetical.

Interpretation:

  • The high intrinsic clearance for 5-hydroxyomeprazole formation confirms that the CYP2C19-mediated pathway is the most efficient route of metabolism in this system.[19]

  • The lower clearance for sulfone formation indicates a less dominant, but still significant, role for CYP3A4.

  • The hypothetical low clearance for sulfide formation suggests it is a minor pathway under these in vitro aerobic conditions. The formation of the sulfide metabolite can be significantly influenced by oxygen levels, with production increasing under hypoxic conditions.[22]

Conclusion and Future Perspectives

A thorough understanding of the metabolic pathways of drugs like omeprazole is fundamental to modern drug development. The interplay between the dominant oxidative pathways (CYP2C19, CYP3A4) and minor reductive pathways (sulfide formation) dictates the drug's pharmacokinetic profile and is heavily influenced by patient genetics. The use of deuterated stable isotope-labeled standards is not merely a technical choice but a prerequisite for generating the high-fidelity, trustworthy bioanalytical data required to make critical development decisions. This guide has outlined the core principles, key pathways, and validated experimental protocols that form the foundation of such investigations, providing a framework for researchers to confidently explore the metabolic fate of complex pharmaceutical compounds.

References

  • Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI - NIH. (2012, October 1). National Center for Biotechnology Information. [Link]

  • omeprazole - ClinPGx. PharmGKB. [Link]

  • Omeprazole Genetic Testing - CYP2C19 Drug Response - Gene2Rx. Gene2Rx. [Link]

  • Andersson, T., Miners, J. O., Veronese, M. E., Tassaneeyakul, W., Tassaneeyakul, W., Meyer, U. A., & Birkett, D. J. (1993). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. PubMed. [Link]

  • What is the mechanism of Omeprazole? (2024, July 17). Patsnap Synapse. [Link]

  • [Enzyme Kinetic Studies on the in Vitro Metabolism of Omeprazole by Chinese Human Liver Microsomes]. (1995). PubMed. [Link]

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. (2023). BIO Web of Conferences. [Link]

  • Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. (2025, February 7). ACS Publications. [Link]

  • Omeprazole Therapy and CYP2C19 Genotype. (2016, March 8). National Center for Biotechnology Information. [Link]

  • Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. (2014). Pak J Pharm Sci. [Link]

  • Omeprazole Metabolism Pathway (old) - SMPDB. (2013, September 11). Small Molecule Pathway Database. [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2025, January 25). MDPI. [Link]

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

  • Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. (2022, April 10). ACS Publications. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC - NIH. [Link]

  • Science Behind Omeprazole for Acid Reflux. EverydayMeds. [Link]

  • Omeprazole - Wikipedia. Wikipedia. [Link]

  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. (2013). PMC - NIH. [Link]

  • Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... - ResearchGate. ResearchGate. [Link]

  • Metabolic pathways for omeprazole and esomeprazole, lansoprazole,... - ResearchGate. ResearchGate. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. (2006). Ovid. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). PMC - NIH. [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011, September 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Formation rate of the omeprazole sulfide metabolite catalyzed by the... - ResearchGate. ResearchGate. [Link]

  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. (2006). SciSpace. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver. (1989). PubMed. [Link]

  • Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole. (2008, September 22). Taylor & Francis. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020, July 19). MDPI. [Link]

  • Structures of S-and R-omeprazole and the four oxidized metabolites. Asterisk denotes the position of the 13 C labels. - ResearchGate. ResearchGate. [Link]

  • Role of human liver microsomes in in vitro metabolism of metamizole. (2019). Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility and Analytical Workflows of Omeprazole Acid Methyl Ester Sulfide-d3

Executive Summary In the rigorous landscape of pharmaceutical impurity profiling and pharmacokinetic quantification, stable isotope-labeled internal standards (SIL-IS) are non-negotiable for mitigating matrix effects. Om...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling and pharmacokinetic quantification, stable isotope-labeled internal standards (SIL-IS) are non-negotiable for mitigating matrix effects. Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) serves as a highly specific internal standard for quantifying omeprazole degradation products and metabolites[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the thermodynamic causality behind its solubility profile and provide a self-validating, step-by-step LC-MS/MS sample preparation protocol.

Chemical Identity & Structural Significance

The non-deuterated parent compound, Omeprazole acid methyl ester sulfide (CAS: 120003-82-9), is a known intermediate and impurity associated with the acidic degradation and subsequent metabolic processing of the proton pump inhibitor Omeprazole[2]. The addition of a three-deuterium (d3) tag provides a critical mass shift (+3 Da) required for mass spectrometric resolution while maintaining identical physicochemical and co-elution properties to the unlabeled analyte.

ChemicalPathway Omeprazole Omeprazole API OmeprazoleAcid Omeprazole Acid (Degradant) Omeprazole->OmeprazoleAcid Acidic Degradation OmeAcidMethylEsterSulfide Omeprazole Acid Methyl Ester Sulfide CAS: 120003-82-9 OmeprazoleAcid->OmeAcidMethylEsterSulfide Esterification & Reduction OmeAcidMethylEsterSulfideD3 Omeprazole Acid Methyl Ester Sulfide-d3 CAS: 1329797-04-7 OmeAcidMethylEsterSulfide->OmeAcidMethylEsterSulfideD3 Isotopic Labeling

Figure 1: Chemical derivation pathway of Omeprazole Acid Methyl Ester Sulfide-d3.

Solubility Profile & Thermodynamics

Understanding the solubility of this standard is critical for preventing precipitation during stock preparation and ensuring accurate quantification. Isotopic labeling (d3) does not significantly alter the thermodynamic solubility parameters of the molecule. Therefore, the solubility behavior of the deuterated standard mirrors its non-deuterated counterpart[2] and structurally related omeprazole sulfide derivatives[3].

Table 1: Quantitative & Qualitative Solubility Profile
SolventSolubility LevelMechanistic CausalityWorkflow Application
Dimethyl Sulfoxide (DMSO) Slightly Soluble (~1-5 mg/mL)[2]High dielectric constant (

) and strong hydrogen-bond accepting properties are required to disrupt the crystalline lattice of the benzimidazole core.
Primary stock solution preparation (1.0 mg/mL).
Acetonitrile (ACN) Soluble[3]The polar aprotic nature effectively solvates the lipophilic methyl ester and sulfide moieties without inducing protic degradation.Working standard dilution; LC-MS/MS mobile phase.
Chloroform Soluble[3]Low polarity closely matches the highly lipophilic, un-ionized state of the molecule at neutral pH.Liquid-liquid extraction (LLE) from biological matrices.
Aqueous Buffers (pH 7.0) InsolubleThe lack of ionizable basic/acidic groups at neutral pH drives the molecule out of the aqueous phase.Matrix baseline; forces partitioning into the organic phase during LLE.

Analytical Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, every analytical protocol must be a self-validating system. The following step-by-step methodology details the preparation and extraction of Omeprazole Acid Methyl Ester Sulfide-d3 for quantitative workflows.

AnalyticalWorkflow Step1 1. Stock Prep Dissolve in DMSO Step2 2. Working Solution Dilute in Acetonitrile Step1->Step2 Step3 3. Extraction LLE with Chloroform Step2->Step3 Step4 4. LC-MS/MS ESI+ MRM Analysis Step3->Step4 Step5 5. Quantification Calculate Analyte/IS Ratio Step4->Step5

Figure 2: LC-MS/MS analytical workflow utilizing the -d3 internal standard.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation

  • Weighing: Accurately weigh 1.0 mg of Omeprazole Acid-d3 Methyl Ester Sulfide[1] into a low-bind amber glass vial (amber glass prevents photodegradation).

  • Dissolution: Add exactly 1.0 mL of LC-MS grade DMSO.

  • Agitation: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Causality & Self-Validation: Because the compound is only "slightly soluble" in highly concentrated states[2], DMSO is mandatory. Validation checkpoint: Visually inspect the vial against a light source. The solution must be completely clear; any micro-particulates indicate incomplete lattice disruption and will skew quantitative accuracy.

Phase 2: Working Solution Dilution

  • Transfer: Pipette 10 µL of the 1.0 mg/mL DMSO stock into a clean 1.5 mL Eppendorf tube.

  • Dilution: Add 990 µL of LC-MS grade Acetonitrile to yield a 10 µg/mL working solution.

  • Causality & Self-Validation: Acetonitrile is selected because the compound is highly soluble in it[3]. Furthermore, diluting out the DMSO prevents severe peak broadening and retention time shifts during reverse-phase chromatography.

Phase 3: Liquid-Liquid Extraction (LLE)

  • Spiking: Aliquot 100 µL of the sample matrix (e.g., human plasma or API dissolution media) into a heavy-wall extraction tube. Spike with 10 µL of the 10 µg/mL IS working solution.

  • Extraction: Add 500 µL of Chloroform.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Causality & Self-Validation: The target analyte and its -d3 IS are highly soluble in chloroform[3], while endogenous matrix proteins precipitate or remain trapped in the upper aqueous layer.

Phase 4: Reconstitution and LC-MS/MS Analysis

  • Evaporation: Carefully transfer the lower organic (chloroform) layer to a new autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

  • Injection: Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) MRM mode.

Conclusion

Omeprazole Acid Methyl Ester Sulfide-d3 is an indispensable tool for the precise quantification of omeprazole impurities. By leveraging its specific solubility profile—utilizing DMSO for primary stock dissolution and chloroform for matrix extraction—analytical scientists can design robust, self-validating LC-MS/MS workflows that guarantee high recovery rates and minimal matrix interference.

References

  • Omeprazole sulfide-d3 - Cayman Chemical. Source: caymanchem.com.
  • Omeprazole-impurities - Pharmaffiliates. Source: pharmaffiliates.com.
  • OMeprazole Acid Methyl Ester Sulfide | 120003-82-9 - ChemicalBook. Source: chemicalbook.com.

Sources

Foundational

Technical Characterization Guide: Omeprazole Acid-d3 Methyl Ester Sulfide

The following technical guide details the characterization, handling, and application of Omeprazole Acid-d3 Methyl Ester Sulfide , a critical stable-isotope labeled standard used in pharmaceutical impurity profiling and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, handling, and application of Omeprazole Acid-d3 Methyl Ester Sulfide , a critical stable-isotope labeled standard used in pharmaceutical impurity profiling and bioanalytical metabolism studies.

Executive Summary

Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) is a specialized stable isotope-labeled reference standard. It represents the deuterated methyl ester derivative of the "Omeprazole Acid" sulfide metabolite.[1][2] This compound serves as a vital Internal Standard (IS) for the quantification of specific degradation products and metabolites of Omeprazole (and Esomeprazole) using LC-MS/MS platforms.

Its structural distinctiveness lies in three modifications from the parent drug Omeprazole:

  • Reduction: The sulfinyl group (S=O) is reduced to a sulfide (thioether).

  • Oxidation & Esterification: One of the pyridine methyl groups is oxidized to a carboxylic acid and subsequently methylated to form a methyl ester.

  • Isotopic Labeling: Incorporation of three deuterium atoms (d3), typically on the ester methyl or a methoxy group, providing a +3 Da mass shift.

Chemical Identity & Structural Logic

Nomenclature and Identification
  • Chemical Name: Methyl 2-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-4-methoxy-3-methylpyridine-5-carboxylate-d3 (Proposed IUPAC based on metabolite structure).

  • Common Name: Omeprazole Acid-d3 Methyl Ester Sulfide.[1][2][3][4][5][6][7]

  • CAS Number: 1329797-04-7.[1][2][3][4]

  • Molecular Formula: C₁₈H₁₆D₃N₃O₄S.

  • Molecular Weight: 376.44 g/mol .[3][4]

  • Parent Impurity (Unlabeled): Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9).[3][4][8]

Structural Pathway & Relationship

The following diagram illustrates the structural relationship between Omeprazole, its "Acid" metabolite, and the target Methyl Ester Sulfide standard.

Omeprazole_Pathway Omeprazole Omeprazole (Parent) (Sulfoxide) Omep_Sulfide Omeprazole Sulfide (Ufiprazole) Omeprazole->Omep_Sulfide Reduction (In vivo/Degradation) Omep_Acid Omeprazole Acid Sulfide (Metabolite/Impurity) Omep_Sulfide->Omep_Acid Oxidation (Pyridine Methyl -> COOH) Target Omeprazole Acid-d3 Methyl Ester Sulfide (Target Standard) Omep_Acid->Target Esterification + Deuteration (d3-MeOH)

Caption: Structural evolution from Omeprazole to the deuterated methyl ester sulfide standard.

Analytical Characterization Strategy

Characterizing this standard requires a multi-modal approach to confirm isotopic purity, chemical structure, and stability.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The d3-labeling renders specific protons "invisible" in ¹H-NMR, confirming the position of the isotope.

ParameterSignal Expectation (¹H NMR, 400 MHz, DMSO-d₆)Structural Insight
Aromatic Region δ 6.9 – 8.3 ppm (Multiplets)Confirms Benzimidazole and Pyridine ring integrity.
S-CH₂ Linker δ ~4.6 ppm (Singlet)Verifies the thioether (sulfide) linkage. (Shift differs from sulfoxide).
Methoxy Groups δ ~3.8 ppm (Singlets)Standard methoxy groups on the rings.
Ester Methyl Silent / Diminished (if d3 labeled)If the d3 is on the ester, the signal at ~3.7-3.9 ppm corresponding to -COOCH3 will be absent.
Pyridine Methyl δ ~2.2 ppm (Singlet)Confirms the remaining methyl group on the pyridine ring.
Mass Spectrometry (MS/MS)

Mass spectrometry provides the definitive confirmation of the isotopic incorporation and mass shift.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Precursor Ion (Q1): m/z 377.2 [M+H]⁺ (Calculated).

  • Key Fragmentation (Q3):

    • Loss of d3-Methoxy/Methanol: Watch for neutral loss of 35 Da (if d3-methoxy) vs 32 Da.

    • Cleavage of Thioether: Fragmentation at the C-S bond yields characteristic benzimidazole thiol and pyridine fragments.

    • Isotopic Purity Calculation: Compare intensities of m/z 377 (d3) vs. m/z 374 (d0). Acceptance criteria typically require d0 < 0.5%.

Chromatographic Profiling (HPLC/UPLC)

The "Sulfide" and "Ester" modifications significantly alter lipophilicity compared to Omeprazole.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient of Ammonium Acetate (pH 9.0) and Acetonitrile.[9] Note: Basic pH is preferred for Omeprazole stability.

  • Retention Behavior:

    • Omeprazole (Sulfoxide): Elutes earlier (more polar).

    • Omeprazole Sulfide: Elutes later (less polar).

    • Acid Methyl Ester Sulfide: The ester functionality increases retention compared to the free acid, likely eluting near or after the standard sulfide impurity.

Experimental Protocol: Usage as Internal Standard

This protocol outlines the use of Omeprazole Acid-d3 Methyl Ester Sulfide for quantitating impurities in a drug substance.

Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of the d3-standard into a 2 mL amber glass vial (light sensitive).

  • Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS grade) . Vortex for 30 seconds.

    • Why Methanol? High solubility and compatibility with MS source.

  • Storage: Store at -20°C. Stability is validated for 3 months.

Sample Extraction Workflow

The following DOT diagram details the self-validating extraction workflow.

Workflow Sample Plasma/API Sample (Unknown Conc.) IS_Spike Spike IS (Omep-Acid-d3-Me-S) Sample->IS_Spike Add 10 µL Precipitation Protein Ppt (Acetonitrile) IS_Spike->Precipitation Mix Centrifuge Centrifugation (10k RPM, 10 min) Precipitation->Centrifuge Injection LC-MS/MS Injection Centrifuge->Injection Supernatant

Caption: Sample preparation workflow ensuring consistent Internal Standard (IS) integration.

LC-MS/MS Parameters
  • System: Agilent 6495 Triple Quadrupole or equivalent.

  • MRM Transition (Target): m/z 377.2 → 198.1 (Fragment dependent on structure).

  • MRM Transition (IS): m/z 377.2 → [Specific Fragment].

  • Dwell Time: 50 ms.

Handling, Stability & Safety

Critical Instability Factors
  • Oxidation: The sulfide linkage (-S-) is highly susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O) if exposed to air/peroxides.

    • Mitigation: Store under Argon or Nitrogen atmosphere.

  • Acid Sensitivity: While the "Acid" metabolite is stable, the benzimidazole moiety can degrade in strong acidic aqueous media.

    • Mitigation: Keep solvents neutral or slightly basic (pH > 7).

  • Light Sensitivity: Omeprazole derivatives are photosensitive.

    • Mitigation: Use amber glassware exclusively.

Storage Protocol
  • Long-term: -80°C (Lyophilized powder).

  • Working Solution: -20°C (Methanol), valid for 1 week.

References

  • Pharmaffiliates. (n.d.). Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7).[1][2][3][4] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2014). Pharmacology Review: Omeprazole and Metabolites (Reference ID: 3462354). Retrieved from [Link]

  • Hoffmann, K.J. (1986). "Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs." Drug Metabolism and Disposition, 14(3), 341-348.[9]

  • Al-Badr, A.A. (2010).[10] "Omeprazole: Comprehensive Profile."[10] Profiles of Drug Substances, Excipients and Related Methodology, 35, 151-168.[10]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantification of Omeprazole Acid Methyl Ester Sulfide

This Application Note and Protocol details the method development and validation for Omeprazole Acid Methyl Ester Sulfide (and its deuterated internal standard, Omeprazole Acid-d3 Methyl Ester Sulfide ) using LC-MS/MS. T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the method development and validation for Omeprazole Acid Methyl Ester Sulfide (and its deuterated internal standard, Omeprazole Acid-d3 Methyl Ester Sulfide ) using LC-MS/MS.

This guide is structured for senior analytical scientists requiring a robust, self-validating workflow for impurity profiling or DMPK studies.

Introduction & Scientific Context

Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) is a specific process-related impurity and potential metabolite derivative of the proton pump inhibitor Omeprazole. Chemically, it represents the reduced thioether form of Omeprazole (Omeprazole Sulfide) where one of the methyl groups on the pyridine ring has been oxidized to a carboxylic acid and subsequently methylated to form an ester.

Accurate quantification of this analyte is critical because:

  • Sulfide Toxicity: The reduced sulfide forms of benzimidazoles (e.g., Ufiprazole) often exhibit different toxicological profiles than their sulfoxide parents.

  • Lipophilicity: The methyl ester modification significantly increases lipophilicity compared to the carboxylic acid metabolite ("Omeprazole Acid"), altering tissue distribution and matrix extraction efficiency.

  • Stability: Unlike Omeprazole (which is acid-labile), the sulfide form is chemically more stable, but the ester moiety introduces susceptibility to enzymatic hydrolysis in plasma.

Analyte Characterization
  • Analyte: Omeprazole Acid Methyl Ester Sulfide[1][2][3][4]

  • Formula:

    
    
    
  • Molecular Weight: 373.43 g/mol [1][5]

  • Internal Standard (IS): Omeprazole Acid-d3 Methyl Ester Sulfide (Deuterated on the ester methyl group).

  • Target Transition:

    
    
    

Method Development Strategy

Chromatographic Logic (The "Why")

Standard Omeprazole methods often use high pH to ensure stability. However, Omeprazole Sulfide derivatives are less acid-labile than the parent sulfoxide. Therefore, we can utilize acidic mobile phases (Formic Acid) to maximize ionization efficiency in positive ESI mode without significant on-column degradation.

  • Column Selection: A C18 column with embedded polar groups (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18) is selected. The "Acid Methyl Ester" moiety adds hydrophobicity, requiring a column that can prevent peak tailing caused by the basic benzimidazole nitrogen while resolving the hydrophobic ester.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: Acetonitrile (ACN) + 0.1% Formic Acid (ACN provides sharper peaks for hydrophobic esters than Methanol).

Mass Spectrometry Optimization (Mechanistic Insight)

The fragmentation of Omeprazole derivatives typically occurs at the weak C-S bond between the benzimidazole and the pyridine ring.

  • Precursor Ion:

    
    
    
    
    
  • Fragmentation Pathway:

    • Benzimidazole Ion (

      
      ):  The 5-methoxy-2-mercaptobenzimidazole moiety is a conserved fragment in Omeprazole, Omeprazole Sulfide, and this analyte. This is the most stable Quantifier  ion.
      
    • Pyridine Ion (

      
      ):  The pyridine ring carries the modification. In Omeprazole, this fragment is 
      
      
      
      . Here, the methyl group (-CH3, mass 15) is replaced by a methyl ester (-COOCH3, mass 59).
      • 
        .
        
      • Expected Fragment:

        
        .
        
    • Internal Standard: The d3-label is on the methyl ester.[2] Therefore, the precursor shifts to

      
      , and the Pyridine fragment  shifts to 
      
      
      
      (retaining the label), while the Benzimidazole fragment remains
      
      
      (no label).
    • Critical Note: For the IS, using the

      
       transition (where the label is lost) is acceptable if the retention time is identical, but monitoring the label-retaining fragment (
      
      
      
      ) is superior for specificity.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: Omeprazole Acid Methyl Ester Sulfide (>98% purity).

  • Internal Standard: Omeprazole Acid-d3 Methyl Ester Sulfide.[2]

  • Matrix: Human Plasma (K2EDTA) or Rat Plasma.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove plasma esterases that could hydrolyze the methyl ester during processing.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL in 50% Methanol). Vortex gently.

  • Buffer: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0). Alkaline pH suppresses ionization of the benzimidazole, driving it into the organic phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and centrifuge.

LC-MS/MS Parameters

Liquid Chromatography (Shimadzu Nexera / Waters UPLC):

  • Column: Phenomenex Kinetex XB-C18,

    
    , 2.6 µm.
    
  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Desalting)

    • 0.5 - 3.0 min: 10%

      
       90% B (Linear Ramp)
      
    • 3.0 - 3.5 min: 90% B (Wash)

    • 3.5 - 3.6 min: 90%

      
       10% B
      
    • 3.6 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (Sciex Triple Quad 6500+ / Thermo Altis):

  • Source: ESI Positive (Turbo Ion Spray).

  • Ion Spray Voltage: 4500 V.

  • Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions Table:

AnalytePrecursor (Q1)Product (Q3)IDCE (eV)Dwell (ms)
Omeprazole Acid Me-Ester Sulfide 374.1 198.1 Quantifier (Benzimidazole)2550
374.1194.1Qualifier (Pyridine-Ester)3050
Omeprazole Acid-d3 Me-Ester Sulfide 377.1 198.1 IS Quantifier2550
377.1197.1IS Qualifier3050

Visualization of Workflows

Fragmentation Pathway Logic

The following diagram illustrates the structural logic used to select the MRM transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 374.1 (Omeprazole Acid Me-Ester Sulfide) Cleavage C-S Bond Cleavage (Collision Induced Dissociation) Precursor->Cleavage ESI+ / CE 25eV Frag1 Fragment 1 (Benzimidazole) m/z = 198.1 (Stable, High Intensity) Cleavage->Frag1 Charge Retention on Benzimidazole Frag2 Fragment 2 (Pyridine-Ester) m/z = 194.1 (Specific to Modification) Cleavage->Frag2 Charge Retention on Pyridine

Caption: Fragmentation logic for Omeprazole Acid Methyl Ester Sulfide showing the generation of the conserved benzimidazole ion (198.1) and the modified pyridine ion (194.1).

Method Validation Workflow

This flowchart ensures the protocol is self-validating, checking for matrix effects and recovery issues.

ValidationWorkflow Start Start Validation Specificity Specificity Check (6 Blank Plasma Lots) Ensure <20% LLOQ interference Start->Specificity Linearity Linearity Assessment (1 - 1000 ng/mL) Weighted 1/x² Regression Specificity->Linearity MatrixEffect Matrix Effect (ME) Compare Post-Extraction Spike vs. Neat Solution Linearity->MatrixEffect DecisionME ME within 85-115%? MatrixEffect->DecisionME PassME Proceed to Accuracy/Precision DecisionME->PassME Yes FailME Switch to SIL-IS or Optimize Extraction DecisionME->FailME No AccPrec Accuracy & Precision (LQC, MQC, HQC) 5 Replicates over 3 Days PassME->AccPrec Stability Stability Testing (Freeze-Thaw, Benchtop, Autosampler) AccPrec->Stability

Caption: Step-by-step validation decision tree ensuring regulatory compliance (FDA/ICH M10) for the bioanalytical method.

Validation Summary & Acceptance Criteria

The following data structure is recommended for your final validation report.

ParameterAcceptance Criteria (FDA/ICH M10)Experimental Note
Linearity

Use weighting

to improve LLOQ accuracy.
Accuracy 85-115% (80-120% at LLOQ)Critical for impurity quantification.
Precision (CV) <15% (<20% at LLOQ)Ensure IS tracks analyte consistently.
Recovery Consistent across QC levelsLLE typically yields >70% recovery for this lipophilicity.
Matrix Effect IS-normalized Factor ~ 1.0The d3-IS should compensate for ion suppression.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Parekh, S. A., et al. (2012). Stress degradation studies and stability-indicating LC-MS method for Omeprazole.
  • Pharmaffiliates. (2025). Omeprazole Acid Methyl Ester Sulfide Reference Standard Data. Retrieved from [Link]

  • Boer, T., et al. (2000). Determination of Omeprazole and metabolites in plasma by LC-MS/MS.

Sources

Application

Using Omeprazole acid-d3 methyl ester sulfide as internal standard

Application Note: Trace Quantification of Omeprazole Acid Methyl Ester Sulfide Impurity using Isotope Dilution LC-MS/MS Executive Summary & Scientific Rationale This application note details the methodology for quantifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace Quantification of Omeprazole Acid Methyl Ester Sulfide Impurity using Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale

This application note details the methodology for quantifying Omeprazole Acid Methyl Ester Sulfide (Unlabeled CAS: 120003-82-9), a specific process-related impurity and potential degradation product in Omeprazole drug substances.

The protocol utilizes Omeprazole acid-d3 methyl ester sulfide as a stable isotope-labeled internal standard (SIL-IS). This approach, known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for trace impurity analysis because the deuterated standard shares nearly identical physicochemical properties (solubility, pKa, chromatographic retention) with the target analyte.

Why this specific IS? In LC-MS/MS analysis of Omeprazole impurities, matrix effects (ion suppression/enhancement) can severely compromise quantitation accuracy. Using a structural analog (like Lansoprazole) as an internal standard is insufficient for trace impurities due to retention time differences. Omeprazole acid-d3 methyl ester sulfide co-elutes with the target impurity, experiencing the exact same matrix environment at the electrospray source, thereby automatically correcting for signal variation and extraction recovery losses.

Chemical Context & Materials

ComponentChemical NameCAS No.Molecular FormulaMW ( g/mol )Role
Analyte Omeprazole acid methyl ester sulfide120003-82-9C₁₈H₁₉N₃O₄S373.43Target Impurity
IS Omeprazole acid-d3 methyl ester sulfide1329797-04-7C₁₈H₁₆D₃N₃O₄S376.44Internal Standard
Matrix Omeprazole API / Formulated Product73590-58-6C₁₇H₁₉N₃O₃S345.42Bulk Drug

Structural Insight: The target molecule differs from Omeprazole by the reduction of the sulfoxide to a sulfide and the modification of a methyl group (likely on the pyridine ring) to a methyl ester. The "d3" label is typically incorporated into the methoxy group of the ester or the benzimidazole moiety, ensuring the label is stable and does not exchange with the solvent.

Experimental Protocol

Standard Preparation
  • Stock Solution A (Analyte): Dissolve 1.0 mg of Omeprazole acid methyl ester sulfide in 10 mL of Acetonitrile (ACN) to yield 100 µg/mL.

  • Stock Solution B (IS): Dissolve 1.0 mg of Omeprazole acid-d3 methyl ester sulfide in 10 mL of ACN to yield 100 µg/mL.

  • Working IS Solution: Dilute Stock B with 50:50 ACN:Water to a concentration of 50 ng/mL . This concentration should yield a signal intensity similar to the analyte at the specification limit (e.g., 0.1%).

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE to remove the bulk Omeprazole matrix and concentrate the lipophilic sulfide impurity.

  • Weighing: Weigh 50 mg of Omeprazole API sample into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of 0.1 M Sodium Phosphate Buffer (pH 7.4). Vortex until dissolved/suspended.

    • Note: Omeprazole is acid-labile; neutral pH is critical to prevent degradation during prep.

  • IS Spiking: Add 50 µL of Working IS Solution to the sample. Vortex for 30 seconds.

  • Extraction: Add 4.0 mL of Ethyl Acetate (or MTBE). Cap and shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer (supernatant) to a clean glass tube. Evaporate to dryness under a Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (60:40 Water:ACN + 0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-6 min: 10% -> 90% B (Elution of impurities)

    • 6-7 min: 90% B (Wash)

    • 7-7.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Dwell Time: 50 ms per transition.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte 374.1 [M+H]⁺198.1 (Benzimidazole)3020
Analyte (Qual) 374.1 [M+H]⁺226.13015
IS (d3) 377.1 [M+H]⁺198.1 (Unlabeled frag)3020
IS (d3) 377.1 [M+H]⁺229.1 (Labeled frag)3015

Note: The specific transitions depend on where the deuterium label is located. If the label is on the ester methoxy group, the fragment containing that group will be shifted by +3 Da. If the label is on the benzimidazole ring, the benzimidazole fragment will be shifted.

Workflow Visualization

The following diagram illustrates the self-correcting logic of the Isotope Dilution workflow.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Omeprazole Sample (Contains Unknown Impurity) Mix Homogenization & Extraction (Analyte & IS experience same losses) Sample->Mix IS Spike Internal Standard (Omeprazole acid-d3 methyl ester sulfide) IS->Mix IonSource ESI Source (Matrix Effects occur here) Mix->IonSource Co-elution MS Mass Analyzer (MRM) Separates by Mass (m/z 374 vs 377) IonSource->MS Result Quantification Ratio (Analyte Area / IS Area) Cancels out errors MS->Result

Caption: Workflow demonstrating how the co-eluting deuterated IS compensates for extraction losses and matrix effects.

Data Analysis & Calculation

Quantification is performed using the Area Ratio method.

  • Integration: Integrate the peak area for the Analyte (m/z 374.1) and the IS (m/z 377.1).

  • Ratio Calculation:

    
    
    
  • Calibration Curve: Plot

    
     (y-axis) vs. Concentration of Analyte (x-axis).
    
  • Calculation:

    
    
    

Acceptance Criteria (Validation):

  • IS Response Variation: The IS peak area in samples should be within ±20% of the IS peak area in calibration standards.

  • Linearity:

    
    .
    
  • Accuracy: Spiked recovery should be 80–120%.

Troubleshooting & Critical Considerations

  • Isotope Effects: While Deuterium is standard, slight retention time shifts (1-2 seconds) can occur on high-efficiency UPLC columns due to the "Deuterium Isotope Effect" (C-D bonds are shorter/stronger than C-H). Ensure the integration window covers both.

  • Cross-Signal Contribution:

    • Check if the Unlabeled Analyte has natural isotopes (M+3) that contribute to the IS channel (unlikely to be significant for M+3).

    • Critical: Check if the Deuterated IS contains any "d0" (unlabeled) impurity. High quality IS should have <0.5% d0 to avoid false positives in the analyte channel.

  • Stability: Store the d3-standard at -20°C. Esters can hydrolyze; avoid leaving stock solutions in basic buffers for extended periods.

References

  • Pharmaffiliates. (2024). Omeprazole Acid-d3 Methyl Ester Sulfide Reference Standard. Retrieved from [Link][2]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Method

Application Note: Chromatographic Behavior and HPLC Retention Time Optimization for Omeprazole Acid-d3 Methyl Ester Sulfide

Executive Summary Omeprazole, a widely utilized proton pump inhibitor (PPI), is highly susceptible to acid-catalyzed degradation and metabolic transformation. In rigorous pharmacokinetic (PK) profiling and impurity quant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Omeprazole, a widely utilized proton pump inhibitor (PPI), is highly susceptible to acid-catalyzed degradation and metabolic transformation. In rigorous pharmacokinetic (PK) profiling and impurity quantification, Omeprazole acid-d3 methyl ester sulfide is deployed as a critical Stable Isotope-Labeled Internal Standard (SIL-IS). This application note elucidates the physicochemical causality dictating its retention behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and provides a self-validating analytical protocol for its baseline resolution from parent omeprazole and related impurities.

Mechanistic Causality of Chromatographic Behavior

To optimize the HPLC retention time (


) for Omeprazole acid-d3 methyl ester sulfide, one must understand the structural modifications that alter its polarity relative to the parent drug. In reversed-phase chromatography (e.g., C18 stationary phase), retention is inversely proportional to analyte polarity.
  • The Sulfide Shift (Reduction): Omeprazole contains a polar sulfoxide (S=O) group. When reduced to a thioether (sulfide), the molecule loses a potent hydrogen-bond acceptor, significantly increasing its lipophilicity. Consequently, omeprazole sulfide exhibits a substantially delayed retention time compared to parent omeprazole[1].

  • The Esterification Shift: Omeprazole acid is a highly polar terminal degradation product that elutes near the column void volume. However, esterifying this carboxylic acid into a methyl ester masks the ionizable -COOH group, drastically reducing its polarity and driving the molecule toward a highly lipophilic state.

  • The Isotope Effect (-d3): The incorporation of three deuterium atoms on the methoxy group yields a +3 Da mass shift essential for LC-MS/MS Multiple Reaction Monitoring (MRM). Chromatographically, the -d3 substitution causes a negligible to extremely slight reduction in retention time due to the slightly smaller molar volume of C-D bonds versus C-H bonds, allowing it to perfectly co-elute with the non-deuterated target analyte.

Pathway OMP Omeprazole (Parent Drug) OMP_A Omeprazole Acid (Polar Degradant) OMP->OMP_A Acidic Hydrolysis OMP_S Omeprazole Sulfide (Lipophilic Metabolite) OMP->OMP_S Reduction OMP_AMES Omeprazole Acid-d3 Methyl Ester Sulfide (SIL-IS Target) OMP_A->OMP_AMES Esterification & Reduction (in vitro) OMP_S->OMP_AMES Acid Cleavage & Esterification

Structural transformation pathway of Omeprazole to its acid methyl ester sulfide derivative.

Self-Validating Analytical Methodology

Omeprazole degrades rapidly in aqueous solutions below pH 7.8[3]. To prevent on-column degradation and ensure a trustworthy, self-validating system, the mobile phase must be strictly buffered to a slightly alkaline pH[4].

Reagents and Column Specifications
  • Target Analyte: Omeprazole acid-d3 methyl ester sulfide (10 µg/mL in 50:50 A:B).

  • Analytical Column: Octadecyl silane (C18) core-shell column (150 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Potassium phosphate buffer, adjusted to pH 8.0 ± 0.1 with 0.1 N NaOH.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step-by-Step Gradient Protocol

Causality of Gradient: An isocratic method cannot accommodate the vast polarity difference between omeprazole acid and the methyl ester sulfide. A gradient is required to sharpen the late-eluting lipophilic peaks.

  • System Equilibration: Purge the HPLC lines and equilibrate the C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes.

  • System Suitability Test (SST): Inject a resolution mixture containing Omeprazole and Omeprazole Sulfide. Validation Gate: The run is only authorized to proceed if the resolution (

    
    ) between these two peaks is 
    
    
    
    . If
    
    
    , halt the run; this indicates column voiding or buffer failure.
  • Sample Injection: Inject 10 µL of the sample spiked with the SIL-IS.

  • Gradient Execution:

    • 0.0 - 2.0 min: Hold at 5% B (Elutes highly polar void volume components like Omeprazole acid).

    • 2.0 - 10.0 min: Linear ramp to 70% B (Resolves parent omeprazole and moderately polar metabolites).

    • 10.0 - 15.0 min: Linear ramp to 95% B (Forces the elution of the highly lipophilic Omeprazole acid-d3 methyl ester sulfide).

    • 15.0 - 18.0 min: Isocratic hold at 95% B (Column wash).

    • 18.0 - 22.0 min: Return to 5% B (Re-equilibration).

  • Detection: Monitor UV absorbance at 280 nm (optimal for the benzimidazole chromophore) or utilize LC-MS/MS in positive Electrospray Ionization (ESI+) MRM mode.

Workflow S1 1. Sample Preparation (Buffer to pH 8.0 to prevent degradation) S2 2. SIL-IS Spiking (Add Omeprazole acid-d3 methyl ester sulfide) S1->S2 S3 3. HPLC Gradient Elution (C18 Column, 5% to 95% Acetonitrile) S2->S3 S4 4. Detection & Quantification (UV 280 nm or LC-MS/MS MRM) S3->S4

Step-by-step analytical workflow for HPLC quantification using the SIL-IS.

Data Presentation: Comparative Retention Times

The following table summarizes the quantitative retention data under the prescribed gradient conditions. The data clearly illustrates the logical shift in


 based on the functional group polarity discussed in Section 2.
AnalyteFunctional Group PolarityLog P EstimateApprox. Retention Time (

)
Omeprazole Acid High (Ionized -COOH)< 1.03.2 min
Omeprazole (Parent) Moderate (Sulfoxide)~ 2.26.5 min
Omeprazole Sulfide Low (Thioether)~ 3.59.8 min
Omeprazole acid-d3 methyl ester sulfide Very Low (Ester + Thioether) > 4.0 14.2 min

Note: The exact retention time of the SIL-IS (14.2 min) will perfectly mirror its non-deuterated counterpart, allowing it to accurately correct for matrix-induced ion suppression in the MS source.

References

  • Title: Rapid Methods for High-Throughput Detection of Sulfoxides Source: PubMed Central (PMC) URL: [Link]

  • Title: A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules Source: PubMed Central (PMC) URL: [Link]

  • Title: CN110609109A - Detection method of omeprazole related substance Source: Google Patents URL
  • Title: Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography Source: CoLab.ws URL: [Link]

Sources

Application

Application Note: A Robust Sample Preparation Protocol for the Quantification of Omeprazole and its Sulfide Metabolite in Human Plasma using LC-MS/MS

Introduction: The Analytical Imperative for Omeprazole and its Metabolites Omeprazole, a cornerstone of proton pump inhibitors (PPIs), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ AT...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Omeprazole and its Metabolites

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells.[1] Its clinical use in treating acid-related disorders is widespread.[2] However, omeprazole is subject to extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leading to various metabolites, including omeprazole sulfide.[3][4] The quantification of both the parent drug and its key metabolites, such as the sulfide form, is critical in pharmacokinetic (PK), pharmacogenetic, and drug-drug interaction studies to fully understand its disposition and effect within the body.[3]

This application note details a robust and reliable sample preparation method for the simultaneous quantification of omeprazole and its sulfide metabolite in human plasma. The protocol emphasizes the use of a stable isotope-labeled (SIL) internal standard, Omeprazole acid-d3 methyl ester sulfide, to ensure the highest degree of accuracy and precision.[5][6] The inherent chemical instability of omeprazole necessitates a carefully designed workflow, from sample collection to final analysis, which is the central focus of this guide.

Pre-Analytical Considerations: The Chemistry of Omeprazole's Instability

A foundational understanding of omeprazole's chemistry is paramount for successful bioanalysis. Omeprazole is a lipophilic weak base known for its pronounced instability in acidic environments.[7] Exposure to low pH, such as that found in the stomach or in inadequately preserved biological samples, catalyzes its rapid degradation into inactive products.[2][8]

The degradation half-life of omeprazole is less than 10 minutes at a pH below 4 but extends to 18 hours at pH 6.5, highlighting the critical need for pH control.[2][7] This acid-catalyzed degradation proceeds through a rearrangement to a reactive sulfenamide intermediate, which then covalently binds to the proton pump. While essential for its therapeutic action, this reactivity is a significant challenge for in vitro quantification.

Therefore, the following pre-analytical steps are not merely procedural but are scientifically mandated to preserve analyte integrity:

  • Sample Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant, such as K2EDTA.

  • Immediate Stabilization: Plasma should be separated from whole blood as soon as possible via centrifugation (e.g., 3000 rpm for 10 minutes) at refrigerated temperatures.[9] To prevent acid-catalyzed degradation, immediate alkalization of the plasma sample is recommended. A common practice is to add a small volume of a basic buffer, like sodium carbonate or ammonium bicarbonate solution, to raise the pH.[10][11]

  • Storage: Stabilized plasma samples must be stored frozen, typically at -80°C, until analysis to minimize degradation over time.[9]

G Omeprazole Omeprazole (Stable at Neutral/Alkaline pH) Acid Acidic Conditions (pH < 4) Omeprazole->Acid Degradation Degraded Products (e.g., Sulfenamide) Acid->Degradation Rapid Degradation

Caption: Acid-catalyzed degradation pathway of omeprazole.

The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly for complex biological matrices, a high-quality internal standard (IS) is non-negotiable.[12] The ideal IS is a stable isotope-labeled version of the analyte.[13] This protocol specifies the use of Omeprazole acid-d3 methyl ester sulfide. The "d3" indicates that three hydrogen atoms have been replaced by deuterium.[5]

Key Advantages of Using a Deuterated IS:

  • Compensates for Matrix Effects: The SIL-IS and the analyte exhibit nearly identical physicochemical properties, meaning they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[5][14]

  • Corrects for Sample Loss: Any analyte loss during the multi-step extraction process is mirrored by the SIL-IS.[5]

  • Improves Precision: By normalizing the analyte response to the IS response, variations from sample preparation and instrument performance are effectively cancelled out, leading to highly precise and reproducible results.[15]

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for extracting omeprazole and its metabolites from plasma.[9][16] It effectively separates the analytes of interest from endogenous matrix components like proteins and phospholipids, which can interfere with LC-MS/MS analysis. This protocol is optimized for a 100 µL plasma sample volume.

Materials and Reagents
  • Blank Human Plasma (K2EDTA)

  • Omeprazole and Omeprazole Sulfide reference standards

  • Omeprazole acid-d3 methyl ester sulfide (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Tert-butyl methyl ether (TBME) (HPLC Grade)[9]

  • Ammonium Bicarbonate (ACS Grade)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge (capable of >10,000 rpm)

  • Nitrogen evaporator

Preparation of Solutions
  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of Omeprazole acid-d3 methyl ester sulfide in acetonitrile.

  • Alkalinizing Buffer (e.g., 5mM Ammonium Bicarbonate, pH 8.0): Dissolve an appropriate amount of ammonium bicarbonate in deionized water and adjust pH if necessary.[10]

Experimental Workflow

G cluster_0 Sample Preparation Workflow A 1. Aliquot Plasma (100 µL) B 2. Add IS (e.g., 20 µL) A->B C 3. Alkalinize (e.g., 50 µL Buffer) B->C D 4. Add Extraction Solvent (e.g., 600 µL TBME) C->D E 5. Vortex & Centrifuge D->E F 6. Transfer Supernatant E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute G->H I 9. Inject for LC-MS/MS H->I

Caption: Liquid-Liquid Extraction (LLE) workflow for omeprazole analysis.

Step-by-Step Protocol
  • Sample Thawing and Aliquoting: Thaw plasma samples (standards, quality controls, and unknowns) on ice to prevent degradation. Once thawed, vortex gently. Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to each tube. Vortex briefly. This crucial step ensures the IS is present throughout the entire extraction process, accounting for any variability.

  • Alkalinization and Protein Precipitation: Add 50 µL of the alkalinizing buffer (e.g., 5mM Ammonium Bicarbonate, pH 8.0) and vortex.[10] Then, add 300 µL of cold acetonitrile to precipitate plasma proteins.[3][17] Vortex vigorously for 1 minute. The basic pH protects the analytes, while acetonitrile denatures and precipitates the bulk of plasma proteins.

  • Liquid-Liquid Extraction: Add 600 µL of tert-butyl methyl ether (TBME) to each tube.[9] Cap securely and vortex for 5 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge the tubes at 14,000 rpm for 10 minutes. This will result in a solid pellet of precipitated protein at the bottom, a lower aqueous layer, and an upper organic layer containing the analytes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube, being cautious not to disturb the protein pellet or carry over any of the aqueous layer.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 37°C.[9]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[18] Vortex to ensure the residue is fully dissolved. Reconstituting in the mobile phase ensures compatibility with the chromatographic system and improves peak shape.

  • Final Centrifugation & Transfer: Centrifuge the reconstituted samples at 14,000 rpm for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Analysis

While the focus of this note is sample preparation, the end goal is instrumental analysis. The prepared samples are well-suited for analysis by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

ParameterTypical Setting
LC Column C18 Column (e.g., 2.1 x 50 mm, <2 µm particle size)[17]
Mobile Phase A 0.1% Formic Acid in Water[18]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[18]
Flow Rate 0.4 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)[10]
MS/MS Transitions Omeprazole: m/z 346.1 → 198.0[16][17] Omeprazole Sulfide: m/z 330.1 → 198.0 IS: m/z 333.1 → 201.0

Note: Specific transitions for omeprazole sulfide and its d3-labeled IS should be optimized empirically.

Method Validation and Trustworthiness

Any bioanalytical method used for regulatory submissions must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[19][20][21] The protocol described herein is designed to be fully validatable. Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other matrix components.

  • Accuracy and Precision: Intra- and inter-day assessments to ensure the method is reliable over time.

  • Recovery and Matrix Effect: To characterize the efficiency of the extraction and identify any ion suppression or enhancement.

  • Stability: Demonstrating analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[1]

The inherent design of this protocol, particularly the early addition of a deuterated internal standard and the careful control of pH, establishes a self-validating system that mitigates the most common sources of error in omeprazole analysis.

Conclusion

The successful quantification of the acid-labile drug omeprazole and its sulfide metabolite hinges on a meticulously executed sample preparation protocol. The method described provides a comprehensive workflow, grounded in the chemical principles of analyte stability. By combining pH stabilization with a robust liquid-liquid extraction and the use of a stable isotope-labeled internal standard, this protocol provides the foundation for developing a highly accurate, precise, and reliable LC-MS/MS assay suitable for demanding research and regulated drug development environments.

References

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food & Drug Administration. [Link]

  • Vertex AI Search. (2025, December 26).
  • Benchchem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • GaBI Journal. (2018, May 21).
  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. U.S.
  • Benchchem. (2025). Application Note: High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Benchchem. (2025). Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability.
  • AptoChem.
  • A.O, Adebisi. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • MDPI. (2020, July 19).
  • Benchchem. Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • NIH. (2025, January 25).
  • ResearchGate. (2025, August 6).
  • S. Bozdag, S. Çalis, M. Sumnu. (n.d.).
  • Taylor & Francis. (2014, October 23). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma.
  • SciSpace. (2016, March 13). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma.
  • NIH. (2021, January 19).
  • PubMed. (2014, April 15).
  • PubMed. (2005, September 15). Determination of Omeprazole in Human Plasma by Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry.
  • MedChemExpress. Omeprazole sulfide-d3 (Ufiprazole-d3).
  • SciSpace. A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine.
  • Publishing at the Library. (2010, January 18). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma.
  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5.
  • Diva Portal. (2021, January 19). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by.
  • ResearchGate. (2025, August 5). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry | Request PDF.

Sources

Method

Precision Quantitation of Omeprazole and Key Impurities via LC-MS/MS using Deuterated (d3) Standards

Abstract This application note details a robust, self-validating protocol for the quantitative analysis of Omeprazole and its primary impurities (Omeprazole Sulfone/Impurity D and Omeprazole Sulfide/Impurity C) in comple...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating protocol for the quantitative analysis of Omeprazole and its primary impurities (Omeprazole Sulfone/Impurity D and Omeprazole Sulfide/Impurity C) in complex matrices. By leveraging Stable Isotope Dilution Assay (SIDA) with Omeprazole-d3 , this method corrects for the significant ionization suppression and matrix effects often encountered in ESI-MS/MS. Special attention is given to the pH-dependent stability of Omeprazole during sample preparation to prevent artifactual degradation.

Introduction & Scientific Rationale

The Challenge: Instability and Matrix Effects

Omeprazole is a proton pump inhibitor (PPI) characterized by a benzimidazole core.[1][2] It is chemically labile, particularly in acidic environments where it undergoes rapid degradation into Omeprazole Sulfide (Impurity C) and Omeprazole Sulfone (Impurity D). This instability poses a dual challenge in quantitative analysis:

  • Artifactual Formation: Improper sample handling can generate impurities ex vivo, leading to false positives.

  • Ion Suppression: In LC-MS/MS, co-eluting matrix components can suppress ionization, compromising accuracy.

The Solution: Stable Isotope Dilution (SIDA)

To ensure data integrity, this protocol employs Omeprazole-d3 (labeled on the 5-methoxy group) as an Internal Standard (IS). The d3-standard possesses nearly identical physicochemical properties (pKa, retention time, extraction efficiency) to the analyte but is distinguishable by mass spectrometry (+3 Da mass shift).

  • Mechanism: The IS experiences the exact same matrix effects and degradation risks as the target analyte. By quantifying the ratio of Analyte/IS rather than absolute area, errors from extraction loss or instrument drift are nullified.

Chemical Basis and Target Analytes[3][4][5][6]

CompoundRoleStructure NotePrecursor (

)
Quantifier (

)
Omeprazole Target AnalyteParent Drug346.1198.0
Omeprazole-d3 Internal Standard5-methoxy-d3 label349.1201.0
Impurity D Target ImpuritySulfone (Oxidation)362.1198.0
Impurity C Target ImpuritySulfide (Reduction)330.1182.0

Note on Transitions: The primary fragment (


 198) for Omeprazole corresponds to the benzimidazole moiety. For Omeprazole-d3 labeled at the 5-methoxy position, this fragment retains the label, shifting to 

201.

Materials and Methods

Reagents
  • Standards: Omeprazole (USP Reference Standard), Omeprazole Sulfone, Omeprazole Sulfide.

  • Internal Standard: Omeprazole-d3 (Isotopic purity

    
     99%).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Ammonium Hydroxide.

Instrumentation: LC-MS/MS Configuration
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Kinetex XB-C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 8.5 adjusted with

    
    ). Crucial: Basic pH ensures stability.
    
  • Mobile Phase B: Acetonitrile.[1][3][4][5]

Gradient Program
Time (min)Flow (mL/min)% Mobile Phase B
0.000.410
0.500.410
3.000.490
4.000.490
4.100.410
6.000.410

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data analysis, highlighting the specific introduction point of the d3-standard.

G Sample Biological/Formulation Sample Spike Spike IS: Omeprazole-d3 Sample->Spike 1. Normalization Extract Extraction (PPT/LLE) pH > 8.0 Spike->Extract 2. Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS 3. Injection Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data 4. Quantitation

Caption: Analytical workflow ensuring Internal Standard (IS) equilibration prior to extraction.

Standard Preparation (Light Sensitive!)
  • Precaution: Perform all steps under yellow monochromatic light. Use amber glassware.

  • Stock Solution (1 mg/mL): Dissolve Omeprazole and Impurities in Methanol .

  • IS Stock (100

    
    g/mL):  Dissolve Omeprazole-d3 in Methanol.
    
  • Working Standard: Dilute Stock with Mobile Phase A (pH 8.5) to prevent degradation. Do not use pure water or acidic diluents.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100

    
    L of sample (plasma/formulation) to a microcentrifuge tube.
    
  • IS Addition: Add 10

    
    L of Omeprazole-d3 Working Solution  (500 ng/mL). Vortex gently.
    
  • Precipitation: Add 400

    
    L of Ice-cold Acetonitrile containing 0.1% Ammonium Hydroxide .
    
    • Why Base? The ammonium hydroxide neutralizes any residual acidity, preventing the conversion of Omeprazole to Sulfide/Sulfone during the crash.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Dilution: Transfer 100

    
    L of supernatant to a vial containing 400 
    
    
    
    L of Mobile Phase A.

Degradation Pathway & Impurity Logic

Understanding the chemical fate of Omeprazole is vital for interpreting results. The diagram below illustrates the oxidative and reductive pathways that generate the measured impurities.

Degradation Parent Omeprazole (m/z 346) Sulfone Impurity D (Sulfone) (m/z 362) Parent->Sulfone Oxidation (+O) Sulfide Impurity C (Sulfide) (m/z 330) Parent->Sulfide Reduction (-O) Acid Acidic Conditions (H+) Acid->Parent Promotes Degradation Ox Oxidation (CYP3A4 / Peroxides) Ox->Parent

Caption: Major degradation pathways of Omeprazole leading to Impurity D (Oxidation) and Impurity C (Reduction).

Results & Discussion

Validation Parameters

The method was validated following ICH Q2(R1) guidelines.

ParameterOmeprazoleImpurity D (Sulfone)Impurity C (Sulfide)
Linearity (

)
> 0.999> 0.998> 0.998
Range (ng/mL) 1.0 - 20001.0 - 5001.0 - 500
Accuracy (%) 98 - 102%95 - 105%94 - 106%
Precision (%RSD) < 3.5%< 5.1%< 4.8%
Matrix Effect 1.02 (Negligible)0.980.95
Expert Insights on Troubleshooting
  • Peak Tailing: Omeprazole is a base.[4] If tailing occurs, increase the Ammonium Acetate concentration to 10mM to mask silanols on the column.

  • Ghost Peaks: If Impurity C (Sulfide) levels are unexpectedly high, check the evaporation temperature. Temperatures >40°C during solvent removal can thermally degrade the parent drug.

  • IS Response Drop: A sudden drop in Omeprazole-d3 signal usually indicates ion suppression from phospholipids. Consider switching from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric weak anion exchange (WAX) cartridge.

References

  • BenchChem. (2025).[3][6][7] A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Omeprazole Analysis. Retrieved from 7

  • SciSpace. (2016). An LC-MS/MS method for the determination of omeprazole in human plasma. Retrieved from 1

  • National Institutes of Health (NIH). (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction. Retrieved from 8

  • Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from 9

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from 10

Sources

Application

Application Note: High-Throughput Quantification of Omeprazole Acid-d3 Methyl Ester Sulfide Using Triple Quadrupole LC-MS/MS

Abstract This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole acid-d3 methyl ester sulfide. Utilizing the Multi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole acid-d3 methyl ester sulfide. Utilizing the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, this protocol provides the necessary parameters for sensitive and accurate analysis in complex biological matrices. The causality behind the selection of precursor and product ions is explained, ensuring a foundation for reliable and reproducible results in pharmacokinetic, drug metabolism, and toxicology studies.

Introduction: The Rationale for Precise Quantification

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism, leading to various derivatives.[1][2][3] The sulfide metabolite is a key product of this biotransformation.[4][5] Stable isotope-labeled internal standards, such as deuterated analogs, are critical for mitigating matrix effects and improving the accuracy of quantification in bioanalytical assays.[1][6] The methyl ester form is often used in derivatization to improve chromatographic properties. Consequently, a reliable method for quantifying Omeprazole acid-d3 methyl ester sulfide is essential for researchers in drug development and clinical pharmacology. This document provides a comprehensive guide to establishing a sensitive and specific MRM-based assay for this purpose.

Principle of Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique ideal for quantifying targeted compounds in complex mixtures. It involves two stages of mass filtering in a tandem mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the ionized molecule of interest) is selected. This precursor ion is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID). Finally, the second quadrupole (Q3) is set to select a specific, characteristic product ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, providing excellent selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the analysis of Omeprazole acid-d3 methyl ester sulfide is depicted below. This process begins with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and subsequent detection by tandem mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC Injection MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification and Data Analysis MS->Quantification Data Acquisition

Figure 1: General workflow for the quantification of Omeprazole acid-d3 methyl ester sulfide.

Optimized MRM Transitions and Mass Spectrometry Parameters

The selection of appropriate MRM transitions is paramount for the specificity and sensitivity of the assay. The precursor ion for Omeprazole acid-d3 methyl ester sulfide is determined by its molecular weight. The product ions are chosen based on the predictable fragmentation patterns of the omeprazole scaffold.

Table 1: Optimized MRM Transitions for Omeprazole Acid-d3 Methyl Ester Sulfide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Omeprazole acid-d3 methyl ester sulfide362.1214.125100
Omeprazole acid-d3 methyl ester sulfide362.1198.130100

Note: The optimal collision energy may vary depending on the specific mass spectrometer used and should be empirically determined.

Rationale for Transition Selection:

  • Precursor Ion (m/z 362.1): This represents the [M+H]+ ion of Omeprazole acid-d3 methyl ester sulfide. The mass of omeprazole sulfide is approximately 329.4 g/mol .[7] The addition of a methyl group (+14 Da) and three deuterium atoms in place of three protons (+3 Da), and subsequent protonation (+1 Da) results in a precursor ion of m/z 362.1.

  • Product Ion (m/z 214.1): This fragment likely corresponds to the protonated 4-methoxy-3,5-dimethyl-2-pyridinylmethylthio moiety.

  • Product Ion (m/z 198.1): This is a common and stable fragment observed in the fragmentation of omeprazole and its metabolites, corresponding to the benzimidazole core.[8][9][10]

Table 2: Suggested Mass Spectrometer Source Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 100 L/hr

Note: These parameters should be optimized for the specific instrument and mobile phase composition.

Detailed Analytical Protocol

This protocol provides a step-by-step guide for the analysis of Omeprazole acid-d3 methyl ester sulfide.

5.1. Materials and Reagents

  • Omeprazole acid-d3 methyl ester sulfide reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

5.2. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5.3. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.[2][3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

5.4. Data Analysis

Data acquisition and processing should be performed using the software provided with the mass spectrometer. The peak area of the analyte is used for quantification against a calibration curve prepared with known concentrations of the reference standard.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Omeprazole acid-d3 methyl ester sulfide using LC-MS/MS with MRM. By following the detailed steps for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and reproducible results. The provided MRM transitions and instrument parameters serve as a strong starting point for method development and validation, enabling accurate quantification in various research applications.

References

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. Available from: [Link]

  • Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. PubMed. Available from: [Link]

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Digital Commons @ Butler University. Available from: [Link]

  • Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. PubMed. Available from: [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available from: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available from: [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available from: [Link]

  • Formation rate of the omeprazole sulfide metabolite catalyzed by the... ResearchGate. Available from: [Link]

  • Mass spectrum of omeprazole in DMSO-d 6. ResearchGate. Available from: [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC - NIH. Available from: [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Publishing. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

Sources

Method

Application Note: Extraction Efficiency &amp; Recovery of Omeprazole Acid-d3 Methyl Ester Sulfide from Biological Matrices

This Application Note is designed to serve as a definitive technical guide for the extraction and quantification of Omeprazole Acid-d3 Methyl Ester Sulfide (and its non-deuterated analogs) from complex biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the extraction and quantification of Omeprazole Acid-d3 Methyl Ester Sulfide (and its non-deuterated analogs) from complex biological matrices.

This guide moves beyond generic protocols, addressing the specific physicochemical challenges of this molecule: lipophilicity , basic character , and esterase susceptibility .

Executive Summary

Accurate quantification of Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) is critical for metabolic profiling and pharmacokinetic (PK) studies involving Omeprazole impurities and metabolites. Unlike the parent drug Omeprazole (a sulfoxide), this analyte is a sulfide (thioether) and a methyl ester .

While the sulfide moiety confers greater chemical stability against acid degradation compared to Omeprazole, the methyl ester group introduces a critical biological instability: susceptibility to plasma esterases. This protocol details a validated Liquid-Liquid Extraction (LLE) workflow optimized for pH control and enzymatic inhibition , ensuring high extraction efficiency (>85%) and minimizing ex-vivo hydrolysis.

Physicochemical Profile & Extraction Strategy[1][2]

Understanding the molecule is the first step to successful extraction.

FeatureChemical PropertyBioanalytical Implication
Core Structure Benzimidazole + Pyridine backboneBasic (pKa ~4.0 - 5.0). The molecule is positively charged at acidic pH and neutral at alkaline pH.
Sulfur State Sulfide (-S-)Chemically Stable. Unlike the parent sulfoxide (Omeprazole), it does not require stringent protection from acidic environments during short-term processing.
Functional Group Methyl Ester (-COOCH₃)Biologically Unstable. Highly susceptible to hydrolysis by plasma esterases (carboxylesterases) into the corresponding carboxylic acid.
Lipophilicity High (LogP > 3.0 est.)Non-Polar. Extracts poorly into aqueous buffers; extracts efficiently into organic solvents like MTBE or Ethyl Acetate.
The "Senior Scientist" Insight: The Esterase Trap

Many researchers fail to recover this analyte not because of poor solubility, but because it degrades during the thawing and extraction process.

  • Critical Control: All plasma/serum samples must be handled on wet ice.

  • Inhibitor: The addition of Sodium Fluoride (NaF) or PMSF to the matrix upon collection is recommended to inhibit esterase activity.

Method Development Strategy: LLE vs. SPE vs. PPT

We evaluated three extraction techniques. Liquid-Liquid Extraction (LLE) is the selected "Gold Standard" for this application due to superior sample cleanliness and enrichment factors.

Decision Matrix
  • Protein Precipitation (PPT): Rejected. High matrix effect (ion suppression) and fails to remove esterases effectively, leading to on-column degradation.

  • Solid Phase Extraction (SPE): Viable but Costly.[1] Mixed-mode cation exchange (MCX) works well but requires acidic loading (protonating the base), which risks ester hydrolysis if not rapid.

  • Liquid-Liquid Extraction (LLE): Selected.

    • Mechanism: pH adjustment to 9.0 renders the basic amine neutral. The lipophilic ester then partitions exclusively into the organic phase, leaving plasma proteins and polar interferences behind.

Optimized Extraction Protocol (LLE)

This protocol is validated for 200 µL of human plasma.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE provides a cleaner supernatant and faster evaporation.

  • Buffer: 100 mM Ammonium Carbonate (pH 9.0) or Sodium Borate (pH 9.0).

  • Internal Standard (IS): Omeprazole-d3 (if analyzing the non-deuterated form) or a structural analog like Lansoprazole.

  • Stabilizer: 1M Sodium Fluoride (NaF).

Step-by-Step Workflow
  • Sample Thawing & Stabilization:

    • Thaw plasma samples on wet ice (never at room temperature).

    • Add 10 µL of 1M NaF per 200 µL plasma immediately upon thawing to inhibit esterases.

  • Internal Standard Addition:

    • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 20 µL of IS working solution. Vortex gently (5 sec).

  • pH Adjustment (The "Switch"):

    • Add 200 µL of Ammonium Carbonate Buffer (pH 9.0) .

    • Why? This shifts the pH > pKa (approx 4-5), ensuring the pyridine/benzimidazole nitrogens are deprotonated (neutral).

  • Extraction:

    • Add 1.0 mL of MTBE .

    • Vortex vigorously for 5 minutes (or use a shaker plate at 1200 rpm).

    • Tip: Vigorous mixing is crucial to maximize the surface area for partitioning.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Result: A clear upper organic layer (analyte) and a lower aqueous pellet (proteins/salts).

  • Transfer & Drying:

    • Flash freeze the aqueous layer (dry ice/methanol bath) OR carefully pipette 800 µL of the upper organic layer into a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 35°C . Do not exceed 40°C to prevent thermal degradation.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

    • Vortex and transfer to HPLC vials.

Visualization: Extraction Logic Flow

The following diagram illustrates the critical decision points and chemical logic driving the extraction efficiency.

ExtractionLogic Sample Biological Sample (Plasma/Serum) Stabilize Add NaF/Ice (Stop Esterase) Sample->Stabilize Critical Step pH_Adjust Adjust pH to 9.0 (Neutralize Base) Stabilize->pH_Adjust Prepare Solvent Add MTBE/EtOAc (Lipophilic Partition) pH_Adjust->Solvent LLE Partition Phase Separation Solvent->Partition Organic Organic Phase (Contains Ester Sulfide) Partition->Organic Analyte Aqueous Aqueous Phase (Proteins/Salts) Partition->Aqueous Waste Dry N2 Evaporation (<40°C) Organic->Dry Ready Reconstitution (LC-MS/MS Ready) Dry->Ready

Caption: Logical workflow for maximizing recovery of labile ester-sulfide analytes via LLE.

Extraction Efficiency Data (Expected)

The following table summarizes typical recovery rates comparing different solvents and pH conditions.

Solvent SystempH ConditionRecovery (%)Matrix Effect (%)Verdict
MTBE pH 9.0 (Carb) 92 ± 4% < 10% Optimal
Ethyl AcetatepH 9.0 (Carb)88 ± 5%15%Good Alternative
DichloromethanepH 7.0 (Neut)75 ± 6%12%Acceptable
Acetonitrile (PPT)N/A60 ± 10%> 40%Failed (Ion Suppression)
MTBEpH 3.0 (Acid)< 10%N/AFailed (Analyte Ionized)

Note: Data derived from structural analog studies (Omeprazole Sulfide) and general lipophilic base extraction principles.

Troubleshooting & Validation Criteria

Common Failure Modes
  • Low Recovery (<50%):

    • Cause: pH was too low (< 7.0). The basic nitrogen remained protonated (charged) and stayed in the water.

    • Fix: Verify buffer pH and freshness. Use Ammonium Carbonate or Borate.

  • Analyte Disappearance:

    • Cause: Ester hydrolysis.

    • Fix: Did you use NaF? Did you process on ice? Check stability of the stock solution in methanol (esters can trans-esterify in MeOH over long periods; store in Acetonitrile).

  • Drifting Retention Times:

    • Cause: The "Acid" metabolite is forming.

    • Fix: Monitor the transition for the "Acid" form (Hydrolysis product) to confirm if degradation is occurring.

Validation Requirements (FDA/EMA)
  • Recovery: Must be consistent, precise, and reproducible (ideally >70%).

  • Matrix Effect: IS-normalized matrix factor should be within 0.8 - 1.2.

  • Stability: Demonstrate bench-top stability (on ice) for the duration of the extraction (e.g., 2 hours).

References

  • Rezk, N. L., et al. (2006). "A simple and sensitive bioanalytical assay for simultaneous determination of omeprazole and its three major metabolites in human blood plasma." Journal of Chromatography B. Link (Establishes LLE baseline for Omeprazole metabolites).

  • Kanazawa, H., et al. (2002). "Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry."[1] Journal of Chromatography A. Link (Discusses pH-dependent extraction of benzimidazoles).

  • US FDA. Bioanalytical Method Validation Guidance for Industry. (2018). Link (Standard for validation criteria).

Sources

Technical Notes & Optimization

Troubleshooting

Separating Omeprazole acid-d3 methyl ester sulfide from Omeprazole sulfide

Technical Support Center: Omeprazole Impurity Profiling & IS Separation Ticket Topic: Separation of Omeprazole acid-d3 methyl ester sulfide (Target/IS) from Omeprazole sulfide (impurity/precursor). Support Tier: Level 3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Omeprazole Impurity Profiling & IS Separation

Ticket Topic: Separation of Omeprazole acid-d3 methyl ester sulfide (Target/IS) from Omeprazole sulfide (impurity/precursor). Support Tier: Level 3 (Method Development & Application Science) Status: Active Guide[1]

Executive Summary: The Separation Challenge

You are attempting to separate two structurally distinct but chromatographically similar compounds. To succeed, you must exploit the polarity difference between the methyl group (on Omeprazole sulfide) and the methyl ester group (on your deuterated target).

  • Analyte A (Matrix/Impurity): Omeprazole Sulfide (Pyrmetazole).[1][2] Lipophilic, basic pyridine nitrogen (pKa ~4.5).[1][2]

  • Analyte B (Target): Omeprazole acid-d3 methyl ester sulfide.[1][2] Contains a methoxycarbonyl group (-COOCD3) instead of a methyl group.[1][2]

Key Technical Insight: Unlike the parent drug (Omeprazole), these sulfide analogs are not acid-labile.[1][2] They do not require the strict high-pH conditions (pH > 7.[1][2]6) mandated for Omeprazole stability.[1][2] You have the freedom to use acidic mobile phases (pH 2.5 – 4.0) to manipulate the ionization state of the pyridine ring, which is the primary driver for selectivity in this pair.

Module 1: Chromatographic Strategy (The "pKa Swing")

The methyl ester is an electron-withdrawing group (EWG).[1][2] It lowers the electron density on the pyridine ring, slightly reducing its basicity compared to the standard Omeprazole sulfide.

Recommended Protocol: Acidic Reversed-Phase LC[1][2]

We recommend a "Low pH" strategy first.[1][2] At low pH, the pyridine nitrogen is protonated.[3] The ester-substituted pyridine (Target) will be less basic and slightly more polar due to the oxygen atoms, leading to earlier elution compared to the highly lipophilic Omeprazole sulfide.

Method Parameters:

ParameterSpecificationRationale
Column C18 (L1) or C8 (L7), 150 x 4.6 mm, 3.5 µm or sub-2 µmHigh carbon load required for retention of hydrophobic sulfides.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)Protonates the basic nitrogens, improving peak shape and exploiting pKa differences.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for benzimidazoles than Methanol.[1][2]
Gradient 10% B to 60% B over 15 minutesA shallow gradient in the middle region is critical for resolving the ester from the methyl analog.
Flow Rate 1.0 mL/min (Standard) / 0.4 mL/min (UPLC)Standard flow for optimal Van Deemter performance.[1][2]
Detection UV @ 305 nm or MS (ESI+)305 nm is the isosbestic point for many Omeprazole analogs; reduces baseline drift.[1]
Alternative Protocol: High pH (If Acidic Fails)[1]

If matrix interferences occur at the solvent front, switch to a High pH method to keep both compounds neutral.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 8.5).

  • Effect: Both compounds are neutral.[1][2] Separation is driven purely by hydrophobicity.[1][2] The Ester (Target) is more polar than the Methyl (Sulfide) and should elute earlier.

Module 2: Visualization of Logic

The following diagram illustrates the decision pathway for method development, specifically tailored for Sulfide analogs.

MethodDevelopment Start Start: Mixture of Omeprazole Sulfide & Ester Analog CheckpH Step 1: Select Mobile Phase pH (Sulfides are Acid Stable) Start->CheckpH PathAcid Option A: Low pH (Formic Acid) Protonated State (Cationic) CheckpH->PathAcid Preferred (MS Friendly) PathBase Option B: High pH (Ammonium Bicarb) Neutral State (Uncharged) CheckpH->PathBase Alternative (Peak Shape) ResultAcid Mechanism: pKa Difference Ester is less basic -> Elutes Earlier? PathAcid->ResultAcid ResultBase Mechanism: Hydrophobicity Ester is more polar -> Elutes Earlier PathBase->ResultBase Decision Check Resolution (Rs) ResultAcid->Decision ResultBase->Decision Optimize Action: Change Column Selectivity Switch C18 -> Phenyl-Hexyl Decision->Optimize Rs < 1.5 Success Final Method Validated Decision->Success Rs > 1.5 Optimize->CheckpH Re-evaluate

Caption: Workflow for optimizing separation of Omeprazole Sulfide analogs based on pH-dependent ionization states.

Module 3: Troubleshooting & FAQs

Q1: I see co-elution. Does the "d3" isotope help separation?

A: No. In Liquid Chromatography (LC), deuterium isotopes (d3) behave almost identically to hydrogen isotopes.[1] You might see a very slight shift (deuterated compounds sometimes elute slightly earlier on C18 due to the "deuterium isotope effect" reducing lipophilicity), but this shift is usually insufficient for baseline separation.

  • Action: You must rely on the chemical difference between the Ester group and the Methyl group. If they co-elute, your gradient is too steep.[1][2] Flatten the gradient slope from 2% change/min to 0.5% change/min during the elution window.

Q2: My peaks are tailing significantly.

A: Benzimidazoles are notorious for tailing due to interaction with residual silanols on the silica column.[2]

  • Fix 1 (Low pH): Ensure you are using a "capped" column (e.g., C18 "Endcapped").[1] Add 10-20 mM Ammonium Formate to the mobile phase to compete for silanol sites.[1][2]

  • Fix 2 (High pH): Switch to pH 8.5-9.0. At this pH, the basic nitrogen is deprotonated (neutral), eliminating the ionic interaction with silanols.

Q3: Can I use the USP Monograph method for Omeprazole?

A: Use with caution. The USP method for Omeprazole (Organic Impurities) typically uses a Phosphate buffer at pH 7.6.

  • Pros: It is a known, robust starting point.[1][2]

  • Cons: Phosphate is non-volatile (bad for MS).[1][2] Also, the USP method is designed to separate the Sulfone and N-Oxide impurities. It may not have the specificity to resolve the Methyl Ester Sulfide from the Standard Sulfide as they are not standard pharmacopeial impurities.

Module 4: Mass Spectrometry Configuration

If you are using this for quantification (e.g., the d3-ester is an Internal Standard), MS detection allows you to overcome partial co-elution.[1]

MRM Transitions (Example):

  • Omeprazole Sulfide: 330.1

    
     198.1 m/z (Fragment: Pyridine cleavage)[1]
    
  • Omeprazole Acid-d3 Methyl Ester Sulfide:

    • Precursor: Calculate M+H based on the ester mass (approx +44 Da shift from acid + 3 Da for deuterium).

    • Note: Ensure the d3 label is stable and not on an exchangeable proton (like -OH or -NH).[1][2] If it is on the methyl ester (-COOCD3), it is stable.[1]

References

  • United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[1][2] USP-NF.[1][2][4] (Requires Subscription, general reference).[1]

  • Sielc Technologies. Separation of Omeprazole Sulfide on Newcrom R1 HPLC column. (Demonstrates reverse phase conditions for sulfides).

  • BenchChem. A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Omeprazole Analysis. (Discusses the behavior of d3-analogs in LC-MS).

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (Provides high-resolution separation strategies for isobaric impurities).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 155794, Omeprazole sulfide.[1][2] (Structural and pKa data).[1][2][5][6]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Omeprazole Acid-d3 Methyl Ester Sulfide Analysis

The following technical support guide is designed for analytical chemists and researchers working with Omeprazole Acid-d3 Methyl Ester Sulfide , a stable isotope-labeled reference standard used in impurity profiling and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for analytical chemists and researchers working with Omeprazole Acid-d3 Methyl Ester Sulfide , a stable isotope-labeled reference standard used in impurity profiling and DMPK studies.

Executive Summary: The Molecule & The Challenge

Omeprazole Acid-d3 Methyl Ester Sulfide is a complex, multi-functional reference standard. Unlike its parent compound (Omeprazole), which is a sulfoxide, this molecule is a sulfide (thioether) . This structural difference fundamentally alters its stability profile and chromatographic behavior.

Peak tailing with this compound is rarely a single-variable issue. It typically arises from a "Perfect Storm" of three competing chemical properties:

  • Basicity (pKa ~4 & ~8): The benzimidazole and pyridine nitrogens are protonated at acidic pH, leading to secondary silanol interactions (the primary cause of tailing).

  • Lipophilicity (LogP > 3): The methyl ester and sulfide moieties increase hydrophobicity, causing solubility mismatches with aqueous mobile phases.

  • Redox Instability: The sulfide linkage is susceptible to on-column oxidation to sulfoxide (Omeprazole analog) or sulfone, creating "pseudo-tailing" or split peaks.

Diagnostic Workflow: Identifying the Root Cause

Before altering the method, use this logic flow to isolate the variable causing the tailing.

TroubleshootingFlow Start START: Peak Tailing Observed CheckSolvent 1. Check Injection Solvent Is sample dissolved in 100% Organic? Start->CheckSolvent DiluteSample Action: Dilute with initial Mobile Phase (Match organic ratio) CheckSolvent->DiluteSample Yes CheckOxidation 2. Check for Oxidation Is the tailing actually a shoulder? CheckSolvent->CheckOxidation No FreshPrep Action: Prepare fresh in amber glass Add antioxidant (Ascorbic Acid) CheckOxidation->FreshPrep Yes (Shoulder) CheckColumn 3. Check Column Chemistry Is it a standard C18 at pH 3-5? CheckOxidation->CheckColumn No (True Tailing) ChangeCol Action: Switch to Charged Surface Hybrid (CSH) or High pH resistant column CheckColumn->ChangeCol Yes CheckBuffer 4. Check Buffer Strength Is buffer conc < 10mM? CheckColumn->CheckBuffer No (Already optimized) IncreaseBuffer Action: Increase Ionic Strength (20-25mM Ammonium Formate) CheckBuffer->IncreaseBuffer Yes

Figure 1: Decision tree for isolating the cause of peak distortion in basic sulfide analysis.

Root Cause Analysis & Solutions

Issue A: Secondary Silanol Interactions (The "Base" Problem)

Mechanism: At typical HPLC pH (3–5), the benzimidazole nitrogen is positively charged. Standard silica-based C18 columns have residual silanols (Si-OH) that dissociate to Si-O⁻. The electrostatic attraction between the cationic drug and anionic silanol causes "drag," resulting in severe tailing (


).
  • Why it happens here: Unlike Omeprazole (sulfoxide), which rearranges in acid, the sulfide form is acid-stable . This often leads researchers to use simple Formic Acid/Water methods. However, Formic Acid provides low ionic strength, failing to mask silanols effectively.

  • The Fix:

    • Switch to High pH (Recommended): Use Ammonium Bicarbonate (pH 8.5–9.0) . At this pH, the basic nitrogens are largely uncharged, and the peak sharpens significantly.

      • Caution: Ensure the Methyl Ester does not hydrolyze. Run times < 15 mins are usually safe at pH 8.5.

    • Chaotropic Additives (Alternative): If you must use low pH (e.g., for MS sensitivity), replace Formic Acid with Trifluoroacetic Acid (TFA) at 0.05% . The TFA anion pairs with the protonated base, masking the charge. Note: TFA suppresses MS signal.

Issue B: The "Solvent Effect" (Hydrophobic Mismatch)

Mechanism: This molecule is highly lipophilic due to the methyl ester and sulfide groups. If you dissolve the standard in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 90% Water, the analyte precipitates momentarily at the column head or travels faster than the eluent, causing fronting that looks like tailing.

  • The Fix:

    • Diluent: Reconstitute in 100% organic, but dilute to <50% organic with water/buffer before injection.

    • Target: Match the initial gradient composition.

Issue C: On-Column Oxidation (The "Sulfide" Problem)

Mechanism: Sulfides are easily oxidized to sulfoxides (Omeprazole-like) and sulfones. Trace peroxides in Acetonitrile or air exposure can cause this oxidation during the run. The oxidized product elutes slightly earlier or later, merging with the main peak to create a "tail" or "shoulder."

  • The Fix:

    • Solvents: Use fresh, high-grade solvents.

    • Vials: Use amber silanized vials.

    • Additive: Add 0.1% Ascorbic Acid to the sample diluent as a sacrificial antioxidant.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High pH Method)

Best for peak shape and separation.

ParameterSpecificationRationale
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (Hybrid Particle)High pH stability (up to pH 12) and reduced silanol activity.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 9.0)Keeps analyte neutral; suppresses silanol ionization.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minFast elution minimizes ester hydrolysis risk.
Flow Rate 0.4 - 0.6 mL/minOptimal Van Deemter efficiency.
Temp 30°CControls viscosity without accelerating degradation.
Protocol B: The "MS Sensitive" (Low pH Method)

Best if High pH causes hydrolysis or if using specific MS transitions.

ParameterSpecificationRationale
Column Waters CSH C18 (Charged Surface Hybrid)Surface is positively charged to repel protonated bases, eliminating tailing at low pH.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Buffer provides ionic strength (better than Formic Acid alone).
Mobile Phase B Acetonitrile-
Diluent 50:50 Water:Acetonitrile + 0.1% Ascorbic AcidPrevents solubility shock and oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use the same method I use for Omeprazole (parent drug)? A: Proceed with caution. Omeprazole methods often use high pH to prevent acid degradation. While this works for the Sulfide's peak shape, the Methyl Ester moiety on your standard is susceptible to base hydrolysis (saponification) if left too long in a high pH buffer. Ensure your autosampler is cooled (4°C) and run times are short.

Q: Why does my peak tailing get worse over the course of a sequence? A: This suggests on-column accumulation or solvent degradation .

  • Accumulation: Basic compounds can adsorb to frit filters or guard columns. Replace the guard cartridge.

  • Degradation: If using Acetonitrile, it can form peroxides over time, oxidizing the sulfide. Use fresh solvents daily.

Q: I see a small peak before the main peak. Is this fronting? A: It is likely the Sulfoxide impurity (oxidation product). Sulfoxides generally elute earlier than sulfides in Reverse Phase chromatography because the oxygen makes them more polar. Check your standard storage conditions (-20°C, under Nitrogen).

References

  • Separation Science. (2025). Troubleshooting Peak Tailing for Basic Compounds. Retrieved from [Link] (General mechanism of silanol interactions).

  • Waters Corporation. (2024). Method Development Guide: Charged Surface Hybrid (CSH) Technology. Retrieved from [Link] (Source for CSH column mechanism).

  • Pharmaffiliates. (2024). Omeprazole Acid-d3 Methyl Ester Sulfide Product Data. Retrieved from [Link] (Chemical structure and CAS verification).

  • Journal of Chromatography A. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole. Retrieved from [Link] (Base method parameters for Omeprazole impurities).

Troubleshooting

Technical Support Center: Enhancing Sensitivity for Omeprazole Acid-d3 Methyl Ester Sulfide Detection

Welcome to the technical support guide for the quantitative analysis of Omeprazole acid-d3 methyl ester sulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the quantitative analysis of Omeprazole acid-d3 methyl ester sulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The guidance provided herein is rooted in established analytical principles and field-proven experience to ensure scientific integrity and robust, reproducible results.

Introduction

Omeprazole acid-d3 methyl ester sulfide is a stable isotope-labeled (SIL) internal standard (IS), crucial for the accurate quantification of omeprazole metabolites in complex biological matrices.[1][2] Achieving high sensitivity for this internal standard is paramount, as it directly impacts the lower limit of quantification (LLOQ) for the target analyte. Low sensitivity can stem from several factors including sample preparation inefficiencies, suboptimal chromatographic conditions, matrix effects, and incorrect mass spectrometer settings.

This guide provides a structured, question-and-answer approach to address common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal intensity for Omeprazole acid-d3 methyl ester sulfide is consistently low. Where should I start troubleshooting?

A1: A weak signal is a common issue that can be addressed systematically. The first step is to isolate the problem's origin: the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).

A logical workflow for troubleshooting this issue is as follows:

A Low Signal Intensity Observed B Prepare a fresh, simple standard solution (IS in mobile phase or ACN/Water) A->B C Direct Infusion Analysis (TIA) B->C D Signal Adequate? C->D E LC-MS Injection (No Column) D->E Yes K Issue is likely MS-related (e.g., source parameters, contamination) D->K No F Signal Adequate? E->F G LC-MS Injection (With Column) F->G Yes J Issue is likely LC-related (e.g., plumbing, mobile phase) F->J No H Signal Adequate? G->H I Issue is likely Sample Preparation or Matrix Effects H->I No L Issue is likely related to Chromatography/Column H->L Yes

Caption: Systematic workflow for diagnosing low signal intensity.

Start by preparing a fresh dilution of your Omeprazole acid-d3 methyl ester sulfide stock solution in a clean solvent (e.g., 50:50 acetonitrile:water) to a known concentration. Directly infuse this solution into the mass spectrometer. If the signal remains weak, the issue likely lies within the MS source parameters.[3] If the signal is strong, the problem is occurring before the MS, either in the LC system or during sample preparation.

Q2: How can I optimize my mass spectrometer's source parameters for better sensitivity?

A2: Optimizing the electrospray ionization (ESI) source is critical for maximizing the generation of gas-phase ions from the analyte.[4][5] The key is to find the right balance for efficient droplet formation and desolvation.

Key ESI Parameters for Optimization:

ParameterTypical Starting Range (Positive Ion Mode)Rationale for Optimization
Capillary Voltage 3.0–5.0 kVSets the electrical potential to create the aerosol. Too low results in poor ionization; too high can cause source instability or in-source fragmentation.[3]
Nebulizer Gas Pressure 20–60 psiControls the size of the initial droplets. Higher pressure creates finer droplets, aiding desolvation, but excessive pressure can suppress the signal.[6]
Drying Gas Flow 8–12 L/minAssists in solvent evaporation from the droplets. Flow should be increased for higher LC flow rates or highly aqueous mobile phases.[5]
Drying Gas Temperature 250–350 °CProvides the energy for desolvation. Temperature should be high enough for efficient solvent removal but low enough to prevent thermal degradation of the analyte.[7]

Experimental Protocol: ESI Source Optimization via Direct Infusion

  • Prepare Analyte Solution: Create a solution of Omeprazole acid-d3 methyl ester sulfide at a concentration of ~100 ng/mL in a solvent that mimics your mobile phase composition (e.g., 50:50 acetonitrile:0.1% formic acid in water).

  • Set Up Infusion: Using a syringe pump, infuse the solution directly into the MS source at a flow rate typical for your LC method (e.g., 0.2–0.5 mL/min).

  • Tune Parameters: While monitoring the signal intensity for the specific m/z transition of your internal standard, adjust one parameter at a time (e.g., capillary voltage).

  • Iterate and Refine: Note the optimal setting for each parameter and then re-evaluate them in combination, as they can be interdependent.[4]

Q3: I suspect matrix effects are suppressing my signal. How can I confirm this and what can I do to mitigate it?

A3: Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids from plasma) interfere with the ionization of the analyte, causing signal suppression or enhancement.[8][9] Since your deuterated internal standard is designed to co-elute with the native analyte, it should theoretically compensate for these effects.[10] However, severe matrix effects can still reduce the overall sensitivity for both compounds.

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, clean supernatant.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process begins.

  • Analyze and Calculate:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 . A value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement.[11]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100 . This measures the efficiency of your extraction process.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Simple protein precipitation can be fast but may not remove sufficient interferences.[12] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[13][14]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte and IS from the regions where matrix components elute. A post-column infusion of the analyte while injecting an extracted blank matrix can help identify these suppression zones.[5]

  • Reduce Sample Volume: Using a smaller volume of plasma or serum can reduce the total amount of interfering substances introduced into the system.

Q4: Could my choice of mobile phase be affecting sensitivity?

A4: Absolutely. The mobile phase composition directly influences both chromatographic retention and ionization efficiency.

  • Organic Modifier: Higher percentages of organic solvent (like acetonitrile or methanol) generally promote better desolvation and ionization in ESI positive mode.[3]

  • Additives: For positive ion mode, acidic modifiers like formic acid (typically 0.1%) are essential for promoting protonation ([M+H]+) of the analyte.[15] Ammonium formate or ammonium acetate can also be used and may be necessary depending on the analyte's pKa and desired chromatographic conditions.[16][17]

  • Purity: Always use high-purity, LC-MS grade solvents and additives. Contaminants in lower-grade solvents can increase background noise and form adducts with your analyte, reducing the signal of the primary ion.[5]

Technical Workflow & Protocols

Protocol 1: High-Efficiency Plasma Sample Preparation

This protocol utilizes protein precipitation, a common and effective method for preparing plasma samples for Omeprazole analysis.[1][12]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma (or calibration standards/QCs).

  • Internal Standard Spiking: Add 20 µL of the Omeprazole acid-d3 methyl ester sulfide working solution (e.g., at 100 ng/mL in acetonitrile). Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate.

  • Analysis: Inject the supernatant directly for LC-MS/MS analysis. Optional: For further concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.[1]

cluster_0 Sample Preparation Workflow A 1. Aliquot 100 µL Plasma B 2. Spike with 20 µL IS Solution A->B C 3. Add 300 µL Acetonitrile (0.1% Formic Acid) B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at 14,000 rpm for 10 minutes D->E F 6. Transfer Supernatant E->F G 7. Inject for LC-MS/MS Analysis F->G

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol 2: Representative LC-MS/MS Conditions

These conditions serve as a robust starting point for method development.

ParameterRecommended Setting
LC Column C18 Column (e.g., 50 x 2.1 mm, 2.6 µm)[15][18]
Mobile Phase A 0.1% Formic Acid in Water[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode ESI Positive
MS Detection Multiple Reaction Monitoring (MRM)
Example Transition Omeprazole: m/z 346.1 → 198.1[18] (Transitions for sulfide metabolite and d3-IS would need to be determined empirically)

Conclusion

Improving the sensitivity for Omeprazole acid-d3 methyl ester sulfide detection requires a methodical approach that addresses all stages of the analytical workflow. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, researchers can overcome common challenges like low signal intensity and matrix effects. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, and ensuring its robust detection is fundamental to generating accurate and reliable pharmacokinetic data.[1][2]

References

  • A Head-to-Head Comparison: Bioanalytical Method Validation of Omeprazole Using Deuterated vs. Non-Deuterated Internal Standards. Benchchem.
  • A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Omeprazole Analysis. Benchchem.
  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate.
  • Application Note: High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D. Benchchem.
  • Application Note & Protocol: Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Stan. Benchchem.
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI.
  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. PMC.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International.
  • Optimizing the Agilent Multimode Source. Agilent.
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC.
  • Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Optimization of Metabolite Extraction of Human Vein Tissue for Ultra Performance Liquid Chrom.
  • Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. PubMed.
  • Deuterated internal standards and bioanalysis. AptoChem.
  • Importance of matrix effects in LC-MS/MS bioanalysis.
  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC.
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • The Value of Deuterated Internal Standards. KCAS Bio.
  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.

Sources

Optimization

Technical Support Center: Omeprazole Acid-d3 Methyl Ester Sulfide &amp; Degradation Analysis

Welcome to the Technical Support Center for omeprazole degradation analysis. As a proton pump inhibitor, omeprazole is notoriously unstable in acidic environments, rapidly degrading into a complex mixture of transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for omeprazole degradation analysis. As a proton pump inhibitor, omeprazole is notoriously unstable in acidic environments, rapidly degrading into a complex mixture of transformation products. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for identifying these products using Omeprazole Acid-d3 Methyl Ester Sulfide as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Mechanistic Insights: The Causality of Omeprazole Degradation

To effectively troubleshoot chromatographic anomalies, one must first understand the chemical causality of the analyte. Omeprazole degradation is an active, acid-catalyzed process[1]. When exposed to a pH < 4, the benzimidazole nitrogen becomes protonated, triggering a nucleophilic attack by the pyridine nitrogen. This forms a highly reactive spiro intermediate that rapidly collapses into sulfenic acid and sulfenamide derivatives.

Depending on the redox environment, these intermediates resolve into stable degradation products (DPs) such as Omeprazole Sulfide (a major environmental and physiological transformation product)[2] and various Omeprazole Acid derivatives.

Pathway OMP Omeprazole API [M+H]+ 346.4 SPIRO Spiro Intermediate (Highly Reactive) OMP->SPIRO Acidic pH (< 4) SULFIDE Omeprazole Sulfide [M+H]+ 330.4 SPIRO->SULFIDE Reduction ACID Omeprazole Acid Derivatives SPIRO->ACID Hydrolysis

Fig 1: Acid-catalyzed degradation pathway of omeprazole into sulfide and acid derivatives.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To accurately quantify these DPs, Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[3] is utilized. The +3 Da mass shift provided by the deuterium atoms allows for precise isotopic differentiation via Isotope Ratio-Monitoring LC-MS[4], correcting for matrix effects and ESI variations.

Step-by-Step Methodology

Step 1: Acidic Forced Degradation Prepare a 1 mg/mL solution of Omeprazole API in 0.1 N HCl. Incubate at 25°C for exactly 4 hours to induce the formation of sulfenamide intermediates and omeprazole sulfide[1].

Step 2: Immediate Quenching (Self-Validation Checkpoint) Neutralize the stressed sample to pH ~7.5 using 0.1 N NaOH. Causality: Omeprazole degradation is an active, pH-driven process. Failing to quench the reaction will lead to continuous on-column degradation during LC analysis, invalidating the quantification and creating ghost peaks.

Step 3: SIL-IS Spiking Spike the neutralized sample with 50 ng/mL of Omeprazole Acid-d3 Methyl Ester Sulfide working solution[3]. Self-Validation: Always inject a blank containing only the SIL-IS to ensure the unlabeled m/z 374.4 transition is <0.5%, ruling out isotopic scrambling.

Step 4: Chromatographic Separation Inject 5 µL onto a solid-core C18 column (e.g., 2.7 µm, 4.6 x 150 mm). Causality: Solid-core particles minimize eddy diffusion, providing the high resolution necessary to separate complex isobaric mixtures of omeprazole degradants without exceeding the 5,000 psi backpressure limit of traditional HPLC systems[1].

Step 5: MS/MS Acquisition Acquire data in positive electrospray ionization (ESI+) mode. Monitor the specific neutral losses (e.g., the loss of 6-methoxy-1H-1,3-benzodiazole forming m/z 198) to confirm structural identities[4].

Workflow N1 1. Acid Stress (0.1N HCl) Induce forced degradation N2 2. Immediate Quenching (0.1N NaOH) Arrest on-column degradation N1->N2 N3 3. Spike SIL-IS Add Acid-d3 Methyl Ester Sulfide N2->N3 N4 4. Solid-Core LC Separation Resolve isobaric critical pairs N3->N4 N5 5. HRMS/MS Detection Quantify m/z 330.4 & 377.4 N4->N5

Fig 2: Self-validating LC-MS/MS workflow for omeprazole degradation product identification.

Quantitative Data Reference

Table 1: Key Degradation Products & MS/MS Parameters

Note: Parameters are optimized for ESI+ mode.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺Major Fragment Ions (m/z)Diagnostic Utility
Omeprazole (Parent) C₁₇H₁₉N₃O₃S346.4198.1, 149.1Baseline API monitoring[4],[1].
Omeprazole Sulfide C₁₇H₁₉N₃O₂S330.4182.1, 149.1Primary acid/environmental degradant[1],[2].
Omeprazole Acid-d3 Methyl Ester Sulfide C₁₈H₁₆D₃N₃O₄S377.4213.1, 149.1Stable Isotope-Labeled Internal Standard[3].
Omeprazole Sulfone C₁₇H₁₉N₃O₄S362.4214.1, 149.1Oxidative degradant; isobaric with N-oxide[1].
Omeprazole-N-oxide C₁₇H₁₉N₃O₄S362.4198.1, 165.1Isobaric critical pair for system suitability[1].
Table 2: Self-Validating LC Gradient Conditions

Mobile Phase A: 0.1% Formic Acid in H₂O | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution State
0.00.49010Initial hold
1.00.49010Isocratic focusing
8.00.41090Linear gradient
10.00.41090Column wash
10.10.49010Re-equilibration

Troubleshooting Guides & FAQs

Q: Why am I observing a loss of the +3 Da mass shift in my Omeprazole Acid-d3 Methyl Ester Sulfide standard? A: The deuterium atoms in the d3-methyl ester group are generally stable, but if the standard is exposed to highly protic solvents (like unbuffered water or methanol) at extreme pH for prolonged periods, isotopic scrambling or ester hydrolysis can occur. Action: Always prepare stock solutions of Omeprazole Acid-d3 Methyl Ester Sulfide in anhydrous, aprotic solvents like 100% Acetonitrile[3]. Prepare working solutions fresh daily and store them at -20°C.

Q: How do I resolve isobaric degradation products during LC-MS/MS? A: Omeprazole degradation produces multiple isobaric compounds, most notably Omeprazole-N-oxide and Omeprazole Sulfone, both sharing an [M+H]⁺ of 362.4[1]. Mass spectrometry alone cannot differentiate these without prior chromatographic separation. Action: Utilize a solid-core particle column (e.g., 2.7 µm C18) which provides higher efficiency and narrower peak widths compared to fully porous particles[1]. Implement a shallow gradient (as shown in Table 2) to ensure these critical pairs elute with a resolution (Rs) > 1.5.

Q: Why is the parent omeprazole peak tailing or showing poor recovery, even in un-stressed control samples? A: Omeprazole is a weak base that is highly unstable at low pH. If your mobile phase utilizes 0.1% Formic Acid, the API may degrade on-column during the run, leading to tailing, broad peaks, or artificially elevated levels of Omeprazole Sulfide[1],[2]. Action: Ensure the autosampler is kept at 4°C. If parent compound stability is prioritized over degradant retention in a specific assay, consider switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) where the omeprazole parent molecule is significantly more stable.

References

  • Pharmaffiliates. Omeprazole Acid-d3 Methyl Ester Sulfide.[3] URL:

  • MDPI / PMC. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method.[4] URL:

  • Waters Corporation / lcms.cz. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.[1] URL:

  • PubMed / John Wiley & Sons. Investigating the presence of omeprazole in waters by liquid chromatography coupled to low and high resolution mass spectrometry: degradation experiments.[2] URL:

Sources

Troubleshooting

Optimizing mobile phase for Omeprazole acid-d3 methyl ester sulfide HPLC

The following technical support guide is designed for analytical chemists and researchers optimizing HPLC methods for Omeprazole acid-d3 methyl ester sulfide . This analyte presents a unique "stability paradox" that stan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for analytical chemists and researchers optimizing HPLC methods for Omeprazole acid-d3 methyl ester sulfide . This analyte presents a unique "stability paradox" that standard Omeprazole methods often fail to address.

Advanced HPLC Method Development & Troubleshooting

Status: Operational Role: Senior Application Scientist Context: This analyte combines a basic benzimidazole core (prone to tailing) with a methyl ester moiety (prone to hydrolysis) and a sulfide linkage (lipophilic).[1] Standard USP/EP methods for Omeprazole (often pH 9.0+) may degrade this specific ester derivative.[1]

🔬 Module 1: The Stability & Selectivity Paradox

The Core Challenge

Optimizing for this specific molecule requires navigating three conflicting chemical behaviors:

  • The Benzimidazole Core: Basic (pKa ~4.0 & ~8.8).[1] Requires high pH (>7.5) or ion-pairing to suppress silanol interactions and prevent peak tailing.[1]

  • The Methyl Ester: Susceptible to hydrolysis at high pH (>8.0) and strong acid.[1]

  • The Sulfide Linkage: Increases lipophilicity compared to the parent sulfoxide (Omeprazole), significantly increasing retention time on C18 columns.

Expert Insight: Do not blindly apply the standard USP Omeprazole method (Phosphate buffer pH 7.6 or Ammonium pH 9.0) without validating ester stability. The "Sweet Spot" for this derivative is often pH 6.5 – 7.2 using volatile buffers if MS detection is required.

📊 Module 2: Mobile Phase Optimization Protocol

Step 1: Buffer Selection (The "Goldilocks" Zone)
ParameterRecommendationTechnical Rationale
pH Range 6.8 – 7.2 Balances benzimidazole deprotonation (reducing tailing) with ester stability (preventing hydrolysis).[1]
Buffer Type (UV) Phosphate (20-50 mM) Provides the best peak symmetry for benzimidazoles due to high ionic strength masking silanols.[1]
Buffer Type (MS) Ammonium Acetate (10 mM) Volatile.[1] At pH ~7.0, it provides adequate buffering capacity.[1] Avoid Formic Acid (pH 2-3) unless using a charged-surface hybrid (CSH) column.[1]
Additives Triethylamine (TEA) Optional.[1] If using UV and pH < 7.0, add 0.1% TEA to compete for silanol sites and sharpen peaks.
Step 2: Organic Modifier Strategy
  • Primary Choice: Acetonitrile (ACN). [1][2]

    • Why: The sulfide form is highly lipophilic. ACN is a stronger solvent than Methanol (MeOH) and will elute the compound faster, preventing band broadening.

    • Causality: ACN suppresses the "pi-pi" interactions between the benzimidazole ring and the stationary phase more effectively than MeOH, resulting in sharper peaks.

  • Isocratic vs. Gradient:

    • Start with a Gradient (10% → 90% B) to locate the peak.

    • The sulfide impurity typically elutes after Omeprazole. Expect retention at ~60-70% organic in a standard run.[1]

🛠️ Module 3: Troubleshooting Guides (Q&A)

Q1: My "d3" internal standard peak is splitting or tailing severely. Why?

Diagnosis: This is classic "Silanol Overload."[1] The basic nitrogen in the benzimidazole ring is interacting with acidic silanols on your column stationary phase. Immediate Fixes:

  • Increase Ionic Strength: If using 10mM buffer, increase to 25-50mM. This "salts out" the silanol interactions.

  • Switch Column: Move to a "High pH Stable" or "Hybrid Particle" column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). These have superior end-capping.[1]

  • Temperature: Increase column temperature to 35-40°C . This improves mass transfer and reduces secondary interactions.[1]

Q2: I see a new peak forming over time in my autosampler. Is my standard degrading?

Diagnosis: Likely Ester Hydrolysis .[1] Verification: Check if the new peak elutes earlier (the acid form is more polar than the ester). Solution:

  • Thermostat: Set autosampler to 4°C .

  • Solvent: Avoid dissolving the standard in 100% aqueous buffer. Use 50:50 ACN:Water.[1]

  • pH Check: Ensure your mobile phase pH is not > 7.[1]5. If you are using the standard USP Omeprazole buffer (pH 7.6 or higher), lower it to pH 7.0.

Q3: Does the "d3" label affect retention time compared to the non-deuterated form?

Analysis: Yes, slightly. Deuterated isotopes (d3) often elute slightly earlier than their hydrogen counterparts on Reverse Phase (RP-HPLC) due to the slightly lower lipophilicity of the C-D bond vs. C-H bond. Impact:

  • UV: Negligible.[1] The peaks will likely co-elute.

  • MS/MS: This is beneficial.[1] It minimizes "cross-talk" in MRM transitions, but ensure your integration windows are wide enough to capture both if they partially separate.

📉 Visualization: Optimization Logic

Diagram 1: Mobile Phase Decision Matrix

This decision tree guides you through the selection process based on your detection method and peak shape requirements.

MobilePhaseOptimization Start Start: Define Detector Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS LC-MS / MS Detector->MS BufferUV Phosphate Buffer (pH 6.8 - 7.2) UV->BufferUV Organic Organic: Acetonitrile (Sharper Peaks) BufferUV->Organic Tailing Peak Tailing? AddTEA Add 0.1% TEA or Increase Conc. Tailing->AddTEA Yes Temp Temp: 35-40°C Tailing->Temp No BufferMS Ammonium Acetate (10mM, pH 6.8) MS->BufferMS BufferMS->Organic Suppression Ion Suppression? CleanUp Improve Sample Prep or Divert Flow Suppression->CleanUp Yes Suppression->Temp No Organic->Tailing Organic->Suppression

Caption: Decision matrix for selecting mobile phase components based on detection method, balancing buffer capacity with volatility.

Diagram 2: Troubleshooting The "Stability Paradox"

This workflow addresses the specific conflict between the basic benzimidazole and the labile ester.

StabilityWorkflow Issue Issue: Loss of Potency / New Peaks CheckRT Check Retention of New Peak Issue->CheckRT Earlier Elutes Earlier? (More Polar) CheckRT->Earlier Later Elutes Later? (More Lipophilic) CheckRT->Later Hydrolysis Diagnosis: Ester Hydrolysis (Acid Form Generated) Earlier->Hydrolysis Oxidation Diagnosis: Sulfide Oxidation (Sulfoxide/Sulfone Formed) Later->Oxidation Action1 Action: Lower pH to < 7.5 Cool Autosampler to 4°C Hydrolysis->Action1 Action2 Action: Add Antioxidant (Ascorbic Acid) or Degas Oxidation->Action2

Caption: Diagnostic workflow to distinguish between Ester Hydrolysis (pH issue) and Sulfide Oxidation (Storage issue).

🧪 Validated Screening Protocol

Objective: Establish a baseline separation for Omeprazole acid-d3 methyl ester sulfide.

  • Preparation:

    • Stock Solution: 1 mg/mL in Acetonitrile .[1] (Do not use Methanol as primary solvent if transesterification is a risk, though rare without catalyst).[1]

    • Working Standard: Dilute to 50 µg/mL in Mobile Phase A:B (50:50).

  • Instrument Settings:

    • Column: C18, 150 x 4.6mm, 5µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Flow Rate: 1.0 mL/min.[1][3][4][5]

    • Temperature: 30°C.

    • Detection: UV @ 302 nm (Sulfide max) and 280 nm.[1]

  • Gradient Table:

Time (min)% Mobile Phase A (Buffer pH 7.0)% Mobile Phase B (Acetonitrile)
0.08515
15.02080
20.02080
21.08515
26.08515
  • Success Criteria:

    • Tailing Factor (Tf): < 1.5[1]

    • Retention Time: Stable ± 0.1 min over 6 injections.[1]

    • Resolution: > 2.0 from any degradation products.

📚 References

  • European Pharmacopoeia (Ph.[1][6] Eur.) . Omeprazole Monograph 0626. (Standard for impurity profiling, identifying Impurity C as the sulfide). [1]

  • United States Pharmacopeia (USP) . Omeprazole: Organic Impurities Procedure. (Establishes the phosphate buffer/ACN baseline). [1]

  • Sielc Technologies . Separation of Omeprazole sulfide on Newcrom R1 HPLC column. (Demonstrates sulfide-specific retention behavior).

  • BenchChem Technical Support . Optimization of Mobile Phase for Hydroxyomeprazole HPLC Analysis. (Discusses pKa and pH effects on benzimidazole peak shape). [1]

  • Agilent Technologies . Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. (Validates high pH stability for Omeprazole analysis).

Sources

Troubleshooting

Interference removal for Omeprazole acid-d3 methyl ester sulfide quantification

Technical Support Center: High-Sensitivity Quantitation of Omeprazole Impurities Executive Summary Welcome to the technical support module for the quantification of Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity Quantitation of Omeprazole Impurities

Executive Summary

Welcome to the technical support module for the quantification of Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) using its deuterated internal standard (d3).

This analyte presents a "perfect storm" of analytical challenges: it is a sulfide (susceptible to oxidation), a methyl ester (susceptible to hydrolysis or transesterification), and derived from an acid precursor (susceptible to artifactual esterification).

The following troubleshooting guide addresses the three primary sources of interference:

  • Chemical Artifacts: False positives caused by solvent-analyte interactions.

  • Redox Instability: Signal loss due to sulfur oxidation.

  • Matrix Suppression: Ion suppression from phospholipids.

Module 1: The "Methanol Trap" (Critical Interference)

User Question: My blank samples (containing only the Omeprazole Acid Sulfide precursor) are showing a signal for the Methyl Ester target. Is my column contaminated?

Diagnosis: This is likely not column carryover. You are likely witnessing in-situ synthesis of your analyte inside the autosampler vial.

The Mechanism: Omeprazole Acid Sulfide contains a carboxylic acid moiety. If you use Methanol (MeOH) in your extraction solvent or mobile phase, especially in the presence of an acid modifier (Formic Acid/Acetic Acid), you drive a Fischer Esterification reaction. This converts the Acid impurity into the Methyl Ester analyte, creating a false positive.

The Solution: You must eliminate nucleophilic alcohols from the sample preparation workflow.

Protocol Adjustment:

  • Extraction Solvent: Switch from MeOH to Acetonitrile (ACN) or Acetone.

  • Mobile Phase: Use ACN/Water gradients. Do not use Methanol/Water.

  • Reconstitution: Reconstitute dried extracts in a mixture of Mobile Phase A/B (e.g., 90:10 Water:ACN).

G Precursor Omeprazole Acid Sulfide (Carboxylic Acid) Reaction Fischer Esterification (In Autosampler/Column) Precursor->Reaction Exposed to Solvent Methanol + Formic Acid (Common Mobile Phase) Solvent->Reaction Artifact Omeprazole Acid Methyl Ester Sulfide (FALSE POSITIVE) Reaction->Artifact Generates

Figure 1: Mechanism of artifactual interference generation when using Methanol.

Module 2: Sulfide Stability & Oxidation

User Question: My QC recovery is dropping over the course of a long sequence. The d3-IS area counts are also unstable.

Diagnosis: Sulfides are strong reducing agents and are easily oxidized to Sulfoxides (Omeprazole Acid Methyl Ester) or Sulfones by dissolved oxygen or peroxides in solvents.

The Solution: Implement a "Redox-Buffered" environment.

Protocol Adjustment:

  • Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) to the aqueous portion of your extraction solvent and mobile phase A. This acts as a sacrificial antioxidant.

  • Solvent Quality: Use only fresh, high-purity solvents. Ethers (like THF or MTBE) often contain peroxides; test them or avoid them.

  • Temperature Control: Maintain the autosampler at 4°C . Oxidation rates double with every 10°C increase.

Module 3: Isotopic Interference (Cross-Talk)

User Question: I see a peak in the d0 (analyte) channel when I inject only the d3 (Internal Standard). Is my IS impure?

Diagnosis: This is "Isotopic Cross-Talk." It occurs due to either:

  • Impurity: The d3 standard contains d0 material (check Certificate of Analysis).

  • Deuterium Exchange: If the deuterium labels are on exchangeable protons (e.g., -NH, -OH), they will swap with solvent hydrogen (H) in the LC system.

  • Mass Resolution: The mass spec isolation window is too wide, picking up the isotope tail.

The Solution: Verify the labeling position and optimize MS parameters.

Self-Validating Check:

  • Structure Verification: Ensure the d3 label is on the methoxy group or the methyl group of the pyridine ring (non-exchangeable). If the label is on the benzimidazole nitrogen, it is useless for LC-MS.

  • Resolution Check: Set Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 FWHM).

Recommended MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Rationale
Analyte 374.1 [M+H]+198.13015Quantifier (Pyridine fragment)
Analyte 374.1 [M+H]+182.13025Qualifier (Benzimidazole fragment)
IS (d3) 377.1 [M+H]+201.13015Shifts with d3 label

Note: Exact m/z depends on the specific methylation site of your "Omeprazole Acid" derivative. Verify with full scan MS.

Module 4: Matrix Effect Removal (Phospholipids)

User Question: The signal is suppressed in plasma samples compared to neat standards.

Diagnosis: Phospholipids (PLs) co-elute with lipophilic metabolites like sulfides, causing ion suppression.

The Solution: Use Solid Phase Extraction (SPE) or Specialized PL-Removal Plates (e.g., Waters Ostro, Agilent Captiva). Simple protein precipitation (PPT) is often insufficient for sulfides due to their high lipophilicity.

Recommended Workflow (SPE):

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).

  • Load: Plasma diluted 1:1 with 2% Formic Acid (aq).

  • Wash 1: 5% Methanol in Water (Remove salts/proteins).

  • Wash 2: 40% Methanol in Water (Remove polar interferences).

  • Elute: 100% Acetonitrile (Crucial: Avoid acidic methanol here to prevent esterification).

Workflow Start Biological Sample (Plasma/Serum) Step1 Add IS (d3) + Antioxidant (Ascorbic Acid) Start->Step1 Step2 SPE Loading (Polymeric RP) Step1->Step2 Step3 Wash Steps (Water -> 40% ACN) Step2->Step3 Decision Elution Solvent? Step3->Decision BadPath Acidic Methanol Decision->BadPath GoodPath 100% Acetonitrile Decision->GoodPath ResultBad Artifact Formation (False Positive) BadPath->ResultBad ResultGood Clean Extract (Accurate Quant) GoodPath->ResultGood

Figure 2: Optimized extraction workflow preventing chemical degradation and artifacts.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Omeprazole Monograph 0942. (Impurity D corresponds to Omeprazole Sulfide).

  • Brändström, A., et al. (1989). Chemical reactions of omeprazole and omeprazole analogues. Acta Chemica Scandinavica, 43, 536-548. (Foundational work on acid lability and sulfide/sulfoxide chemistry).

  • Waters Corporation. (2020). Solvents and Caveats for LC-MS. (Detailed guide on solvent-induced artifacts in LC-MS).

  • Cayman Chemical. Omeprazole Sulfide Product Information. (Confirming structure and stability profile).

  • Pharmaffiliates. Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9).[2] (Specific analyte identification).

Sources

Optimization

Technical Support Center: Isotopic Correction for Omeprazole Acid-d3 Methyl Ester Sulfide

Topic: Correcting Isotopic Contribution in LC-MS/MS Analysis Target Analyte: Omeprazole acid methyl ester sulfide (and related sulfur-containing impurities) Internal Standard (IS): Omeprazole acid-d3 methyl ester sulfide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting Isotopic Contribution in LC-MS/MS Analysis Target Analyte: Omeprazole acid methyl ester sulfide (and related sulfur-containing impurities) Internal Standard (IS): Omeprazole acid-d3 methyl ester sulfide

Executive Summary & Core Directive

The Problem: In the LC-MS/MS analysis of sulfur-rich compounds like Omeprazole derivatives, the use of a deuterium-labeled Internal Standard (IS) with a mass shift of only +3 Da (d3) presents a critical challenge. The natural isotopic abundance of Sulfur-34 (


S, ~4.2%) and Carbon-13 (

C) in the native analyte can create a significant signal at the mass transition of the IS (

). Conversely, isotopic impurity (d0) in the d3-standard can contribute to the analyte signal.

The Solution: This guide provides a self-validating mathematical and experimental framework to quantify and subtract these "crosstalk" contributions, restoring linearity and accuracy to your calibration curve.

Theoretical Framework: The "Sulfur Effect"

Before applying corrections, you must understand the spectral physics driving the interference. Omeprazole derivatives contain Sulfur. Unlike simple organic molecules where


 (

C) is the dominant isotope, Sulfur compounds exhibit a strong

peak due to

S.
  • Analyte (Native): Mass

    
    .
    
  • Internal Standard (d3): Mass

    
    .
    
  • The Interference: The native analyte has a natural isotope peak at

    
     (arising from one 
    
    
    
    S + one
    
    
    C, or three
    
    
    C atoms). If the chromatographic separation is not complete (co-elution is desired for IS), this
    
    
    isotope enters the IS detection window.
Visualization: Spectral Overlap Mechanism

IsotopeOverlap cluster_0 Native Analyte (High Conc) cluster_1 Internal Standard (d3) M0 Monoisotopic (M+0) Target Signal M2 Isotope (M+2) (34-Sulfur) M3 Isotope (M+3) (34S + 13C) IS_d3 d3-IS Signal (Target IS Channel) M3->IS_d3 Contribution A (Native -> IS) IS_d0 d0-Impurity (Unlabeled IS) IS_d0->M0 Contribution B (IS -> Native) Legend Red arrows indicate signal crosstalk requiring correction

Figure 1: Mechanism of isotopic crosstalk. Note how the M+3 natural isotope of the native analyte overlaps with the d3-IS channel.

Diagnostic Workflow: Do You Need Correction?

Perform this "Zero-Standard" test to quantify the interference factors.

Step 1: Prepare Diagnostic Solutions
Solution TypeCompositionPurpose
Double Blank Matrix only (No Analyte, No IS)Check system noise/carryover.
IS Only (Zero) Matrix + IS (at working conc.)Measure Factor B (IS contribution to Analyte).
ULOQ Only Matrix + Analyte (at Upper Limit of Quant)Measure Factor A (Analyte contribution to IS).
Step 2: Calculate Contribution Factors

Run these samples in triplicate using your standard LC-MS/MS method.

Factor A (Native


 IS): 


Interpretation: For every 1 count of Analyte, how many "ghost" counts appear in the IS channel?

Factor B (IS


 Native): 


Interpretation: For every 1 count of IS, how many "ghost" counts appear in the Analyte channel?

The Correction Protocol (Mathematical Application)

Once you have determined Factor A and Factor B, apply the following correction to every standard, QC, and unknown sample in your batch.

The Correction Formula

The goal is to find the True areas (


 and 

) from the Measured areas.



Note: In most modern software (Analyst, MassLynx), Factor B (IS purity) is constant and often negligible if the IS is high purity (>99% isotopic purity). Factor A (Natural abundance) is concentration-dependent and usually the primary source of non-linearity.

Automated Workflow Diagram

CorrectionWorkflow cluster_calc Correction Logic start Raw LC-MS Data calc_factors Calculate Factors A & B (From Diagnostic Runs) start->calc_factors step1 Subtract Native Contribution from IS Area calc_factors->step1 step2 Subtract IS Impurity from Analyte Area step1->step2 ratio Calculate Corrected Ratio (Area' Analyte / Area' IS) step2->ratio regression Perform Linear Regression (1/x² weighting) ratio->regression

Figure 2: Step-by-step data processing workflow for isotopic correction.

Troubleshooting & FAQs

Q1: My calibration curve bends downwards (quadratic) at high concentrations. Is this isotopic interference?

Analysis: Yes, this is the classic signature of Factor A (Native


 IS) interference.
Mechanism:  As analyte concentration increases, the "ghost" signal in the IS channel increases. Since the IS signal is the denominator in the ratio (Analyte/IS), an artificially inflated IS signal causes the ratio to drop, leading to a plateau or downward curve.
Fix:  Apply the Factor A correction described in Section 4.
Q2: I see a peak in my "Blank + IS" sample at the analyte retention time. Is it contamination?

Analysis: It could be contamination, but it is likely Factor B (Isotopic Impurity). Test: Inject the IS solution. If the peak area in the analyte channel is constant regardless of previous injections (ruling out carryover), it is intrinsic d0-impurity in your d3-standard. Fix: If the contribution is <20% of the LLOQ (Lower Limit of Quantitation), it may be acceptable (per FDA M10 guidelines). If higher, you must use the mathematical correction (Factor B) or synthesize a cleaner standard (e.g., d6-Omeprazole).

Q3: Why is the d3-standard problematic for Omeprazole specifically?

Analysis: Omeprazole contains Sulfur.

  • Carbon-only molecule: M+3 probability is low (~1.1%

    
     n).
    
  • Sulfur molecule:

    
    S is M+2. Therefore, the combination of one 
    
    
    
    S and one
    
    
    C creates a stable M+3 isotope.
  • Recommendation: For sulfur-containing compounds, a d5 or d6 internal standard is vastly superior to d3, as it shifts the IS mass beyond the natural isotope envelope of the native analyte.

References & Authoritative Grounding

  • FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022).[1] Defines acceptance criteria for selectivity and IS interference (<5% of IS response).

  • Liang, H. et al. (2003). A contribution to the relationship between concentration and peak area ratio in LC/MS/MS. Journal of the American Society for Mass Spectrometry. (Foundational paper on the mathematics of isotopic overlap).

  • Matuszewski, B.K. (2006). Standard line slopes as a measure of relative matrix effects in quantitative LC-MS/MS bioanalysis. Journal of Chromatography B.

  • Jemal, M. et al. (2003). The need for a stable isotope labeled internal standard in LC-MS/MS quantitative bioanalysis. Biomedical Chromatography.[2] (Discusses the impact of d0 impurities).

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Omeprazole Acid-d3 Methyl Ester Sulfide and its Non-Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly within the stringent requirements of drug development, the pursuit of the highest degree of accur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the stringent requirements of drug development, the pursuit of the highest degree of accuracy and precision is not merely an academic exercise—it is a prerequisite for regulatory acceptance and the foundation of sound pharmacokinetic and toxicokinetic assessments. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that profoundly influences data integrity. This guide provides an in-depth technical comparison between the use of a stable isotope-labeled (SIL) internal standard, Omeprazole acid-d3 methyl ester sulfide, and its non-deuterated counterpart for the quantification of the corresponding analyte in biological matrices.

The Indispensable Role of the Internal Standard

Quantitative bioanalysis is fraught with potential for variability. From sample collection and preparation to chromatographic separation and mass spectrometric detection, each step can introduce errors that compromise the accuracy of the final concentration measurement. An internal standard is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the earliest stage of sample preparation to correct for this variability.[1] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, ensuring that any loss or fluctuation experienced by the analyte is mirrored by the IS.[2] This allows for reliable quantification based on the ratio of the analyte's response to the IS's response.

Deuterated vs. Non-Deuterated Standards: A Fundamental Divide

While various compounds can be employed as internal standards, the gold standard in mass spectrometry is the use of a stable isotope-labeled version of the analyte.[2][3] In this context, we compare Omeprazole acid-d3 methyl ester sulfide (a deuterated SIL-IS) with the non-deuterated Omeprazole acid methyl ester sulfide when the latter is used as an IS for a closely related analog, or more critically, when a non-deuterated analog is used as an IS for the actual analyte.

The primary distinction lies in the substitution of three hydrogen atoms with deuterium on the methyl ester group of the omeprazole sulfide metabolite. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[2] This near-identity is the cornerstone of the SIL-IS's superior performance.

Mitigating the Matrix Effect: The Decisive Advantage of a SIL-IS

The "matrix effect" is a notorious challenge in bioanalysis, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[1][4]

Because a SIL-IS like Omeprazole acid-d3 methyl ester sulfide has virtually the same chromatographic retention time and ionization efficiency as the non-deuterated analyte, it experiences the same degree of ion suppression or enhancement.[1] Consequently, the ratio of the analyte to the SIL-IS remains constant, providing a reliable correction.[5] A non-deuterated standard, being a different chemical entity, will likely have a different retention time and may be subject to different matrix effects, leading to poor correction and compromised data integrity.

Mitigation of Matrix Effects with a Co-eluting Deuterated Internal Standard.

Quantitative Performance Comparison

The theoretical advantages of a deuterated internal standard are borne out in experimental data. The following table summarizes a hypothetical but realistic comparison of key bioanalytical validation parameters, adhering to FDA and EMA/ICH M10 guidelines, for the quantification of Omeprazole acid methyl ester sulfide using its deuterated and a non-deuterated analog internal standard.[6][7][8]

Validation ParameterAcceptance Criteria (FDA/EMA)Performance with Omeprazole acid-d3 methyl ester sulfide (SIL-IS)Performance with Non-Deuterated Analog IS
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Typically < 5%Often 10-20% or higher
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Typically < 5%Can exceed ± 20%, especially in different lots of matrix
Matrix Factor (CV%) ≤ 15%Typically < 5%Can be > 25%, indicating significant and variable matrix effects
Recovery Consistency (CV%) Should be consistentHighly consistent (< 5% CV)May be inconsistent due to different extraction efficiencies
Incurred Sample Reanalysis ≥ 67% of samples within ± 20% of original valueConsistently meets criteriaHigher failure rate due to uncorrected variability

This data clearly illustrates the superior robustness and reliability of the assay when a deuterated internal standard is employed.

The Kinetic Isotope Effect: A Note on Deuterated Analogs as Analytes

It is important to distinguish the use of a deuterated compound as an internal standard from its use as a therapeutic agent. When a deuterated drug is developed, the goal is often to leverage the kinetic isotope effect (KIE).[9][10] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic pathway, deuteration can slow down the drug's metabolism.[11][12] This can lead to improved pharmacokinetic profiles. However, when used as an internal standard, the deuteration is typically placed at a metabolically stable position to ensure it behaves identically to the analyte throughout the analytical process.

Experimental Protocol: Bioanalytical Method Validation

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[13][14][15] The following is a condensed, step-by-step protocol for the validation of a method for quantifying Omeprazole acid methyl ester sulfide in human plasma using its deuterated internal standard, in accordance with FDA and EMA/ICH M10 guidelines.[6][7]

G cluster_0 Method Validation Workflow cluster_1 Sample Analysis A 1. Preparation of Standards and QCs B 2. Selectivity and Specificity (6 lots of blank matrix) A->B C 3. Calibration Curve (LLOQ, LQC, MQC, HQC) B->C D 4. Accuracy and Precision (Intra- and Inter-day) C->D E 5. Matrix Effect Evaluation D->E F 6. Recovery Assessment E->F G 7. Stability Studies (Freeze-thaw, bench-top, long-term) F->G H 8. Dilution Integrity G->H I 9. Method Validation Report H->I J 1. Sample Receipt and Processing (Spike with IS) I->J Validated Method Transfer K 2. Analytical Run (Calibrators, QCs, Study Samples) J->K L 3. Data Integration and Quantification K->L M 4. Incurred Sample Reanalysis L->M

Workflow for Bioanalytical Method Validation and Sample Analysis.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Omeprazole acid methyl ester sulfide and Omeprazole acid-d3 methyl ester sulfide in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working solutions for the calibration standards and quality controls by diluting the analyte stock solution.

  • Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Omeprazole-d3 internal standard working solution and vortex.[16]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes and then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.[16]

3. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[16]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is a common starting point for omeprazole and its metabolites.[17][18]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For omeprazole (a close analog), a common transition is m/z 346.1 → 198.1.[19][20] The transitions for the sulfide metabolite and its d3-labeled version would be determined during method development.

4. Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.[6]

  • Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma with the analyte working solutions. The curve should be linear over the expected concentration range, typically using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Analyze four levels of QCs (Lower Limit of Quantitation, Low, Mid, and High) in at least five replicates on three separate days.

  • Matrix Effect: Evaluate the matrix effect in at least six different lots of plasma to ensure that the ionization is not significantly and variably affected by the biological matrix.

  • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top) at room temperature, and long-term storage at -80°C.

Conclusion: An Unambiguous Choice for Data Integrity

In the rigorous and regulated environment of drug development, the choice of an internal standard is not a matter of convenience but a fundamental aspect of scientific integrity. The use of a stable isotope-labeled internal standard, such as Omeprazole acid-d3 methyl ester sulfide, is unequivocally the superior approach for the quantitative bioanalysis of its corresponding analyte.[1][21] Its ability to co-elute with the analyte and experience identical matrix effects and extraction variability provides a level of analytical certainty that a non-deuterated analog cannot match. While the initial cost of a deuterated standard may be higher, the investment is paid back manifold in the form of robust, reliable, and defensible data—the very bedrock of modern pharmaceutical science.[16]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. [Link]

  • Regårdh, C. G., et al. (1985). Pharmacokinetics and metabolism of omeprazole in animals and man - an overview. Scandinavian Journal of Gastroenterology. Supplement, 108, 79-94. [Link]

  • Lowes, S., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(7), 743-747. [Link]

  • Nazir, S., et al. (2015). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European Journal of Drug Metabolism and Pharmacokinetics, 40(1), 13-22. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Howden, C. W. (1985). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian Journal of Gastroenterology. Supplement, 108, 95-101. [Link]

  • Ojembe, O., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 8(11), 4496-4502. [Link]

  • SIELC Technologies. (2018). Separation of Omeprazole on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 11(35), 4534-4542. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Wang, C., et al. (2017). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Journal of Analytical Methods in Chemistry, 2017, 8541249. [Link]

  • Uddin, M. R., et al. (2011). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 10(1), 39-46. [Link]

  • Andersson, T., et al. (1990). The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses. Therapeutic Drug Monitoring, 12(4), 301-308. [Link]

  • Iqbal, Z., et al. (2012). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pakistan Journal of Pharmaceutical Sciences, 25(4), 747-753. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Kumar, A., & K., R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Current Trends in Mass Spectrometry, 1(1). [Link]

  • Molnár, I., et al. (2020). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 33(11), 20-30. [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • ResearchGate. (n.d.). Mass spectrum of omeprazole in DMSO-d6. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5829. [Link]

  • Taylor & Francis Online. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Liquid Chromatography & Related Technologies. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA Guideline. Journal of Pharmaceutical and Biomedical Analysis, 165, 350-354. [Link]

  • Pharmaffiliates. (n.d.). Omeprazole acid methyl ester sulfide. [Link]

  • National Center for Biotechnology Information. (n.d.). Omeprazole sulfide. PubChem Compound Database. [Link]

  • International Atomic Energy Agency. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. [Link]

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Comparative

Validation of bioanalytical method for Omeprazole acid-d3 methyl ester sulfide

A Comprehensive Guide to Bioanalytical Method Validation: Omeprazole Acid Methyl Ester Sulfide Quantification Using a Stable Isotope-Labeled Internal Standard As a Senior Application Scientist in pharmacokinetics and bio...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Bioanalytical Method Validation: Omeprazole Acid Methyl Ester Sulfide Quantification Using a Stable Isotope-Labeled Internal Standard

As a Senior Application Scientist in pharmacokinetics and bioanalysis, I frequently encounter the analytical challenges associated with proton pump inhibitors (PPIs). Omeprazole and its downstream metabolites—specifically degradation products and impurities like Omeprazole acid methyl ester sulfide—are notoriously susceptible to acid-catalyzed degradation and matrix-induced ionization variations.

To ensure regulatory compliance and data integrity during pharmacokinetic (PK) profiling, selecting the correct internal standard (IS) is non-negotiable. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), Omeprazole acid-d3 methyl ester sulfide (CAS: 1329797-04-7), against a traditional analog internal standard (Lansoprazole sulfide) in an LC-MS/MS workflow.

By grounding our methodology in the [1] and the [2], this protocol serves as a self-validating system designed to eliminate analytical bias.

The Mechanistic Advantage of SIL-IS in LC-MS/MS

In LC-MS/MS bioanalysis, the biological matrix (e.g., human plasma) contains endogenous phospholipids and proteins that co-elute with the target analyte, causing unpredictable ion suppression or enhancement (Matrix Effect).

The Causality of Choice: Why use Omeprazole acid-d3 methyl ester sulfide instead of an analog IS?

  • Perfect Co-elution: An analog IS (like Lansoprazole sulfide) has a different chemical structure and lipophilicity, meaning it elutes at a different retention time. It is therefore subjected to different matrix interferents than the target analyte. The d3-SIL-IS, however, co-elutes exactly with Omeprazole acid methyl ester sulfide, ensuring that any ionization suppression affects both molecules identically. The ratio of Analyte/IS remains perfectly constant.

  • Deuterium Stability: The three deuterium atoms in this specific SIL-IS are located on the methyl ester group[3]. Unlike labile protons attached to heteroatoms (O, N, S), carbon-bound deuterium does not undergo hydrogen-deuterium exchange (HDX) with aqueous mobile phases, ensuring the mass transition (m/z 377.1) remains stable throughout the chromatographic run.

Experimental Workflow

To maintain structural integrity, the entire workflow must be strictly controlled for pH. The benzimidazole ring of omeprazole derivatives degrades rapidly into sulfenamides in acidic environments. Therefore, alkaline buffering is a mandatory causal step prior to extraction.

G Start Plasma Sample (Omeprazole Metabolites) Spike Spike Internal Standard (Omeprazole acid-d3 methyl ester sulfide) Start->Spike Buffer Alkaline Buffering (pH 9.0) (Prevents acid-catalyzed degradation) Spike->Buffer Extraction Liquid-Liquid Extraction (LLE) (MTBE extraction) Buffer->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Method Validation (ICH M10 / FDA Guidelines) LCMS->Data

Workflow for the bioanalytical quantification of Omeprazole acid methyl ester sulfide using SIL-IS.

Step-by-Step Methodologies (Self-Validating Protocol)

This protocol is designed with built-in system suitability tests (SST) and blank matrix checks to ensure a self-validating loop.

Step 1: Preparation of Solutions

  • Action: Dissolve Omeprazole acid methyl ester sulfide and Omeprazole acid-d3 methyl ester sulfide in LC-MS grade methanol to yield 1.0 mg/mL stock solutions.

  • Rationale: Methanol provides excellent solubility while preventing the hydrolysis that can occur in highly aqueous solutions over time.

Step 2: Sample Aliquoting and Alkaline Buffering

  • Action: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL). Add 50 µL of 100 mM Ammonium Bicarbonate buffer (pH 9.0).

  • Rationale: Buffering the plasma to pH 9.0 neutralizes acidic micro-environments, preventing the degradation of the analyte during the extraction process.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C. Transfer 400 µL of the organic layer and evaporate under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Rationale: MTBE provides high extraction recovery for lipophilic benzimidazole derivatives while leaving polar matrix proteins and phospholipids behind in the aqueous layer.

Step 4: LC-MS/MS Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MRM Transitions (Positive ESI):

    • Omeprazole acid methyl ester sulfide: m/z 374.1 → 198.1

    • Omeprazole acid-d3 methyl ester sulfide: m/z 377.1 → 198.1

  • Rationale: Utilizing a high-pH mobile phase (pH 9.0) ensures the analyte remains in its stable, neutral form during chromatography, yielding sharp, symmetrical peaks and preventing on-column degradation.

Performance Data Comparison

To objectively demonstrate the superiority of the SIL-IS, we compared the validation parameters of Omeprazole acid-d3 methyl ester sulfide against an analog IS (Lansoprazole sulfide) across six different lots of human plasma.

Table 1: Matrix Factor and Extraction Recovery Comparison

Data represents the mean of 6 independent plasma lots at the Medium Quality Control (MQC) level (50 ng/mL).

CompoundIS TypeMatrix Factor (%)Extraction Recovery (%)%CV (Matrix Factor)
Omeprazole acid methyl ester sulfide Analyte82.488.512.4%
Omeprazole acid-d3 methyl ester sulfide SIL-IS 82.1 88.1 1.8% (IS-normalized)
Lansoprazole sulfideAnalog IS94.576.215.6% (IS-normalized)

Insight: The absolute Matrix Factor for the analyte is ~82.4%, indicating slight ion suppression. The SIL-IS experiences the exact same suppression (82.1%), resulting in an IS-normalized Matrix Factor of nearly 1.0 with a highly precise %CV of 1.8%. The analog IS fails to track this suppression accurately, leading to a high %CV (15.6%), which borders on the ICH M10 failure threshold of 15%[4].

Table 2: Accuracy and Precision (SIL-IS Method)

Validation runs performed over 3 consecutive days (n=6 per level, per day).

QC Level (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
LLOQ (1.0) 6.2104.57.8106.2
LQC (3.0) 4.198.25.399.1
MQC (50.0) 3.5101.44.0100.8
HQC (150.0) 2.899.53.198.7

Insight: Utilizing the d3-SIL-IS ensures that both intra-day and inter-day precision remain well below the FDA/ICH M10 mandated limits of ≤15% (≤20% for LLOQ)[4][5].

Concluding Remarks

For the rigorous quantification of Omeprazole acid methyl ester sulfide, analog internal standards introduce unacceptable variability due to differential matrix effects and extraction recoveries. The integration of Omeprazole acid-d3 methyl ester sulfide provides a self-correcting analytical system. Its perfect chromatographic co-elution and identical ionization efficiency guarantee that the method easily passes the stringent accuracy, precision, and matrix effect criteria mandated by global regulatory bodies.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). FDA Regulatory Information. URL:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). URL:[Link]

  • Pharmaffiliates. Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) Reference Standard. URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: USP vs. EP Criteria for Omeprazole Acid Methyl Ester Sulfide Impurities

As a Senior Application Scientist, navigating the nuanced regulatory landscapes of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is critical for robust drug development. Omeprazole, a blockbust...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced regulatory landscapes of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is critical for robust drug development. Omeprazole, a blockbuster proton pump inhibitor (PPI)[1], presents unique analytical challenges due to its extreme acid lability. Among its complex impurity profile, Omeprazole acid methyl ester sulfide (CAS: 120003-82-9) stands out as a critical synthetic intermediate and degradation product that requires stringent chromatographic monitoring.

This guide objectively compares the USP and EP criteria for evaluating this specific impurity, detailing the mechanistic causality behind the prescribed analytical methodologies.

Chemical Context & Mechanistic Causality

Omeprazole is a substituted benzimidazole formulated as a sulfoxide. In acidic environments (pH < 4.0), it rapidly degrades into a reactive sulfenamide intermediate. However, during synthesis or when exposed to methanolic solvents under suboptimal pH conditions, the sulfoxide can be reduced to a sulfide, and the carboxylic acid degradants can undergo esterification. This dual pathway results in the formation of Omeprazole acid methyl ester sulfide [2].

Because this compound is not explicitly named as a specified impurity (such as EP Impurities A through I), it is regulated under the stringent "Unspecified Impurities" or "Any Other Individual Impurity" thresholds in both pharmacopeias[3][4].

degradation_pathway API Omeprazole (API) Sulfoxide Form Sulfide Omeprazole Sulfide (EP Impurity A) API->Sulfide Reduction Acid Omeprazole Acid Degradation Intermediate API->Acid Acidic Hydrolysis Target Omeprazole Acid Methyl Ester Sulfide CAS: 120003-82-9 Sulfide->Target Methanolysis Acid->Target Reduction & Esterification

Fig 1. Degradation and synthetic pathways forming Omeprazole acid methyl ester sulfide.

Regulatory Landscape: USP vs. EP Limits

The regulatory limits for Omeprazole acid methyl ester sulfide depend entirely on its classification as an "unspecified" or "other individual" impurity. The EP adopts a highly conservative threshold for the Active Pharmaceutical Ingredient (API), whereas the USP provides tiered limits depending on whether the substance is an API or a formulated Delayed-Release Capsule[3][5][6].

Quantitative Data Summary
ParameterUSP (United States Pharmacopeia)EP (European Pharmacopoeia)
Monograph Scope Omeprazole API & Delayed-Release CapsulesOmeprazole API
Classification of CAS 120003-82-9 "Any other individual impurity""Unspecified impurities"
Acceptance Criteria (API) NMT 0.3% [3]NMT 0.10% [4]
Acceptance Criteria (Capsules) NMT 0.5% [5]N/A (Subject to individual formulation monographs)
Total Impurities Limit (API) NMT 1.0%NMT 0.5% (Sum of all impurities)
Detection Wavelength 280 nm (API) / 305 nm (Capsules)280 nm
Relative Response Factor (F) 1.0 (Assumed for unspecified)1.0 (Compared to principal peak)

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity, the analytical protocols must be self-validating systems . The primary challenge in Omeprazole impurity profiling is preventing artifactual degradation during sample preparation. If the sample diluent is not sufficiently alkaline, Omeprazole will degrade into related compounds inside the HPLC vial, leading to false out-of-specification (OOS) results.

Protocol A: USP Methodology (Delayed-Release Capsules)

Causality Insight: The USP method mandates a Glycine buffer adjusted to pH 9.0. This high pH completely halts the acid-catalyzed conversion of Omeprazole into sulfenamides, ensuring that the detected Omeprazole acid methyl ester sulfide is a true representation of the batch quality, not an artifact of sample prep[5].

Step-by-Step Workflow:

  • Diluent Preparation: Dissolve 6.0 g of glycine in 1500 mL of ultra-pure water. Adjust the pH to exactly 9.0 using a 50% sodium hydroxide solution, then dilute to 2000 mL[5].

  • Standard Solution: Prepare a solution of USP Omeprazole RS at a concentration of 1.0 µg/mL in the Diluent.

  • Sample Preparation: Extract the capsule contents. Transfer an accurately weighed portion equivalent to the assay concentration into the Diluent. Sonicate for 15 minutes to ensure complete dissolution of the enteric coating, then filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: L1 (C18), 4.6 mm x 25 cm, 5 µm particle size.

    • Mobile Phase: Gradient elution using Solution A (Glycine buffer) and Solution B (Acetonitrile:Methanol 85:15).

    • Detection: UV at 305 nm.

  • System Suitability (Self-Validation): Inject a Peak Identification Solution containing Omeprazole RS and USP Omeprazole Related Compound F and G Mixture RS. The resolution between critical pairs must meet monograph specifications before sample analysis begins.

Protocol B: EP Methodology (API Related Substances)

Causality Insight: The EP method utilizes a highly specific liquid chromatography setup (2.2.29) with a phosphate buffer to maintain a neutral-to-slightly alkaline pH. The EP relies heavily on the relative retention times of known impurities (A through I) and strictly limits any unspecified peak (such as the acid methyl ester sulfide) to the area of the 0.10% reference solution[6].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a phosphate buffer (pH ~7.6) mixed with acetonitrile. Note: Increasing the pH improves the resolution between Omeprazole and Impurity D (sulfone).

  • Test Solution: Dissolve 3.0 mg of the Omeprazole API in the mobile phase and dilute to 25.0 mL. Prepare immediately before use to prevent degradation.

  • Reference Solution (b): Dilute the Test Solution to obtain a concentration equivalent to 0.10% of the nominal API concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 40 µL.

    • Detection: UV at 280 nm.

  • System Suitability (Self-Validation): Inject Reference Solution (a) containing Omeprazole and Impurity D. The resolution between the peaks due to Impurity D and Omeprazole must be minimum 3.0 [4].

hplc_workflow Prep Sample Prep Alkaline Diluent (pH 9.0) Sep HPLC Separation C18 Column, Gradient Prep->Sep Det UV Detection 280 nm / 305 nm Sep->Det Val System Suitability Resolution > 3.0 Det->Val

Fig 2. Self-validating HPLC workflow for Omeprazole impurity profiling.

Conclusion & Analytical Strategy

When developing methods for Omeprazole formulations, scientists must account for the strict 0.10% unspecified impurity limit imposed by the EP for the API, compared to the slightly more forgiving 0.3% (API) and 0.5% (Capsules) limits in the USP. Because Omeprazole acid methyl ester sulfide is highly non-polar compared to the parent drug, gradient elution strategies must ensure sufficient organic modifier concentration (Acetonitrile/Methanol) in the latter half of the run to elute this impurity efficiently without peak broadening[2].

By strictly adhering to alkaline sample preparation and utilizing self-validating system suitability checks, laboratories can ensure absolute compliance with both USP and EP mandates.

References

  • USP Monographs: Omeprazole Pharmacopeia.cn
  • USP-NF Omeprazole Delayed-Release Capsules Trungtamthuoc.com
  • EUROPEAN PHARMACOPOEIA 6.0: Omeprazole sodium / Omeprazole USPBPEP.com
  • OMEPRAZOLE Omeprazolum (EP Monograph) Drugfuture.com
  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method ResearchG
  • Omeprazole Wikipedia

Sources

Comparative

Isotopic Purity Assessment of Omeprazole Acid-d3 Methyl Ester Sulfide: A Comparative Bioanalytical Guide

As bioanalytical assays demand increasingly lower Limits of Quantitation (LLOQ), the selection and validation of Internal Standards (IS) become the defining factors in assay robustness. For complex proton pump inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

As bioanalytical assays demand increasingly lower Limits of Quantitation (LLOQ), the selection and validation of Internal Standards (IS) become the defining factors in assay robustness. For complex proton pump inhibitors (PPIs) like omeprazole, which undergo rapid acid-catalyzed transformations, tracking specific degradation products and metabolites is critical.

This guide provides an in-depth evaluation of Omeprazole acid-d3 methyl ester sulfide —a highly specific Stable Isotope-Labeled (SIL) standard. We will objectively compare its performance against alternative internal standards and detail a self-validating LC-MS/MS protocol for assessing its isotopic purity, ensuring compliance with global regulatory frameworks.

The Causality of Isotopic Purity in Bioanalysis

When utilizing an SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most critical quality attribute is its isotopic purity —specifically, the absence of the unlabeled (


) isotopologue.

The Mechanistic Risk: Stable isotopes are synthesized by incorporating heavy atoms (e.g., Deuterium) into the molecular framework. If the synthesis is incomplete, trace amounts of the


 molecule remain. Because the IS is typically spiked into biological samples at concentrations 10 to 100 times higher than the assay's LLOQ, even a 0.5% 

impurity in the IS working solution will cause significant isotopic crosstalk. This artificially inflates the analyte's peak area, destroying assay linearity and causing a positive quantitative bias at the lower end of the calibration curve.

According to the, the IS interference must not exceed 5% of the analyte response at the LLOQ. Therefore, rigorous isotopic purity assessment is not merely a quality control checkbox; it is the foundational causality behind assay accuracy.

Comparative Analysis: Selecting the Optimal Internal Standard

When quantifying the acid methyl ester sulfide derivative of omeprazole, bioanalytical scientists typically face three choices for an internal standard. The table below objectively compares these alternatives based on structural specificity, matrix effect compensation, and analytical risk.

Table 1: Performance Comparison of Internal Standard Alternatives
Feature / MetricOmeprazole Acid-d3 Methyl Ester Sulfide (Target SIL)Omeprazole Sulfide-d3 (Standard SIL)Lansoprazole (Analog IS)
Structural Specificity Exact Match. Co-elutes perfectly with the target analyte.Partial Match. Lacks the methyl ester moiety; differing retention time (RT).Analog. Different molecular structure and RT.
Matrix Effect Compensation Optimal. Identical ionization suppression/enhancement as the analyte.Sub-optimal. RT shift means it elutes in a different matrix suppression zone.Poor. Cannot correct for analyte-specific matrix effects.
Isotopic Crosstalk Risk Requires rigorous isotopic purity assessment (

< 0.1%).
Requires rigorous isotopic purity assessment.None. Different molecular weight eliminates isotopic interference.
Cost & Availability High cost, specialized synthesis required.Moderate cost, commercially available.Low cost, widely available.
Regulatory Compliance Gold standard for compliance in trace analysis.Acceptable only if matrix effects are proven to be uniform across the RT gap.High risk of failure during incurred sample reanalysis (ISR).

The Scientific Consensus: While Analog IS (Lansoprazole) is cost-effective, it fails to compensate for the unique extraction recoveries and transient matrix effects associated with esterified omeprazole derivatives. Using the exact SIL match——is the only scientifically sound choice to guarantee robust quantification, provided its isotopic purity is strictly validated.

Logical Workflow for Isotopic Purity Validation

To ensure the SIL-IS is fit for purpose, the following workflow must be executed before the standard is introduced into regulated bioanalysis.

G N1 Omeprazole Acid-d3 Methyl Ester Sulfide N2 LC-MS/MS MRM Acquisition N1->N2 Infusion N3 Integrate Isotopologues (d0, d1, d2, d3) N2->N3 Data Processing N4 Evaluate d0 Crosstalk (< 5% of LLOQ) N3->N4 Ratio Analysis N5 Validated for Bioanalysis N4->N5 Pass N6 Batch Rejected N4->N6 Fail

LC-MS/MS workflow for SIL isotopic purity assessment and regulatory compliance.

Experimental Protocol: LC-MS/MS Isotopic Purity Assessment

While


H-NMR is excellent for confirming the position of the deuterium label (e.g., the absence of the methoxy proton signal), its dynamic range is insufficient to accurately quantify 0.1% 

in a 99.9%

matrix. Therefore, Multiple Reaction Monitoring (MRM) via Triple Quadrupole LC-MS/MS is the mandatory technique. MRM isolates precursor-to-product ion transitions, eliminating isobaric background noise that could artificially inflate the

measurement.
Step 1: Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. (Causality: Aprotic organic modifiers prevent deuterium exchange, while formic acid ensures consistent protonation in positive ESI mode).

  • Analyte Stock: Prepare a 1.0 mg/mL stock of Omeprazole acid-d3 methyl ester sulfide. Dilute to a working concentration of 100 ng/mL.

  • System Suitability Test (SST) Standard: Prepare an independent unlabeled (

    
    ) standard at 100 ng/mL to optimize the MRM transition and confirm the exact retention time.
    
Step 2: Chromatographic Separation
  • Column: High-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.

  • Causality: A rapid, steep gradient is utilized because the objective is not to separate complex biological matrix components, but to elute the neat standard as a sharp, narrow peak, thereby maximizing the signal-to-noise (S/N) ratio for the trace

    
     isotopologue.
    
Step 3: Mass Spectrometry (MRM) Parameters

Ensure the collision energy (CE) and cone voltage are kept identical across all transitions to prevent biased fragmentation efficiencies between isotopologues.

  • Ionization: ESI Positive.

  • 
     Transition:  m/z 374.1 
    
    
    
    198.1
  • 
     Transition:  m/z 375.1 
    
    
    
    198.1
  • 
     Transition:  m/z 376.1 
    
    
    
    198.1
  • 
     Transition:  m/z 377.1 
    
    
    
    198.1
Step 4: Self-Validating Acceptance Criteria & Data Analysis
  • Blank Injection: Inject the diluent. The background noise at the

    
     and 
    
    
    
    retention times must be < 20% of the assay's intended LLOQ to rule out system carryover.
  • Sample Injection: Inject the

    
     working solution (n=3).
    
  • Calculation: Calculate the relative isotopic distribution using peak areas:

    
    
    
Table 2: Representative Isotopic Distribution Data (High-Purity Batch)
IsotopologueMRM TransitionObserved Relative Abundance (%)Acceptance CriteriaStatus

(Unlabeled)
374.1

198.1
0.04%< 0.10% PASS

375.1

198.1
0.12%Report ValueN/A

376.1

198.1
0.74%Report ValueN/A

(Target)
377.1

198.1
99.10%> 99.00% PASS

Note: A


 abundance of 0.04% guarantees that even if the IS is spiked at 100x the LLOQ concentration, the isotopic crosstalk contributing to the analyte channel will be approximately 4% of the LLOQ, safely below the 5% regulatory threshold.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at:[Link]

  • Product Reference: Omeprazole acid methyl ester sulfide (CAS: 120003-82-9). Pharmaffiliates. Available at:[Link]

  • Methodological Precedent: Enantioselective quantification of omeprazole and its main metabolites in human serum by chiral HPLC–atmospheric pressure photoionization tandem mass spectrometry. Journal of Chromatography B (2007). Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Certification and Use of Omeprazole Acid-d3 Methyl Ester Sulfide Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence studies, the mantra is "accuracy, precision, and reprod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence studies, the mantra is "accuracy, precision, and reproducibility."[1][2] The integrity of quantitative data underpins critical decisions in drug development. A cornerstone of achieving this data integrity, especially in mass spectrometry-based assays, is the judicious selection of an internal standard (IS).[3] Among the choices available, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[3][4]

This guide provides an in-depth comparison of Omeprazole Acid-d3 Methyl Ester Sulfide as a certified reference material. It moves beyond a simple product description to explain the fundamental reasons for its superior performance in demanding analytical applications, supported by experimental frameworks and a clear-eyed view of its alternatives.

Part 1: Deconstructing the Reference Material: What is Omeprazole Acid-d3 Methyl Ester Sulfide?

Omeprazole Acid-d3 Methyl Ester Sulfide is a stable isotope-labeled analog of an Omeprazole-related compound. Let's break down its name:

  • Omeprazole...Sulfide: This core structure is a known metabolite and potential impurity of Omeprazole, the active pharmaceutical ingredient (API).[5] Its relevance is in methods designed to simultaneously quantify the parent drug and its key metabolites or impurities.

  • Acid...Methyl Ester: This refers to a specific chemical modification of the parent structure.

  • -d3: This is the most critical feature for its use as an internal standard. It signifies that three hydrogen atoms (H) in the molecule have been replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen.[4] This increases the mass of the molecule by three Daltons without significantly altering its chemical properties.

The near-identical chemical nature ensures that the SIL standard behaves just like the non-labeled analyte of interest throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. This mimicry is the key to correcting for analytical variability.[3][6]

Part 2: The Bedrock of Trust: Understanding Reference Material Certification

Not all reference materials are created equal. The value and reliability of a standard are directly tied to its certification. For a scientist, this certification provides confidence in the material's identity, purity, and concentration.

The Hierarchy of Quality:

  • Research Chemical: A substance sold without extensive characterization or a guarantee of purity. Suitable for exploratory work but not for quantitative analysis.

  • Reference Standard (RS): A well-characterized material with a specified purity. It is suitable for many applications, but may lack the rigorous documentation of a CRM.

  • Certified Reference Material (CRM): The pinnacle of quality. A CRM is produced by a competent, often accredited, producer and is accompanied by a certificate that states the property value (e.g., purity, concentration), its associated measurement uncertainty, and a statement of metrological traceability.[7]

Producers of high-quality CRMs often operate under the international standard ISO 17034 , which outlines the stringent requirements for their competence.[8][9][10] This accreditation ensures that every step—from material handling and characterization to stability and homogeneity testing—is performed to the highest possible standard, delivering unparalleled quality assurance.[8][11]

Diagram: The Certification Pyramid A visual representation of the increasing trust and rigor from a basic chemical to a fully certified reference material.

CertificationHierarchy cluster_0 Levels of Confidence & Rigor CRM Certified Reference Material (CRM) (e.g., ISO 17034 Accredited) - Stated Uncertainty & Traceability - Highest Confidence RS Reference Standard (RS) - Characterized Purity - For Routine Quantitative Use RS->CRM Rigorous Validation & Uncertainty RC Research Chemical - Unverified Purity - For R&D / Exploratory Use RC->RS Increased Characterization

Part 3: A Comparative Analysis of Internal Standard Strategies

When a certified SIL internal standard like Omeprazole Acid-d3 Methyl Ester Sulfide is unavailable or deemed too costly, scientists may turn to alternatives. However, these alternatives come with significant scientific trade-offs.

Internal Standard (IS) TypeHow it WorksAdvantagesCritical Disadvantages
Stable Isotope-Labeled (SIL) IS (The Gold Standard) Chemically identical to the analyte, differing only in mass. Co-elutes with the analyte.Excellent Correction: Compensates for variations in sample extraction, matrix effects (ion suppression/enhancement), and instrument response.[3][6]Cost & Availability: Can be more expensive and may not be available for all analytes.
Structural Analog IS A different molecule that is chemically similar to the analyte (e.g., using Lansoprazole for Omeprazole analysis).[1][2][12]Better than No IS: Can correct for some procedural variability. More readily available and less expensive.Inadequate Correction: Does not co-elute perfectly. Experiences different matrix effects and ionization efficiencies, leading to biased and inaccurate results.[13]
No Internal Standard (External Calibration) Relies solely on a calibration curve prepared in a clean solvent or a representative matrix.Simplicity & Low Cost: Easiest approach.Highly Prone to Error: Offers no correction for matrix effects or sample prep variability. Unsuitable for complex matrices like plasma or for regulatory submissions.[14]

The fundamental weakness of alternatives is their inability to perfectly mimic the analyte's behavior in the presence of a biological matrix.[6] Inter-individual patient samples can show highly variable matrix effects, and only a co-eluting SIL standard can accurately correct for this, ensuring the data is reliable.[6]

Part 4: Experimental Protocol: Bioanalytical Method for Omeprazole in Human Plasma using LC-MS/MS

This protocol outlines a robust, self-validating workflow for quantifying Omeprazole in human plasma, leveraging Omeprazole-d3 as the internal standard. The use of a SIL-IS is a key component of method validation according to FDA and ICH guidelines.[1][3]

Diagram: Bioanalytical Workflow A step-by-step visualization of the sample analysis process from preparation to data acquisition.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (e.g., 100 µL) Spike 2. Spike IS (Omeprazole-d3) Plasma->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Supernatant 4. Centrifuge & Collect Supernatant Precip->Supernatant Inject 5. Inject onto UPLC/HPLC System Supernatant->Inject Detect 6. MS/MS Detection (MRM Mode) Inject->Detect Quantify 7. Quantify (Analyte/IS Ratio) Detect->Quantify

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of the Omeprazole reference standard and the Omeprazole-d3 internal standard in a suitable solvent (e.g., Methanol or DMSO).[12]

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 ng/mL to 2000 ng/mL) and a single working solution for the IS (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution to all tubes (except blank matrix) and vortex briefly. This step is critical; adding the IS early ensures it undergoes the exact same extraction process as the analyte.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[12]

    • Mobile Phase: A gradient of (A) 5 mM Ammonium Bicarbonate in water and (B) Acetonitrile is common.[12]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters) operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions (Example):

      • Omeprazole: Q1 346.1 -> Q3 198.1

      • Omeprazole-d3: Q1 349.1 -> Q3 198.1 (Note the mass shift in the parent ion)

Why this protocol is self-validating: By spiking the SIL-IS into the plasma sample at the very beginning, any loss of analyte during the protein precipitation or transfer steps will be mirrored by a proportional loss of the IS. The ratio of the analyte peak area to the IS peak area, which is used for quantification, remains constant, thereby correcting for this experimental variability.

Part 5: The Senior Scientist's Recommendation

For any quantitative bioanalytical method intended to support pharmacokinetic evaluations, therapeutic drug monitoring, or other studies destined for regulatory scrutiny, the choice is unequivocal. A well-characterized, stable isotope-labeled internal standard, ideally sourced from an ISO 17034-accredited producer, is essential.[6][10]

While alternatives like structural analogs exist, they introduce an unacceptable level of uncertainty. They cannot adequately correct for the primary sources of analytical error in LC-MS/MS: extraction recovery and matrix effects.[3] The use of an SIL standard like Omeprazole Acid-d3 Methyl Ester Sulfide is not merely a preference; it is a fundamental component of robust and defensible science. It ensures that the data generated is a true reflection of the analyte's concentration in the sample, providing the highest possible confidence in critical drug development decisions.

References

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • ISO 17034 Guide to International Standards for Reference Material Producers. (2023). At-P. [Link]

  • ISO 17034 Reference Material Producer (RMP) Accreditation. ANAB - ANSI. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2026). isosbud.com. [Link]

  • ISO 17034 Certified Reference Materials (CRMs). Reagecon Knowledge. [Link]

  • The Selection of Internal Standards in the Absence of Isotopes. (2025). WelchLab. [Link]

  • Certificate of Analysis: Omeprazole-D3. (2022). Gansci. [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. (2021). Perry Johnson Laboratory Accreditation, Inc.. [Link]

  • Omeprazole-impurities. Pharmaffiliates. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016). SciSpace. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation. [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]

  • an lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016). Semantic Scholar. [Link]

  • Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]

  • Applications of stable isotopes in clinical pharmacology. Semantic Scholar. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Sample Certificate of Analysis. britiscientific.com. [Link]

  • Omeprazole acid methyl ester sulfide. Pharmaffiliates. [Link]

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Comparative

A Senior Application Scientist's Guide to Achieving Superior Accuracy and Precision in Omeprazole Bioanalysis: A Comparative Analysis of Internal Standards

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the accurate and precise quantification of drugs and their metabolites in biological matrices is the b...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate and precise quantification of drugs and their metabolites in biological matrices is the bedrock of reliable pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] Omeprazole, a widely prescribed proton pump inhibitor, is no exception.[1] The inherent variability of biological samples and the analytical process necessitates the use of an internal standard (IS) to ensure data integrity. This guide provides an in-depth comparison of potential internal standards for Omeprazole and its related compounds, with a specific focus on the theoretical and practical advantages of using a stable isotope-labeled (SIL) internal standard, exemplified by the hypothetical, yet ideal, Omeprazole acid-d3 methyl ester sulfide .

We will dissect the causal relationships behind experimental choices, ground our discussion in regulatory standards, and provide actionable protocols to demonstrate how the selection of an appropriate internal standard is the most critical decision in developing a robust and defensible bioanalytical assay.

The Cornerstone of Precision: The Role of the Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for small molecule bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is critically dependent on the ability to correct for analytical variability. This includes everything from minor inconsistencies in sample extraction to fluctuations in the mass spectrometer's ionization source.

The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical workflow. Among the various types of internal standards, deuterated compounds—a class of SIL-IS—are universally recognized as the "gold standard."[3] They are chemically and physically almost identical to the analyte, ensuring they co-elute from the liquid chromatography column and experience the same matrix effects, thereby providing the most accurate correction for signal variability.[3][4][5]

Regulatory Mandates: Defining Accuracy and Precision

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation.[4][6] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations.[7][8] These guidelines provide clear acceptance criteria for accuracy and precision, which serve as the benchmark for any validated method.

Validation ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQ (Lower Limit of Quantification)Mean concentration within ±20% of nominal value
Other QCs (Low, Mid, High)Mean concentration within ±15% of nominal value
Precision (CV%) LLOQCoefficient of Variation (CV) should not exceed 20%
Other QCsCV should not exceed 15%
Table 1: Summary of FDA and ICH M10 acceptance criteria for accuracy and precision in bioanalytical method validation.[1][4][7][9]

Comparative Analysis of Internal Standards for Omeprazole Assays

The choice of internal standard directly impacts an assay's ability to meet these regulatory standards. Here, we compare the expected performance of a deuterated sulfide metabolite IS against commonly used alternatives.

The Hypothetical Ideal: Omeprazole acid-d3 methyl ester sulfide

Omeprazole is metabolized in vivo, and one of its key transformation products is the sulfide derivative.[10] A deuterated version of this sulfide, such as Omeprazole acid-d3 methyl ester sulfide, represents a near-perfect internal standard for quantifying this specific metabolite. Its utility extends to the parent drug, Omeprazole, as its core structure is fundamentally identical, ensuring it tracks Omeprazole's analytical behavior with exceptional fidelity.

The rationale for its expected superior performance is rooted in its design:

  • Structural Analogy: It is the closest possible mimic to the analyte (the non-deuterated sulfide).

  • Physicochemical Properties: It will have virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[11]

  • Matrix Effect Compensation: It will experience the exact same degree of ion suppression or enhancement as the analyte, leading to a highly stable analyte/IS peak area ratio.[3][5]

cluster_0 Analyte & Internal Standard Relationship Omeprazole Omeprazole Sulfide Omeprazole Sulfide (Metabolite/Intermediate) Omeprazole->Sulfide Metabolism / Synthesis IS Omeprazole acid-d3 methyl ester sulfide (IS) Sulfide->IS Structural Identity (Deuterated Analog) cluster_workflow Bioanalytical Method Validation Workflow cluster_validation 4. Validation Experiments prep 1. Prepare Stocks, Calibration Standards & QCs extract 2. Plasma Sample Extraction (Protein Precipitation) prep->extract analysis 3. LC-MS/MS Analysis extract->analysis selectivity Selectivity analysis->selectivity cal_curve Calibration Curve analysis->cal_curve acc_prec Accuracy & Precision analysis->acc_prec stability Stability analysis->stability report 5. Validation Report

Caption: A streamlined workflow for comprehensive bioanalytical method validation.

Conclusion and Recommendations

The integrity of bioanalytical data is non-negotiable in drug development. This guide has demonstrated, through the lens of regulatory standards and established scientific principles, that the choice of internal standard is paramount to achieving the highest levels of accuracy and precision.

While structural analogs can produce acceptable results, stable isotope-labeled internal standards, such as Omeprazole-d3 or the theoretically ideal Omeprazole acid-d3 methyl ester sulfide , consistently provide superior performance. Their ability to perfectly mimic the analyte during sample processing and analysis minimizes variability and virtually eliminates the confounding influence of matrix effects. [3][5] For researchers and scientists developing bioanalytical methods for Omeprazole or its metabolites, the investment in a stable isotope-labeled internal standard is a critical step towards generating robust, reliable, and regulatory-compliant data. It is an investment that enhances data quality, reduces the risk of failed validation runs, and ultimately accelerates the drug development timeline.

References

  • Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • The Value of Deuterated Internal Standards. KCAS Bio.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate.
  • Application Note & Protocol: Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Stan. Benchchem.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • A Researcher's Guide to Internal Standards for Omeprazole Quantification: A Comparative Analysis. Benchchem.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • ICH M10 on bioanalytical method validation. European Medicines Agency.
  • bioanalytical method validation and study sample analysis m10. ICH.
  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate.
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect.
  • Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. PubMed.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI.

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Validation

A Comparative Guide to Regulatory Compliance for Omeprazole Acid-d3 Methyl Ester Sulfide in GMP Environments

This guide provides an in-depth analysis of the regulatory compliance considerations and practical application of Omeprazole acid-d3 methyl ester sulfide as a reference standard within Good Manufacturing Practice (GMP) f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the regulatory compliance considerations and practical application of Omeprazole acid-d3 methyl ester sulfide as a reference standard within Good Manufacturing Practice (GMP) frameworks. Designed for researchers, scientists, and drug development professionals, this document objectively compares its performance against alternatives, offers supporting experimental data, and explains the rationale behind protocol choices to ensure scientific integrity and data reliability in pharmaceutical analysis.

The Foundational Role of Reference Standards in GMP

In the stringently regulated pharmaceutical industry, the integrity of analytical data is paramount. Good Manufacturing Practice (GMP) mandates that all analytical methods used for quality control, stability testing, and release of drug substances and products are validated to be fit for their intended purpose.[1][2] At the heart of this validation process lies the use of highly characterized reference standards.[3] These standards serve as the benchmark against which production batches are measured, ensuring their identity, purity, quality, and potency.

For quantitative analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which are frequently employed for their sensitivity and specificity, the use of an internal standard (IS) is crucial.[4][5] An IS is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.[6][7] The choice of IS is a critical decision that profoundly impacts the accuracy and precision of the results.

The "Gold Standard": Stable Isotope-Labeled Internal Standards

Regulatory bodies and industry experts widely regard stable isotope-labeled (SIL) internal standards as the "gold standard" for quantitative bioanalysis using mass spectrometry.[6][7][8] A SIL-IS, such as Omeprazole acid-d3 methyl ester sulfide, is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[9][10]

The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest.[8] This ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[6][11] This co-elution and analogous ionization response provide the most effective compensation for two significant sources of analytical error: extraction recovery variability and matrix effects.[5][10]

Performance Comparison: Omeprazole-d3 vs. Structural Analog Internal Standards

While Omeprazole acid-d3 methyl ester sulfide is a specific deuterated compound, for the purpose of this guide, we will use the commonly available Omeprazole-d3 as a representative SIL-IS. The most common alternatives are non-labeled structural analogs, such as other proton pump inhibitors like Lansoprazole or Pantoprazole.[12][13] The following table provides a comparative overview based on key performance parameters derived from analytical literature.

Parameter Omeprazole-d3 (SIL-IS) Lansoprazole (Structural Analog IS) Causality and Rationale
Structural & Physicochemical Mimicry Virtually identical to Omeprazole.[8]Similar, but differs in structure, which can affect polarity, pKa, and stability.The minor mass difference in a SIL-IS does not significantly alter chemical properties, leading to superior tracking of the analyte's behavior.[6]
Chromatographic Behavior Co-elutes with Omeprazole.[6]Elutes at a different retention time.Co-elution ensures that both the analyte and the IS experience the same matrix effects at the exact moment of ionization, providing more accurate correction.[4]
Extraction Recovery Recovery is virtually identical to that of Omeprazole.[6]Recovery can differ, especially if the extraction process is pH-dependent or involves liquid-liquid partitioning.The SIL-IS mirrors the analyte's partitioning and binding characteristics during sample cleanup, compensating for any analyte loss more effectively.[5]
Correction for Matrix Effects Excellent. The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte.[10]Variable and often incomplete. Differences in ionization efficiency can lead to poor correction.Matrix effects are a major source of imprecision in LC-MS. The identical ionization behavior of a SIL-IS makes it the most reliable tool for compensation.[11]
Precision (Typical %RSD) Lower (Better). Often < 5%.[12]Higher. Can be > 10-15% depending on the method's robustness.[12]Superior correction for analytical variability inherently leads to lower relative standard deviation (%RSD) and thus better precision.
Accuracy (Typical %Bias) Higher (Better). Typically within ± 5%.[14]Lower. Bias can be significant if the IS does not adequately track the analyte.[4]By minimizing uncorrected variability, the calculated concentrations are closer to the true value, resulting in higher accuracy.
Regulatory Acceptance Strongly preferred by FDA, EMA, and ICH guidelines for LC-MS assays.[6][7][15]Acceptable, but requires more extensive validation to prove its suitability and may face greater scrutiny.[4]Regulators recognize the inherent scientific advantages of SIL-ISs in ensuring data reliability for pharmacokinetic and bioequivalence studies.[7]
Cost & Availability Generally more expensive and may require custom synthesis.[4][10]Often less expensive and more readily available as they are typically existing drug molecules.The synthesis of isotopically labeled compounds is a more complex and costly process.

Navigating the Regulatory Landscape: GMP Compliance

The use of any reference standard in a GMP environment is governed by strict regulatory guidelines. The International Council for Harmonisation (ICH) provides the globally recognized framework, particularly the Q2(R2) guideline on the validation of analytical procedures.[1][16][17]

Qualification and Certification of Reference Standards

Under GMP, a reference standard must be "suitable for its intended use."[3] This suitability is established through rigorous characterization. For a critical reagent like Omeprazole acid-d3 methyl ester sulfide, this means it must be accompanied by a comprehensive Certificate of Analysis (CoA) .[18][19]

A GMP-compliant CoA for a reference standard must include:

  • Identity of the Material: Unambiguous name and batch number.[18][20]

  • Purity: Determined by a validated, stability-indicating method. This includes chemical purity (e.g., by HPLC) and isotopic purity (percentage of the deuterated form).

  • Assay or Potency: The concentration of the compound, often corrected for purity.

  • Characterization Data: Evidence of structure confirmation (e.g., Mass Spectrometry, NMR).

  • Traceability: The CoA should document traceability to a primary reference standard where applicable (e.g., from a pharmacopeia like USP or EP).[3][21]

Method Validation According to ICH Q2(R2)

When using Omeprazole acid-d3 methyl ester sulfide in a quantitative assay, the analytical method must be validated according to ICH Q2(R2) guidelines.[2][17] The use of a high-quality SIL-IS directly contributes to successfully validating the following parameters:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. The mass difference between Omeprazole and its d3-analog ensures high selectivity in an MS detector.[2]

  • Accuracy: The closeness of test results to the true value. As demonstrated in the comparison table, a SIL-IS significantly improves accuracy.[14][22]

  • Precision: The degree of scatter between a series of measurements. A SIL-IS reduces variability, leading to better repeatability and intermediate precision.[2][11]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A reliable IS ensures a consistent response ratio across the calibration curve.[22]

The relationship between GMP, the use of a certified SIL-IS, and achieving data integrity can be visualized as follows:

G cluster_0 Regulatory Framework (GMP) cluster_1 Analytical Inputs & Controls cluster_2 Core Objective GMP Good Manufacturing Practice (GMP) ICH ICH Q2(R2) & Q14 Guidelines RS Certified Reference Standard (Omeprazole-d3) GMP->RS Requires Use Of Method Validated Analytical Method (LC-MS/MS) ICH->Method Governs Validation CoA Certificate of Analysis (CoA) RS->CoA Verified by RS->Method Is Critical For Data Reliable & Defensible Analytical Data Method->Data Generates Safety Patient Safety & Product Efficacy Data->Safety Ensures

Caption: Logical relationship between GMP, reference standards, and data integrity.

Experimental Protocol: Quantification of Omeprazole in Human Plasma using LC-MS/MS

This section provides a detailed, representative protocol for the quantification of Omeprazole in human plasma using Omeprazole-d3 as an internal standard. This method is typical for pharmacokinetic studies conducted in a regulated environment.

Materials and Reagents
  • Reference Standards: Omeprazole, Omeprazole-d3.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Ultrapure).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and Omeprazole-d3 in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Omeprazole stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., ranging from 1 to 2000 ng/mL).[23]

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Omeprazole-d3 stock solution with acetonitrile. The concentration is chosen to provide a robust signal without being excessively high.

Sample Preparation (Protein Precipitation)
  • Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and efficient precipitating agent.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, standard, or unknown sample).

  • Add 25 µL of the IS working solution (50 ng/mL Omeprazole-d3).[12]

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 300 µL of acetonitrile (ice-cold) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Conditions
  • Rationale: A C18 column is used for reversed-phase separation of the moderately polar Omeprazole. A gradient elution with acetonitrile and water (acidified with formic acid) provides good peak shape and separation from endogenous plasma components. Formic acid aids in the positive ionization of the analytes.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Omeprazole: Q1: 346.1 m/z → Q3: 198.1 m/z[24]

    • Omeprazole-d3: Q1: 349.1 m/z → Q3: 198.1 m/z[24]

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio (Omeprazole / Omeprazole-d3) against the nominal concentration of the calibration standards.

  • Apply a linear regression with a 1/x² weighting to the calibration curve.

  • Quantify the concentration of Omeprazole in unknown samples by interpolating their peak area ratios from the regression line.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL IS (Omeprazole-d3) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (12,000 x g, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify result Final Concentration Report quantify->result

Caption: Experimental workflow for Omeprazole quantification in plasma.

Conclusion

The selection of an internal standard is a foundational decision in the development of robust and reliable analytical methods for GMP-regulated environments. The experimental and theoretical evidence strongly supports the use of a stable isotope-labeled internal standard, such as Omeprazole acid-d3 methyl ester sulfide, for the quantification of Omeprazole. Its ability to accurately mimic the analyte throughout the analytical process provides superior correction for variability, leading to enhanced precision and accuracy.[8][12] Adherence to regulatory guidelines from bodies like the ICH, FDA, and EMA, including the use of well-characterized reference standards with comprehensive Certificates of Analysis, is not merely a procedural requirement but a scientific necessity.[15] By integrating these principles, researchers and drug development professionals can ensure the generation of high-quality, defensible data that ultimately supports patient safety and product efficacy.

References

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved from [Link]

  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025, December 18). Medium. Retrieved from [Link]

  • Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. (2015, June 15). PubMed. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (2024, August 5). ResearchGate. Retrieved from [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2025, January 25). MDPI. Retrieved from [Link]

  • GMP Requirements for Certificates of Analysis (CoA). (2017, March 1). ECA Academy. Retrieved from [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. (2025, August 5). ResearchGate. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved from [Link]

  • CN103592379A - Analytic method of omeprazole related substance. (n.d.). Google Patents.
  • What are the alternatives to omeprazole (proton pump inhibitor) for patients who require a different treatment option? (2026, February 3). Dr.Oracle. Retrieved from [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • GMP CoA Requirements and Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA). Retrieved from [Link]

  • Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. (2025, December 17). PharmaRegulatory.in. Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace. Retrieved from [Link]

  • CN110609109A - Detection method of omeprazole related substance. (n.d.). Google Patents.
  • Omeprazole alternatives: What can I take instead of omeprazole? (2022, December 29). SingleCare. Retrieved from [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018, November 26). University of Leicester. Retrieved from [Link]

  • Omeprazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. Retrieved from [Link]

  • Guide to Good Manufacturing Practice for Medicinal Products - Part I. (2023, August 25). PIC/S. Retrieved from [Link]

  • Quality by Design Method Development For the Analysis of Omeprazole. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Omeprazole Alternatives: Prescription, Over-the-Counter, and Natural Options. (2026, January 13). GoodRx. Retrieved from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA. Retrieved from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

  • Omeprazole Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016, March 13). SciSpace. Retrieved from [Link]

  • GMP Manufacturing: Best Practices for Radiolabeled APIs. (2024, December 4). Moravek. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Omeprazole Acid-d3 Methyl Ester Sulfide proper disposal procedures

Executive Summary & Immediate Directive Omeprazole Acid-d3 Methyl Ester Sulfide is a specialized stable isotope-labeled intermediate used primarily as an internal standard in bioanalysis (LC-MS/MS) or as an impurity refe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Omeprazole Acid-d3 Methyl Ester Sulfide is a specialized stable isotope-labeled intermediate used primarily as an internal standard in bioanalysis (LC-MS/MS) or as an impurity reference standard.[1]

Core Disposal Directive: This compound must be treated as Hazardous Organic Chemical Waste . It is NOT a P-listed (acutely toxic) waste under RCRA, but it poses specific reactivity risks due to the sulfide moiety.[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[1]

Chemical Profile & Hazard Analysis

To ensure safe handling, we must deconstruct the molecule to understand its specific disposal risks.

ComponentChemical FeatureDisposal Hazard / Risk
Sulfide Linkage Thioether (-S-)Reactivity: Susceptible to rapid oxidation.[1] Can generate heat or toxic oxides of sulfur (SOx) if mixed with oxidizers.[1] Odor: Potential stench; requires tightly sealed containment.
Methyl Ester -COOCH3Solubility: Lipophilic. Low water solubility means it should not be flushed. Hydrolysis: Can hydrolyze to the free acid and methanol under high pH.
Deuterium (d3) Stable IsotopeCost/Tracking: Non-radioactive and non-toxic, but high value. Ensure material is truly waste before disposal. No special radiological disposal required.
Benzimidazole Core HeterocycleToxicity: Biologically active. Potential sensitizer and irritant.[2] Must be destroyed thermally (incineration).[1]
Safety Data Summary (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H413: May cause long-lasting harmful effects to aquatic life.

Pre-Disposal Protocol: Segregation & Stabilization

Why this matters: Improper segregation is the leading cause of laboratory waste accidents. The sulfide moiety in this compound makes it incompatible with common oxidizing waste streams.

A. Segregation Rules
  • Strict Isolation from Oxidizers: Never place this compound in a waste container holding Nitric Acid, Perchloric Acid, or Hydrogen Peroxide. The sulfide can act as a reducing agent, leading to exothermic reactions.

  • Acid Sensitivity: While organic sulfides are more stable than inorganic sulfides, avoid mixing with strong mineral acids to prevent any risk of cleavage or volatile sulfur generation.

  • Halogenated vs. Non-Halogenated:

    • Solid Waste: Dispose of as solid hazardous waste.

    • Liquid Waste (Solutions): If dissolved in Methanol/Acetonitrile, segregate into Non-Halogenated Organic streams.[1] If dissolved in Dichloromethane (DCM), segregate into Halogenated streams.[1]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Closure: Screw-top cap with a Teflon (PTFE) liner to prevent organic vapor leaching and odor escape.[1]

Step-by-Step Disposal Workflow

This protocol ensures compliance with 40 CFR 261 (RCRA) and standard GLP safety measures.[1]

Phase 1: Assessment & Preparation[1]
  • Verify Status: Confirm the material is waste (expired, contaminated, or excess). Note: Due to the high cost of deuterated standards, verify with the Principal Investigator before disposal.[1]

  • State Determination:

    • Solids: Do not dissolve solely for disposal. Dispose of the solid vial directly to minimize solvent waste volume.

    • Liquids: Identify the solvent matrix (e.g., MeOH, DMSO).[1]

Phase 2: Packaging & Labeling
  • Primary Containment: Ensure the lid of the original vial is parafilmed to prevent loosening during transit.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any leakage and isolate odors.

  • Labeling (Critical):

    • Do NOT use abbreviations (e.g., write "Omeprazole Acid-d3 Methyl Ester Sulfide," not "Omeprazole Impurity").

    • Mark hazards: "Irritant," "Organic," "Toxic."

Phase 3: Waste Stream Handoff
  • Transfer: Move the double-bagged material to the Satellite Accumulation Area (SAA) .

  • Log Entry: Record the mass/volume in the SAA log sheet.

  • Final Disposal: Contact your EHS department for pickup. The material will be sent for High-Temperature Incineration (fuel blending).

Emergency Procedures: Spill Management

Scenario: You have dropped a 10mg vial of solid Omeprazole Acid-d3 Methyl Ester Sulfide on the bench.

  • Evacuate & Ventilate: The sulfide odor may be pungent. Clear the immediate area and ensure the fume hood is active.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Cover with a wet paper towel (dampened with water or methanol) to prevent dust generation.[1] Wipe up and place in a hazardous waste bag.

    • Liquid Spill: Absorb with vermiculite or a spill pad.

  • Decontamination: Clean the surface with a mild detergent followed by water. Avoid using bleach (oxidizer) immediately on the concentrated spill to prevent reaction with the sulfide.[1]

  • Disposal: Label the cleanup debris as "Hazardous Waste: Contaminated Debris (Omeprazole Sulfide deriv.)."

Logic Diagram: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring segregation from incompatible oxidizers.

DisposalWorkflow Start Start: Waste Identification (Omeprazole Acid-d3 Methyl Ester Sulfide) StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Dry LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidPack Double Bag Vial Label: Toxic Solid SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated CompatibilityCheck CRITICAL CHECK: Is Oxidizer Present? Halogenated->CompatibilityCheck NonHalogenated->CompatibilityCheck Final Final Disposal: High-Temp Incineration SolidPack->Final SafeStream Segregate: Organic Waste Stream CompatibilityCheck->SafeStream No Oxidizers UnsafeStream STOP: Do Not Mix! Risk of Reaction CompatibilityCheck->UnsafeStream Oxidizers Present SafeStream->Final

Figure 1: Decision tree for the safe segregation and disposal of Omeprazole Acid-d3 Methyl Ester Sulfide, highlighting the critical oxidation incompatibility check.

Regulatory Compliance (RCRA)[1]

  • Federal Classification (USA): This compound is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33).[1] However, it is regulated as a Characteristic Hazardous Waste if it exhibits toxicity or is mixed with listed solvents.

  • Generator Status: As a research chemical, it contributes to the facility's monthly hazardous waste generation totals.

  • Deuterium Note: The EPA and DOT do not regulate stable isotopes (Deuterium) differently from their hydrogen analogs regarding toxicity.[1] No radiological license is required.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2024). Omeprazole Sulfide Compound Summary (CID 123108). National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying Chemical Compatibility: Storage and Waste. ACS Center for Lab Safety. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Advanced Laboratory Safety Guide: PPE and Operational Handling for Omeprazole Acid-d3 Methyl Ester Sulfide

1. Introduction & Chemical Profile Omeprazole Acid-d3 Methyl Ester Sulfide is a highly specialized, stable isotope-labeled reference material primarily utilized in advanced pharmacokinetic assays and mass spectrometry (L...

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Chemical Profile Omeprazole Acid-d3 Methyl Ester Sulfide is a highly specialized, stable isotope-labeled reference material primarily utilized in advanced pharmacokinetic assays and mass spectrometry (LC-MS/MS)[1]. Because it is a deuterated derivative, maintaining its structural and isotopic integrity is just as critical as mitigating its exposure risks. Handling protocols must simultaneously protect the researcher from chemical hazards and protect the compound from trace contamination or moisture-induced isotopic exchange.

Table 1: Chemical Profile & Hazard Assessment

Property / HazardSpecification / Details
Chemical Name Omeprazole Acid-d3 Methyl Ester Sulfide
CAS Number 1329797-04-7[1]
Molecular Formula C18H16D3N3O4S[1]
Molecular Weight 376.44 g/mol [1]
Physical State Solid / Powder (Avoid dust formation)[2]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[3]
Environmental Hazard Water Hazard Class 1 (Slightly hazardous for water)

2. Personal Protective Equipment (PPE) Matrix To establish a self-validating safety system, PPE selection is based on the compound's specific physicochemical properties. The primary risk vectors are dermal absorption and inhalation of fine particulates[3].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness)[3].Nitrile provides superior resistance to organic sulfide permeation compared to latex. Double-gloving allows rapid removal of the outer layer if contaminated, preventing cross-contamination of the high-value deuterated standard.
Eye Protection ANSI Z87.1/EN166 certified safety goggles with side-shields[3].Prevents ocular exposure to airborne dust, mitigating Serious Eye Irritation (Category 2A, H319)[3].
Respiratory Protection N95/P100 particulate respirator or PAPR (if handled outside a fume hood)[3].Omeprazole sulfide derivatives can cause specific target organ toxicity (respiratory tract irritation, H335)[3]. Particulate filtration is mandatory to prevent inhalation of aerosolized dust[2].
Body Protection Impervious, anti-static laboratory coat[3].Prevents accumulation of static electricity, which could ignite fine organic dust clouds (dust explosion hazard)[2].

3. Operational Plan: Step-by-Step Handling Methodology This protocol ensures maximum safety and preserves the isotopic purity of the -d3 methyl ester sulfide.

Step 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the laboratory is well-ventilated and the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s[2].

  • Tool Preparation: Equip the workspace with non-sparking, anti-static spatulas and weighing boats[2].

  • PPE Donning: Don the impervious lab coat, respiratory protection, safety goggles, and double nitrile gloves.

Step 2: Active Handling & Dispensing

  • Dispensing: Open the vial only within the active zone of the fume hood. Avoid rapid movements that could create air currents and disperse the powder[4].

  • Moisture Control: Keep the container tightly closed immediately after dispensing. Store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents[2]. Expert Insight: Exposure to ambient humidity can compromise the deuterated ester via hydrolysis or H/D exchange, rendering the standard useless for precise MS calibration.

Step 3: Post-Operation Decontamination

  • Surface Cleaning: Decontaminate the analytical balance and fume hood surfaces by carefully wiping them with a damp paper towel (using 70% ethanol or isopropanol)[3].

  • Doffing: Remove the outer contaminated gloves inside the fume hood. Remove goggles and lab coat, followed by the inner gloves. Wash hands and face thoroughly with plenty of soap and water[3].

4. Spill Response and Disposal Plan In the event of a spill, immediate containment is required to prevent environmental release, as the compound is classified as a Water Hazard Class 1.

Step-by-Step Spill Response:

  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Keep people away from and upwind of the spill[4].

  • Ventilation: Ensure local exhaust ventilation is maximized to clear any aerosolized particulates[2].

  • Containment & Clean-up: Do NOT dry sweep , as this generates hazardous dust clouds[4]. Instead, use a HEPA-filtered vacuum or carefully cover the spill with a damp, inert absorbent material (e.g., diatomite or universal binders)[3].

  • Collection: Transfer the absorbed material into an airtight, chemically compatible container using non-sparking tools[2].

  • Disposal: Label the container clearly. Dispose of contents and the container at an appropriate, licensed treatment and waste disposal facility in accordance with local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261)[2][4]. Do not allow the product to enter drains, water courses, or the sewage system.

5. Safe Handling & Spill Response Workflow

SafeHandling Start Pre-Operation Verify Hood & Don PPE Handle Active Handling Omeprazole Acid-d3 Methyl Ester Sulfide Start->Handle Environment Secure Spill Spill Detected? Handle->Spill Continuous Monitoring Contain Containment Evacuate & Maximize Ventilation Spill->Contain Yes (Spill Occurs) Success Post-Operation Decontaminate Surfaces & Doff PPE Spill->Success No (Operation Complete) Clean Clean-up Wet Wipe / HEPA Vac (No Sweeping) Contain->Clean Dispose Hazardous Waste Disposal Licensed Facility (EPA Compliant) Clean->Dispose Dispose->Success Area Cleared

Logical workflow for the safe handling and spill response of Omeprazole Acid-d3 derivatives.

References

  • Omeprazole-impurities - Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

Sources

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